L-Lysine-bis-N-t-BOC-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H30N2O6 |
|---|---|
Molecular Weight |
350.44 g/mol |
IUPAC Name |
(2S)-4,4,5,5-tetradeuterio-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1/i7D2,8D2 |
InChI Key |
FBVSXKMMQOZUNU-QCSVEXGJSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to L-Lysine-bis-N-t-BOC-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine-bis-N-t-BOC-d4 is a stable isotope-labeled (SIL) derivative of the amino acid L-lysine. In this derivative, four hydrogen atoms have been replaced with deuterium, and both the alpha (α) and epsilon (ε) amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This modification makes it an invaluable tool in quantitative proteomics and metabolomics, primarily serving as an internal standard for mass spectrometry-based analytical methods. Its chemical properties are nearly identical to its unlabeled counterpart, L-Lysine-bis-N-t-BOC, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency. However, its increased mass due to deuterium labeling enables distinct detection by a mass spectrometer, ensuring accurate quantification of the target analyte.[1][2][3][4]
The use of deuterated internal standards like this compound is considered the gold standard in quantitative LC-MS analysis, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative synthesis protocol, and a detailed experimental workflow for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS).
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including the preparation of stock solutions and the interpretation of analytical data.
| Property | Value |
| Molecular Formula | C₁₆H₂₆D₄N₂O₆ |
| Molecular Weight | 350.44 g/mol |
| CAS Number | 1314753-85-9 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥99 atom % D |
| Solubility | Soluble in DMSO, methanol, and other organic solvents |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound involves two key steps: the deuteration of L-lysine followed by the protection of the amino groups with Boc moieties. While specific proprietary methods may vary, a plausible synthetic route is outlined below.
Step 1: Deuteration of L-Lysine
The introduction of deuterium atoms at specific positions in the L-lysine molecule can be achieved through various methods, such as acid- or base-catalyzed H/D exchange reactions or by using deuterated starting materials in a multi-step synthesis. For the purpose of this guide, a representative method involving H/D exchange is described.
-
Materials: L-Lysine hydrochloride, Deuterium oxide (D₂O), Deuterated acid catalyst (e.g., DCl in D₂O), heating apparatus, round-bottom flask, condenser.
-
Procedure:
-
Dissolve L-Lysine hydrochloride in an excess of deuterium oxide.
-
Add a catalytic amount of a deuterated acid.
-
Heat the mixture under reflux for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of protons with deuterium atoms at the desired positions.
-
Monitor the reaction progress using NMR spectroscopy to determine the degree of deuteration.
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure to obtain L-Lysine-d4 hydrochloride.
-
Step 2: Boc Protection of L-Lysine-d4
The protection of the α- and ε-amino groups of L-Lysine-d4 is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
-
Materials: L-Lysine-d4 hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃) or another suitable base, Dioxane, Water, Ethyl acetate, Magnetic stirrer, Separatory funnel.
-
Procedure:
-
Dissolve L-Lysine-d4 hydrochloride in a mixture of water and dioxane.
-
Cool the solution in an ice bath.
-
Add sodium bicarbonate to neutralize the hydrochloride and create a basic environment.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, perform an aqueous work-up. Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., citric acid or dilute HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Application as an Internal Standard in LC-MS
The following protocol outlines the general steps for using this compound as an internal standard for the quantification of an unlabeled analyte (e.g., L-Lysine-bis-N-t-BOC or a related compound) in a biological matrix.
-
Materials: this compound (internal standard), Unlabeled analyte standard, Biological matrix (e.g., plasma, cell lysate), Acetonitrile or other protein precipitation solvent, Centrifuge, LC-MS system.
-
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound and the unlabeled analyte in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Preparation of Calibration Curve Standards: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into the biological matrix. Add a fixed concentration of the this compound internal standard to each calibration standard.
-
Sample Preparation: a. To an aliquot of the biological sample, add the same fixed amount of the this compound internal standard as used in the calibration standards. b. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample. c. Vortex the mixture and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean vial for LC-MS analysis.
-
LC-MS Analysis: a. Inject the prepared samples and calibration standards onto the LC-MS system. b. Develop a chromatographic method to achieve good separation of the analyte and internal standard from other matrix components. c. Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the unlabeled analyte and this compound.
-
Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard in each chromatogram. b. Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample. c. Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Representative synthesis workflow for this compound.
Caption: Experimental workflow for using this compound as an internal standard.
References
An In-depth Technical Guide to L-Lysine-bis-N-t-BOC-d4: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine-bis-N-t-BOC-d4, chemically known as (2S)-4,4,5,5-tetradeuterio-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a stable isotope-labeled derivative of the essential amino acid L-lysine. In this derivative, both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups, and four hydrogen atoms on the lysine backbone have been replaced with deuterium (d4). This modification makes it an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays.
The near-identical physicochemical properties to its non-labeled counterpart ensure that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer. This characteristic makes this compound an ideal internal standard for isotope dilution mass spectrometry, a gold-standard technique for minimizing matrix effects and improving the accuracy and precision of quantification in complex biological samples.[1] Its primary application is as a tracer or internal standard for the precise measurement of L-lysine or its metabolites in various stages of drug development and clinical research.[1][2]
Chemical Structure and Properties
The chemical structure of this compound features a hexanoic acid backbone with Boc-protected amino groups at the C2 and C6 positions and deuterium atoms at the C4 and C5 positions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-4,4,5,5-tetradeuterio-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | [3] |
| Molecular Formula | C₁₆H₂₆D₄N₂O₆ | [2] |
| Molecular Weight | 350.44 g/mol | [2] |
| CAS Number | 1314753-85-9 | [3] |
| Unlabeled CAS Number | 2483-46-7 | [3] |
| Appearance | Solid at room temperature | N/A |
| Isotopic Purity | ≥98 atom % D | [4] |
| Chemical Purity | ≥98% | [4] |
| InChI | InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1/i7D2,8D2 | [3] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | N/A |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | Data not publicly available; typically provided on the Certificate of Analysis. | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, Methanol, and Dichloromethane. May dissolve in DMSO. | [5] |
| Storage Conditions | Store refrigerated. Stable under recommended conditions. | N/A |
Note: Specific quantitative data such as melting point and detailed solubility are often lot-specific and provided by the manufacturer on the Certificate of Analysis.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the protection of both amino groups of the deuterated precursor, L-Lysine-4,4,5,5-d4, using Di-tert-butyl dicarbonate ((Boc)₂O). The following protocol is adapted from a standard procedure for the synthesis of the non-deuterated analogue.[6]
Materials:
-
L-Lysine-4,4,5,5-d4 hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve L-Lysine-4,4,5,5-d4 hydrochloride and a molar excess of sodium bicarbonate in deionized water in a suitable reaction vessel. Cool the solution in an ice-water bath.
-
Addition of Protecting Group: Separately, dissolve approximately 3 molar equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.
-
Reaction: Add the (Boc)₂O solution dropwise to the cooled lysine solution with constant stirring. Allow the mixture to warm to room temperature and continue stirring for 24 hours.
-
Work-up (Aqueous Phase): After 24 hours, wash the reaction mixture three times with diethyl ether to remove unreacted (Boc)₂O and other nonpolar impurities.
-
Acidification and Extraction: Carefully adjust the pH of the aqueous phase to between 2 and 3 using dilute hydrochloric acid. This protonates the carboxylic acid, making the product extractable into an organic solvent. Extract the product three times with ethyl acetate.
-
Drying and Isolation: Combine the organic phases (ethyl acetate) and dry over anhydrous magnesium sulfate (MgSO₄) for approximately 12 hours. Filter to remove the drying agent, and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator). The final product, a white solid, is then dried under vacuum.
Caption: Synthesis of this compound from its deuterated precursor.
Application as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the quantification of an unlabeled analyte (e.g., L-Lysine-bis-N-t-BOC) in a complex matrix, such as plasma or tissue homogenate.
Materials & Equipment:
-
Analyte of interest (unlabeled standard)
-
This compound (Internal Standard, IS)
-
Blank biological matrix (e.g., human plasma)
-
Organic solvent for protein precipitation (e.g., acetonitrile or methanol)
-
Vortex mixer, centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and the IS in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock. These will be used to create the calibration curve.
-
Prepare a working solution of the IS at a fixed concentration. The concentration should be chosen to yield a robust signal in the mass spectrometer.
-
-
Sample Preparation:
-
Prepare calibration curve (CC) standards by spiking known amounts of the analyte working solutions into the blank biological matrix.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
To a fixed volume of each sample (CC, QC, and unknown samples), add a precise volume of the IS working solution. This step should be done at the very beginning of the sample preparation process.
-
Vortex all samples to ensure thorough mixing.
-
-
Protein Precipitation & Extraction:
-
Add a protein precipitating agent (e.g., 3 volumes of cold acetonitrile) to each sample.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analyte and the IS from matrix components using a suitable HPLC/UPLC column and gradient. The analyte and IS should co-elute.
-
Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be optimized for both the analyte and the IS.
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Conclusion
This compound is a high-purity, stable isotope-labeled compound essential for modern bioanalytical research. Its role as an internal standard in LC-MS assays allows for the correction of variability during sample processing and analysis, thereby enabling highly accurate and precise quantification of its unlabeled analogue in complex matrices. The protocols and workflows detailed in this guide provide a framework for the synthesis and application of this critical reagent, empowering researchers in drug development and related fields to generate robust and reliable quantitative data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. L-Lysine-4,4,5,5-d4-bis-N-t-BOC | LGC Standards [lgcstandards.com]
- 4. L-Lysine-4,4,5,5-d4-bis-N-t-BOC | LGC Standards [lgcstandards.com]
- 5. This compound | 稳定同位素 | CAS 1314753-85-9 | 美国InvivoChem [invivochem.cn]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis and Purification of L-Lysine-bis-N-t-BOC-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of L-Lysine-bis-N-t-BOC-d4, a deuterated stable isotope-labeled amino acid crucial for quantitative proteomics and metabolic research. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and visualizes key experimental workflows.
Introduction
This compound is the deuterated form of Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine. The incorporation of four deuterium atoms introduces a 4-Da mass shift, making it an invaluable tool for mass spectrometry-based applications. It is primarily used as a tracer or an internal standard for quantitative analysis in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2] The bis-BOC protection of the amino groups enhances its solubility in organic solvents and makes it a suitable building block for solid-phase peptide synthesis.
Synthesis of this compound
The synthesis of this compound is analogous to the well-established procedure for its non-deuterated counterpart. The following protocol is adapted from a standard method for the synthesis of Boc-Lys(Boc)-OH, substituting L-lysine hydrochloride with L-Lysine-d4 dihydrochloride.[3]
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| L-Lysine-4,4,5,5-d4 dihydrochloride | C₆H₁₂D₄Cl₂N₂O₂ | 223.14 | Sigma-Aldrich, C/D/N Isotopes |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Acros Organics |
| Dioxane | C₄H₈O₂ | 88.11 | J.T. Baker |
| Diethyl ether | (C₂H₅)₂O | 74.12 | EMD Millipore |
| Ethyl acetate | C₄H₈O₂ | 88.11 | VWR |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich |
| Hydrochloric acid (HCl), dilute | HCl | 36.46 | Fisher Scientific |
| Deionized water | H₂O | 18.02 | --- |
Experimental Protocol
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve L-Lysine-4,4,5,5-d4 dihydrochloride (1.0 eq) and sodium bicarbonate (10.0 eq) in deionized water. Cool the solution in an ice-water bath.
-
Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate (3.0 eq) in dioxane. Add this solution dropwise to the cooled aqueous solution of L-Lysine-d4 with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.
-
Work-up:
-
Wash the reaction mixture three times with diethyl ether to remove unreacted (Boc)₂O and other organic impurities.
-
Carefully adjust the pH of the aqueous layer to 2-3 using dilute hydrochloric acid. This will protonate the carboxylic acid, making it extractable into an organic solvent.
-
Extract the product from the acidified aqueous layer three times with ethyl acetate.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate for at least 12 hours.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 4:1 v/v) as the eluent.[3]
-
Alternatively, for many applications, the crude product obtained after vacuum drying is of sufficient purity.
-
Expected Yield and Purity
While specific yield and purity data for the deuterated synthesis are not widely published, a yield of approximately 85% can be expected based on the synthesis of the non-deuterated analogue, Boc-Lys(Boc)-OH.[3] The purity of the final product should be assessed by techniques such as HPLC, NMR, and mass spectrometry.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Purity (Typical) |
| This compound | C₁₆H₂₆D₄N₂O₆ | 350.48 | ~85% | >98% (by HPLC) |
Purification and Characterization
Purification
As outlined in the experimental protocol, the primary methods for purification are:
-
Liquid-Liquid Extraction: This is a crucial step to separate the product from water-soluble impurities and unreacted starting materials.
-
Column Chromatography: For achieving high purity, silica gel column chromatography is effective. The choice of eluent system may need to be optimized based on TLC analysis.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the Boc protecting groups and the overall carbon skeleton. The absence of signals corresponding to the protons at the 4 and 5 positions of the lysine side chain will confirm deuteration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the product, including the mass increase due to the four deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Experimental Workflows and Applications
The primary application of this compound is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. The Boc-protecting groups would be removed prior to its use in cell culture media. The resulting L-Lysine-d4 is then incorporated into proteins during cell growth.
SILAC Experimental Workflow
The following diagram illustrates a typical SILAC workflow using L-Lysine-d4 to compare the proteomes of two cell populations (e.g., control vs. treated).
Caption: SILAC experimental workflow using L-Lysine-d4.
Logical Flow of Synthesis and Purification
The following diagram illustrates the logical progression of the synthesis and purification process.
Caption: Logical workflow for the synthesis and purification.
Conclusion
The synthesis and purification of this compound is a straightforward process that can be readily accomplished in a standard organic chemistry laboratory. The resulting product is a versatile and powerful tool for modern proteomics and metabolic research, enabling accurate quantification of protein expression and turnover. The detailed protocol and workflows provided in this guide offer a solid foundation for researchers and scientists in the field of drug development and life sciences to produce and utilize this important isotopically labeled compound.
References
A Technical Guide to the Solubility of L-Lysine-bis-N-t-BOC-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of L-Lysine-bis-N-t-BOC-d4, a deuterated and protected derivative of the essential amino acid L-lysine. Understanding its solubility is critical for its effective use in peptide synthesis, as an internal standard in mass spectrometry-based quantitative analysis, and in various applications within drug discovery and development.
Core Concepts and Structure
This compound, also known as Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine-d4, possesses a structure where both the alpha (α) and epsilon (ε) amino groups of the L-lysine core are protected by tert-butoxycarbonyl (Boc) groups. The inclusion of four deuterium atoms (d4) on the lysine backbone makes it a valuable tool for isotopic labeling studies. The two bulky and nonpolar Boc groups are the primary determinants of its solubility profile, rendering the molecule significantly hydrophobic.
Solubility Profile in Organic Solvents
While specific quantitative solubility data for the deuterated form, this compound, is not extensively published, the solubility characteristics can be reliably inferred from its non-deuterated analog, Nα,Nε-Di-Boc-L-lysine, and related Boc-protected amino acids. The substitution of hydrogen with deuterium does not significantly alter the physicochemical properties that govern solubility in organic solvents.
The presence of the two hydrophobic Boc groups makes this compound readily soluble in a range of common organic solvents but poorly soluble in aqueous solutions.[1] This solubility in organic media is essential for its application in solution-phase and solid-phase peptide synthesis.
Table 1: Qualitative and Semi-Quantitative Solubility of this compound Analogs in Various Solvents
| Solvent | Abbreviation | Solubility | Observations and Typical Applications |
| Dimethylformamide | DMF | Excellent (>50 mM) | Commonly used as a primary solvent for peptide coupling reactions, providing excellent solvation for the reactants.[1] |
| Dimethyl sulfoxide | DMSO | Excellent (>50 mM) | A highly effective polar aprotic solvent for dissolving the compound for a variety of applications, including stock solution preparation.[1][2] |
| Dichloromethane | DCM | Soluble | A common solvent for synthesis and coupling reactions, favored for its volatility, which simplifies removal during workup procedures.[1][2][3] |
| Ethyl Acetate | EtOAc | Soluble | Frequently utilized during the extraction and purification steps of a chemical synthesis.[1][3] |
| Chloroform | CHCl₃ | Soluble | An alternative chlorinated solvent for synthesis and dissolution.[3] |
| Acetone | (CH₃)₂CO | Soluble | A polar aprotic solvent that can be used for dissolution and precipitation.[3] |
| Methanol | MeOH | Slightly Soluble | While having some polarity, it can dissolve Boc-protected amino acids to some extent.[4] |
| Water | H₂O | Limited / Poor | The hydrophobic nature of the dual Boc protecting groups severely restricts its solubility in aqueous media.[1][2][4] |
Experimental Protocol for Solubility Determination
The following is a general protocol that can be adapted to determine the solubility of this compound in a specific organic solvent.
Objective: To determine the approximate solubility of this compound in a chosen organic solvent.
Materials:
-
This compound
-
Test solvent (e.g., DMF, DMSO, DCM)
-
Analytical balance
-
Calibrated micropipettes
-
Small, clean, and dry vials with caps
-
Vortex mixer
-
Light source and a dark background for visual inspection
Procedure:
-
Preparation: Accurately weigh a small, precise amount of this compound (e.g., 1-2 mg) and place it into a clean, dry vial.[1]
-
Solvent Addition: Add a measured, initial aliquot of the test solvent (e.g., 100 µL) to the vial.[1]
-
Dissolution Attempt: Cap the vial securely and vortex the mixture for at least 30 seconds to facilitate dissolution.
-
Visual Observation: Carefully inspect the solution against a dark background. A clear, particle-free solution indicates that the compound has completely dissolved at that concentration.[1]
-
Titration (if necessary): If the solution is cloudy or contains visible solid particles, the compound is not fully soluble.[1] In this case, add additional, measured aliquots of the solvent (e.g., 50 µL at a time), vortexing and observing after each addition, until a clear solution is achieved.
-
Solubility Calculation: Record the total volume of solvent required to completely dissolve the initial mass of the compound. The approximate solubility can then be calculated and expressed in terms of mg/mL or molarity.
Visualization of Experimental Workflow
The primary application of this compound is in peptide synthesis. The following diagram illustrates a simplified workflow for its incorporation into a peptide chain using solid-phase peptide synthesis (SPPS).
Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis (SPPS).
This workflow demonstrates the sequential steps of deprotection, activation, and coupling that are fundamental to building a peptide chain on a solid support, highlighting the role of this compound as a key building block.
References
Stability and Storage of L-Lysine-bis-N-t-BOC-d4: A Technical Guide
This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Lysine-bis-N-t-BOC-d4, a deuterated and protected derivative of the amino acid L-lysine. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical stability, potential degradation pathways, and best practices for handling and storage to ensure the compound's integrity and purity.
Overview of Chemical Stability
This compound is generally a stable compound under recommended storage and handling conditions.[1] Its stability is primarily influenced by the two tert-butyloxycarbonyl (Boc) protecting groups, which are known for their sensitivity to acidic environments.[2][] The core L-lysine structure and the deuterium labeling are stable under normal laboratory conditions. The material is stable at ambient temperatures for short periods, such as during shipping.
Recommended Storage Conditions
To ensure long-term stability and prevent degradation, specific storage conditions are crucial. The following table summarizes the recommended storage parameters for this compound in both solid (powder) and solution forms.
| Form | Temperature | Duration | Atmosphere/Container |
| Powder | -20°C | 3 years | Store in a tightly closed container in a dry and cool place.[1][4] |
| 4°C | 2 years | Store in a tightly closed container in a dry and cool place.[1][4] | |
| In Solvent | -80°C | 6 months | Use appropriate airtight vials. |
| -20°C | 1 month | Use appropriate airtight vials. |
Conditions to Avoid:
-
High Temperatures and Ignition Sources: Keep away from heat.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers.[1]
-
Acids: The Boc protecting groups are labile in acidic conditions.[2]
-
Excessive Dust: The accumulation of fine dust can create an explosion hazard.[1]
Degradation Pathways
The primary degradation pathway for this compound involves the cleavage of the Boc protecting groups under acidic conditions. This reaction, known as deprotection, results in the formation of a free amine, carbon dioxide, and isobutylene.[2] Under strongly acidic or basic conditions, particularly at elevated temperatures, the amide bonds of the lysine backbone could also be susceptible to hydrolysis.[2]
Figure 1: Acid-catalyzed degradation pathway of the Boc protecting group.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to determine the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following protocols are based on established methodologies for similar compounds.[2]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Forced Degradation Conditions
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final drug concentration of 0.5 mg/mL. Incubate the solution at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to achieve a final drug concentration of 0.5 mg/mL. Incubate the solution at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL. Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Incubate the stock solution (in the chosen solvent) at 70°C for 48-72 hours.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
A control sample, stored at 4°C and protected from light, should be analyzed alongside the stressed samples.
Analytical Method for Stability Indication
A High-Performance Liquid Chromatography (HPLC) method is typically employed to assess the purity and degradation of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm or Mass Spectrometry (LC-MS) for identification of degradation products.
-
Analysis: The percentage of degradation is calculated by comparing the peak area of the intact this compound in the stressed samples to that of the control sample.
Figure 2: General experimental workflow for a forced degradation study.
Handling and Safety Precautions
Proper handling procedures are essential to ensure user safety and maintain the integrity of the compound.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities or where dust generation is significant, a dust respirator is recommended.
-
Hygiene: Wash hands thoroughly after handling the compound.
-
Hazardous Decomposition Products: In case of fire, hazardous decomposition products such as oxides of carbon (CO, CO₂) and nitrogen (NOx) may be released.[1]
By adhering to these guidelines, researchers and scientists can ensure the long-term stability and reliable performance of this compound in their experimental applications.
References
Unlocking Cellular Secrets: An In-depth Technical Guide to Deuterium Labeling in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and pharmaceutical development, the ability to trace and quantify the dynamic processes of protein and amino acid metabolism is fundamental. Deuterium labeling of amino acids has emerged as a powerful and versatile strategy, offering a non-radioactive, cost-effective, and safe method to probe these complex biological systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterium-labeled amino acids, tailored for professionals at the forefront of scientific research and drug discovery.
Core Principles of Deuterium Labeling
The utility of deuterium (²H), a stable isotope of hydrogen, lies in its subtle yet significant impact on the physicochemical properties of amino acids. By replacing a protium (¹H) atom with a deuterium atom, the mass of the molecule is increased, allowing for its detection and quantification by mass spectrometry (MS) without drastically altering its biochemical behavior.[1][2] This seemingly simple substitution provides a powerful tool to trace the metabolic fate of amino acids in vivo and in vitro, yielding profound insights into protein synthesis, metabolic flux, and the pharmacokinetics of amino acid-based therapeutics.[1][]
One of the key phenomena underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond.[2][4] This effect can be exploited in drug development to enhance the metabolic stability of a drug, potentially improving its pharmacokinetic profile by slowing its degradation.[2][5]
Advantages of Deuterium Labeling:
-
Safety: As a stable, non-radioactive isotope, deuterium poses no radiation risk to researchers or study subjects, making it ideal for human clinical studies.[1]
-
Cost-Effectiveness: Deuterium oxide (D₂O), or heavy water, is a relatively inexpensive and readily available source for labeling, particularly for non-essential amino acids that can be synthesized endogenously.[1]
-
Ease of Administration: For in vivo studies, D₂O can often be administered orally, simplifying long-term experiments in free-living conditions compared to intravenous infusions required for other tracers.[1]
-
Versatility: Deuterium-labeled amino acids are utilized in a wide array of applications, from fundamental metabolic research to the development of internal standards for quantitative mass spectrometry assays in drug development.[1][6]
Quantitative Data Summary
The substitution of hydrogen with deuterium induces measurable changes in the physicochemical properties of amino acids and the proteins they constitute. The following tables summarize key quantitative data related to these effects.
| Property | Effect of Deuteration | Reference |
| Bond Strength | The C-D bond is stronger than the C-H bond. | [2] |
| Metabolic Stability | Increased resistance to enzymatic degradation. | [5] |
| Photochemical Stability | Enhanced stability against light-induced degradation. | [2] |
| Hydrophobicity | Minor changes have been observed. | [7] |
| Study Population | Condition | Tracer Method | Fractional Synthesis Rate (FSR) (%/day) |
| Healthy Adults | Rested Leg | D₂O | 1.35 - 1.47 |
| Healthy Adults | Post-Resistance Exercise (2-4 days) | D₂O | ~2.1 - 2.5 |
Experimental Protocols
The introduction of deuterium into amino acids can be achieved through several well-established methods, each with its own advantages and applications.
Protocol 1: In Vivo Labeling with Deuterium Oxide (D₂O) for Measuring Muscle Protein Synthesis
This protocol outlines a common "dose-maintenance" approach for long-term studies in humans.[1]
1. Baseline Sampling:
- Collect a baseline saliva sample to determine the natural background deuterium enrichment.
- Obtain a baseline muscle tissue biopsy (approximately 25-80 mg).
2. D₂O Administration:
- Administer an initial oral dose of D₂O to rapidly enrich the body's water pool.
- Provide subjects with a daily maintenance dose of D₂O in their drinking water to maintain a steady-state enrichment.
3. Periodic Sampling:
- Collect blood samples periodically to measure the enrichment of a precursor amino acid, such as alanine.
4. Final Sampling:
- At the conclusion of the study period (e.g., 2-28 days), obtain a final muscle biopsy from the same muscle.
5. Sample Analysis:
- Body Water Enrichment: Determine deuterium enrichment in saliva using Isotope Ratio Mass Spectrometry (IRMS).
- Precursor Enrichment: Deproteinize blood plasma, derivatize the amino acids, and measure the deuterium enrichment of free alanine by Gas Chromatography-Mass Spectrometry (GC-MS).
- Protein-Bound Amino Acid Enrichment:
- Extract total protein from the muscle biopsies.
- Hydrolyze the protein into its constituent amino acids.
- Derivatize the amino acids.
- Measure the deuterium enrichment of protein-bound alanine using Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS).
6. Calculation of Fractional Synthetic Rate (FSR):
- The FSR is calculated using the precursor-product principle, which incorporates the enrichment of the precursor pool (body water or plasma alanine) and the change in enrichment of the product (protein-bound alanine) over time.
Protocol 2: Chemical Synthesis via Platinum-on-Carbon (Pt/C) Catalyzed H/D Exchange
This method allows for the direct exchange of hydrogen atoms with deuterium on amino acids.[2][8]
1. Reaction Setup:
- Prepare a mixture of the amino acid (e.g., 1 g) and Pt/C catalyst (e.g., 3 wt% Pt, 0.40 g) in a solution of 2-propanol (4 mL) and D₂O (40 mL).[2][8]
2. Heating and Reaction:
- Load the mixture into a reactor and heat to a temperature between 100–230°C while stirring continuously for one to several days. The optimal temperature and reaction time will vary depending on the specific amino acid.[2]
3. Catalyst Removal:
- After the reaction, cool the mixture to 20°C.
- Remove the Pt/C catalyst by filtration through celite, followed by filtration through a 0.22 µm filter.[2]
4. Product Isolation:
- Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated amino acid.[2]
- For some amino acids, impurities generated during the reaction can be removed by washing the crude product with ethanol.[2]
Protocol 3: Metabolic Labeling in Cell Culture with D₂O
This protocol provides a general workflow for labeling proteins in cultured cells.[2][9]
1. Cell Culture:
- Culture cells in a standard growth medium.
2. Labeling Medium Preparation:
- Replace the standard medium with a medium prepared with a specific percentage of D₂O (e.g., 4-8%).[2]
3. Incubation:
- Incubate the cells in the D₂O-containing medium for the desired period to allow for the incorporation of deuterium into newly synthesized non-essential amino acids and subsequently into proteins.[2]
4. Protein Extraction:
- After incubation, harvest the cells and extract the proteins for downstream analysis.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing the complex workflows and biological pathways involved in deuterium labeling studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH and kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of t-BOC in Lysine Protection: An In-depth Technical Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and modification, the precise control of reactive functional groups is paramount. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (t-BOC) group stands as a cornerstone for the safeguarding of lysine's primary amino groups. This technical guide elucidates the core purpose of t-BOC protection in lysine, detailing its application, quantitative performance, and the experimental protocols essential for its successful implementation.
The fundamental role of the t-BOC protecting group is to temporarily shield the highly reactive α-amino or ε-amino group of lysine.[1][2] This blockage prevents unwanted side reactions during peptide bond formation and allows for the selective and sequential elongation of the peptide chain.[1] The t-BOC group's utility is rooted in its stability under neutral and basic conditions, coupled with its facile removal under acidic conditions, a characteristic that forms the basis of orthogonal protection strategies in complex peptide synthesis.[1][3][4]
Core Principles of t-BOC Protection
The tert-butoxycarbonyl group is introduced to the amino group of lysine, typically through a reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] This acid-labile protecting group is a key component in both solution-phase and solid-phase peptide synthesis (SPPS).[5][]
In the context of SPPS, two primary strategies have been widely adopted: the Boc/Bzl strategy and the Fmoc/tBu strategy. In the classic Boc/Bzl approach, the N-terminal α-amino group is protected by the acid-labile Boc group, while side-chain functional groups, including the ε-amino group of lysine, are protected by benzyl-based groups, which require strong acids like hydrofluoric acid (HF) for cleavage.[4][7]
Conversely, in the more contemporary Fmoc/tBu strategy, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, and acid-labile groups like t-BOC are employed for side-chain protection.[4][8] The use of Fmoc-Lys(Boc)-OH is a common practice, where the Boc group on the lysine side chain remains intact during the piperidine-mediated cleavage of the N-terminal Fmoc group and is removed during the final acidolytic cleavage from the solid support.[8][9]
The choice between these strategies often depends on the specific requirements of the target peptide, with the Boc strategy being particularly advantageous for the synthesis of hydrophobic or aggregation-prone sequences.[5][7]
Quantitative Data on t-BOC Protection and Deprotection
The efficiency of t-BOC protection and deprotection is a critical factor in the overall yield and purity of the synthesized peptide. The following table summarizes key quantitative parameters associated with these processes.
| Parameter | Reagent/Condition | Typical Yield/Efficiency | Purity | Reference |
| Protection of Lysine (α-amino) | Boc₂O, Triethylamine, Dioxane/Water | 85-100% | - | [4] |
| Deprotection of Boc-Lysine (N-terminal) | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | High | >99% (HPLC) | [1][4] |
| Deprotection of Boc-Lysine (Side-chain) | Trifluoroacetic acid (TFA) / Scavengers | High | - | [3][8] |
| Deprotection of Boc-Lysine | 4M HCl in 1,4-Dioxane | High | - | [10][11] |
Experimental Protocols
Protocol 1: t-BOC Protection of Lysine
This protocol outlines a general procedure for the protection of the amino group of lysine using di-tert-butyl dicarbonate.
Materials:
-
L-Lysine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Dissolve L-lysine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[1]
-
To the stirred solution at room temperature, add di-tert-butyl dicarbonate (1.1 equivalents).[1]
-
Continue stirring the reaction mixture overnight at room temperature, maintaining a basic pH (around 9-10) by adding 1N NaOH if necessary.[12]
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Extract the aqueous solution three times with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the Boc-protected lysine.[1]
Protocol 2: t-BOC Deprotection of Lysine using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the t-BOC group from a lysine residue using a TFA-based cleavage cocktail.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in a minimal amount of DCM.[3]
-
Prepare the cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[8]
-
Add the cleavage cocktail to the dissolved peptide.
-
Stir the reaction mixture at room temperature for 1-2 hours.[3]
-
Remove the TFA by rotary evaporation or by passing a stream of nitrogen over the solution.[3]
-
Precipitate the deprotected peptide by adding cold diethyl ether.[3]
-
Isolate the peptide precipitate by centrifugation.[3]
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.[3]
-
Dry the peptide pellet under vacuum.[3]
Visualizing the Chemistry of t-BOC Protection
To further illustrate the chemical principles and workflows discussed, the following diagrams are provided.
Caption: Chemical structure of t-BOC protected lysine.
Caption: Workflow for t-BOC protection of lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
Isotopic Enrichment of L-Lysine-bis-N-t-BOC-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopically Labeled L-Lysine
Isotopically labeled amino acids are fundamental reagents in modern biomedical research, enabling the precise tracking and quantification of proteins and metabolites in complex biological systems. L-Lysine, an essential amino acid, is frequently chosen for isotopic labeling due to its prevalence in proteins and the specificity of tryptic cleavage at lysine residues. The introduction of stable isotopes, such as deuterium (²H or D), creates a mass shift that can be readily detected by mass spectrometry, allowing for the differentiation and relative quantification of proteins from different cell populations. The L-Lysine-4,4,5,5-d4 (L-Lysine-d4) isotopologue, with a +4 Da mass shift, is commonly used in these applications.[1] For certain applications, particularly in chemical synthesis or as a protected standard, the amino groups of L-Lysine-d4 are protected with tert-butyloxycarbonyl (t-BOC) groups, yielding L-Lysine-bis-N-t-BOC-d4.[2]
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process: first, the isotopic enrichment of L-Lysine to produce L-Lysine-d4, followed by the protection of the α- and ε-amino groups with t-BOC.
Stage 1: Isotopic Enrichment of L-Lysine (Synthesis of L-Lysine-d4)
Several methods exist for the deuteration of amino acids, including chemical synthesis and biosynthetic approaches.[3] Commercially available L-Lysine-4,4,5,5-d4 is typically produced via chemical synthesis to ensure high isotopic purity.[4]
Experimental Protocol: Synthesis of L-Lysine-4,4,5,5-d4 (Conceptual)
A specific, detailed industrial synthesis protocol for L-Lysine-4,4,5,5-d4 is proprietary. The following is a generalized representation based on common organic synthesis techniques for deuteration.
-
Starting Material: A suitable precursor to lysine, such as 2-amino-6-chlorohexanoic acid or a protected derivative.
-
Deuterium Source: Deuterium gas (D₂) or a deuterium-donating solvent like D₂O.
-
Catalyst: A heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), is often employed to facilitate the hydrogen-deuterium exchange reaction.
-
Reaction Conditions: The reaction is typically carried out in a deuterated solvent under a deuterium atmosphere at elevated temperature and pressure to drive the exchange of protons for deuterons at the 4 and 5 positions of the lysine carbon chain.
-
Purification: The resulting L-Lysine-d4 is purified from the reaction mixture using techniques such as ion-exchange chromatography.[3]
-
Analysis: The final product's identity, chemical purity, and isotopic enrichment are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3]
Stage 2: N-t-BOC Protection of L-Lysine-d4
The protection of the amino groups of L-Lysine-d4 with t-BOC groups renders the molecule more soluble in organic solvents and suitable for use in peptide synthesis or as a protected internal standard. A general and widely used method for N-Boc protection involves the use of di-tert-butyl dicarbonate ((Boc)₂O).[5]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of unlabeled Nα,Nε-bis-Boc-L-lysine.[5]
-
Dissolution: Dissolve L-Lysine-4,4,5,5-d4 dihydrochloride (1.0 eq) and sodium bicarbonate (NaHCO₃) (10.0 eq) in deionized water. Cool the solution in an ice-water bath.
-
Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (3.0 eq) in a suitable organic solvent, such as dioxane. Add this solution dropwise to the stirring aqueous solution of L-Lysine-d4.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.
-
Workup:
-
Wash the mixture with diethyl ether three times to remove unreacted (Boc)₂O and byproducts.
-
Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.
-
Extract the product into ethyl acetate three times.
-
-
Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel.
Quantitative Data
Quantitative data for the specific synthesis of this compound is not widely published. However, based on general yields for similar reactions and commercial product specifications, the following data can be expected.
| Parameter | Expected Value | Source/Justification |
| Isotopic Purity of L-Lysine-d4 | > 98 atom % D | Based on specifications for commercially available L-Lysine-4,4,5,5-d4. |
| Chemical Purity of L-Lysine-d4 | > 98% (CP) | Based on specifications for commercially available L-Lysine-4,4,5,5-d4. |
| Yield of N-t-BOC Protection | ~85% | Based on a published protocol for the synthesis of unlabeled Boc-Lys(Boc)-OH.[5] |
| Final Purity of this compound | > 98% | Achievable with standard purification techniques like column chromatography. |
| Mass Shift | +4 Da | Due to the incorporation of four deuterium atoms.[1] |
Diagrams and Workflows
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Experimental Workflow for N-t-BOC Protection
Caption: Experimental workflow for N-t-BOC protection of L-Lysine-d4.
General SILAC Workflow Using Isotopically Labeled Lysine
While this compound would typically be deprotected before use in cell culture, the underlying principle of using the L-Lysine-d4 core is illustrated in the following SILAC workflow.
Caption: General workflow for a SILAC-based quantitative proteomics experiment.[6][7]
Applications in Research and Drug Development
This compound, or its deprotected form, is primarily utilized in the following areas:
-
Quantitative Proteomics (SILAC): As a metabolic label, L-Lysine-d4 is incorporated into proteins during cell growth.[6][8] By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) and "heavy" (d4-labeled) media, researchers can accurately quantify changes in protein abundance in response to various stimuli or disease states.[9]
-
Internal Standard for Mass Spectrometry: The known mass and concentration of this compound make it an excellent internal standard for the quantification of unlabeled lysine or lysine-containing molecules in complex biological samples.[2]
-
Metabolic Flux Analysis: By tracing the incorporation of the deuterium label into various metabolic pathways, researchers can study the dynamics of cellular metabolism.
Conclusion
This compound is a valuable chemical tool for researchers in proteomics and drug development. While a definitive, all-in-one synthesis protocol is not publicly detailed, a robust synthetic route can be constructed by combining established methods for the deuteration of lysine and the subsequent protection of its amino groups. The high isotopic purity and defined mass shift of this compound enable precise and reliable quantification of proteins and metabolites, furthering our understanding of complex biological processes.
References
- 1. Thermo Scientific™ L-Lysine-2HCl, 4,4,5,5-D4 for SILAC | Fisher Scientific [fishersci.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Lysine·2HCl (4,4,5,5-Dâ, 96-98%) - Cambridge Isotope Laboratories, DLM-2640-0.1 [isotope.com]
- 5. rsc.org [rsc.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated lysine. It details its applications in modern research and drug development, outlines key experimental protocols, and illustrates fundamental principles and workflows through detailed diagrams. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, imparts unique properties to the lysine molecule, making it an invaluable tool in proteomics, metabolomics, and pharmaceutical research.
Core Physical and Chemical Characteristics
Deuteration, the substitution of protium (¹H) with deuterium (²H or D), significantly alters the physicochemical properties of lysine primarily due to the mass difference. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased stability, known as the kinetic isotope effect (KIE), makes deuterated compounds more resistant to chemical and enzymatic degradation.[1][2] This characteristic is pivotal for its applications in enhancing drug metabolic stability and as a tracer in metabolic studies.[2][3]
Various deuterated forms of lysine are commercially available, with deuterium atoms incorporated at specific positions on the side chain. The level of deuteration determines the mass shift observed in mass spectrometry, a key feature for its use in quantitative proteomics.[4]
Table 1: Physical and Chemical Properties of Common Deuterated Lysine Isotopologues
| Property | L-Lysine (Unlabeled) | L-Lysine-4,4,5,5-d4 (Lys-d4) | L-Lysine-d8 (as 2HCl salt) | L-Lysine-d9 |
| Molecular Formula | C₆H₁₄N₂O₂ | C₆H₁₀D₄N₂O₂ (as HCl salt) | C₆H₆D₈N₂O₂ (as 2HCl salt) | C₆H₅D₉N₂O₂ |
| Molecular Weight ( g/mol ) | 146.19[5] | 186.67 (as HCl salt) | 227.16 (as 2HCl salt)[6] | 228.16 (as 2HCl salt)[4] |
| Mass Shift vs. Light | M+0 | M+4 | M+8 | M+9[4] |
| Isotopic Purity | N/A | ≥98 atom % D[7] | ≥98%[6] | High Enrichment[4] |
| Physical Form | Solid[5] | Solid | Solid[6] | Solid |
| Melting Point (°C) | 218[5] | 263-264 (decomposes) | Not specified | Not specified |
Key Applications in Research and Drug Development
Deuterated lysine's unique properties make it a versatile tool across various scientific disciplines.
Quantitative Proteomics: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[8] In SILAC, two cell populations are grown in culture media that are identical except for one containing a "light" (natural) amino acid and the other a "heavy," stable isotope-labeled version, such as deuterated lysine.[9] Because lysine is an essential amino acid, it is efficiently incorporated into all newly synthesized proteins during cell growth and division.[9][10]
After a sufficient number of cell divisions, the proteomes of the cell populations are differentially labeled.[4] The samples can then be combined, and the proteins extracted and digested (typically with trypsin, which cleaves after lysine and arginine residues). When analyzed by mass spectrometry, peptides from the "heavy" and "light" samples appear as pairs of peaks separated by a specific mass difference corresponding to the deuterated lysine.[11][12] The ratio of the peak intensities provides accurate quantification of relative protein abundance between the two samples.[8]
Structural Biology: NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration is used to simplify complex spectra of large biomolecules like proteins.[13] Replacing protons with deuterons, which have a different gyromagnetic ratio and are typically not observed in ¹H-NMR, reduces the number of signals and eliminates proton-proton couplings.[14] This spectral simplification allows researchers to resolve and assign signals that would otherwise be overlapping and uninterpretable, facilitating the study of protein structure and dynamics at an atomic level.[13][15]
Drug Metabolism and Pharmacokinetics (DMPK)
The kinetic isotope effect is a cornerstone of deuterated lysine's utility in drug development.[1] Replacing hydrogen with deuterium at a site of metabolic activity can slow down the rate of enzymatic breakdown, primarily by cytochrome P450 (CYP) enzymes.[2] This can lead to several beneficial outcomes:
-
Improved Metabolic Stability: A slower metabolism can increase the drug's half-life, potentially reducing the required dosing frequency.[1][2]
-
Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of harmful byproducts, improving the drug's safety profile.[1][2]
-
Enhanced Bioavailability: Increased stability can lead to higher exposure of the active drug in the body.[16]
Deuterated lysine and other deuterated compounds also serve as ideal internal standards for quantitative bioanalysis by LC-MS, as they co-elute with the non-deuterated analyte but are distinguishable by mass.[3][16][17]
Experimental Methodologies and Workflows
Protocol for SILAC-based Quantitative Proteomics
This protocol provides a generalized workflow for a typical SILAC experiment using deuterated lysine.
-
Media Preparation: Prepare two batches of cell culture medium deficient in lysine.[8] Supplement one batch with normal L-lysine ("Light") and the other with a deuterated lysine variant, such as L-Lysine-d4 ("Heavy").[9] Add dialyzed fetal bovine serum to provide other necessary growth factors without introducing unlabeled lysine.[9]
-
Cell Culture and Labeling: Culture two separate populations of the chosen cell line. Grow one in the "Light" medium and the other in the "Heavy" medium. The cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the respective lysine isotope into the proteome.[4]
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment, stimulus) to one of the cell populations while the other serves as a control.
-
Cell Lysis and Protein Quantification: Harvest both cell populations and lyse them using an appropriate buffer. Quantify the total protein concentration for each lysate.
-
Sample Pooling and Digestion: Combine equal amounts of protein from the "Light" and "Heavy" lysates.[9] Reduce, alkylate, and then digest the combined protein mixture into peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptide pairs (light vs. heavy) and quantify the intensity ratio for each pair. This ratio reflects the relative abundance of the parent protein between the two original samples.
Principle of the Kinetic Isotope Effect (KIE)
The enhanced stability of deuterated compounds stems from the KIE. The C-D bond has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. In a chemical reaction where C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium will slow the reaction rate. This is particularly relevant in drug metabolism, where enzymes often catalyze the oxidation of C-H bonds.
Application in Peptide Sequencing by MS/MS
Deuterated lysine also aids in de novo peptide sequencing. In tandem mass spectrometry (MS/MS), peptide ions are fragmented, and the resulting fragment ions are measured. Trypsin digestion produces peptides with a basic lysine or arginine residue at the C-terminus. When a peptide containing Lys-d4 is fragmented, the mass shift of +4 Da is retained on C-terminal fragment ions (y-ions) but not on N-terminal fragment ions (b-ions).[11][12] This predictable mass shift pattern allows for the unambiguous identification of y-ion series, simplifying the interpretation of complex MS/MS spectra and increasing the confidence of sequence assignments.[12]
Conclusion
Deuterated lysine is a powerful and versatile chemical tool with significant applications in life sciences and drug discovery. Its fundamental physical and chemical properties, particularly the predictable mass increase and the enhanced bond stability from the kinetic isotope effect, enable advanced experimental approaches. From quantifying dynamic changes in the proteome via SILAC to improving the pharmacokinetic profiles of novel therapeutics, deuterated lysine provides researchers and drug developers with a means to gain deeper insights and engineer more effective medicines. The continued innovation in isotopic labeling strategies and analytical instrumentation promises to further expand the utility of deuterated lysine in addressing complex biological questions.
References
- 1. lifetein.com [lifetein.com]
- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DL-Lysine-d9 (dihydrochloride) | Benchchem [benchchem.com]
- 5. D-Lysine | C6H14N2O2 | CID 57449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Lysine·2HCl (3,3,4,4,5,5,6,6-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Lysine deuterated | Sigma-Aldrich [sigmaaldrich.com]
- 8. thermofisher.com [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mr.copernicus.org [mr.copernicus.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. medchemexpress.com [medchemexpress.com]
A Technical Guide to L-Lysine-bis-N-t-BOC-d4 for Researchers and Drug Development Professionals
Introduction: L-Lysine-bis-N-t-BOC-d4 is a deuterated, protected form of the essential amino acid L-lysine. The incorporation of four deuterium atoms (d4) at the 4 and 5 positions of the lysine backbone makes it a valuable tool in mass spectrometry-based quantitative analysis. Its primary application is as a stable isotope-labeled (SIL) internal standard for the accurate quantification of L-lysine or its metabolites in complex biological matrices such as plasma, serum, and tissue extracts. The tert-butyloxycarbonyl (Boc) protecting groups on the alpha and epsilon amino groups enhance its solubility in organic solvents commonly used in sample preparation for liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth overview of its technical specifications, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Commercial Suppliers and Quantitative Data
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and research chemicals. The following table summarizes typical quantitative data for this product. It is imperative for researchers to consult the Certificate of Analysis provided by the supplier for lot-specific data.
| Parameter | Typical Value | Supplier Examples |
| CAS Number | 1314753-85-9 | MedChemExpress, LGC Standards, CDN Isotopes |
| Molecular Formula | C₁₆H₂₆D₄N₂O₆ | MedChemExpress, LGC Standards, CDN Isotopes |
| Molecular Weight | ~350.44 g/mol | MedChemExpress, LGC Standards, CDN Isotopes |
| Chemical Purity | ≥98% | LGC Standards, MedChemExpress |
| Isotopic Purity (Atom % D) | ≥98 atom % D | LGC Standards, CDN Isotopes |
| Appearance | White to off-white solid | General observation from supplier data |
| Storage Conditions | -20°C for long-term storage | General recommendation from suppliers |
Experimental Protocols
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of L-lysine. The following is a representative protocol for the analysis of L-lysine in human plasma.
Protocol: Quantification of L-Lysine in Human Plasma using this compound as an Internal Standard
1. Materials and Reagents:
-
Human plasma (collected with EDTA or heparin)
-
This compound (Internal Standard, IS)
-
L-Lysine (for calibration curve)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ACN.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with ACN.
-
L-Lysine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Lysine in LC-MS grade water.
-
L-Lysine Working Solutions for Calibration Curve: Prepare a series of dilutions of the L-Lysine stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the IS working solution in ACN (10 µg/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar analytes like amino acids.
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient Elution: Develop a suitable gradient to retain and elute L-lysine. A typical gradient might start with a high percentage of Mobile Phase B, gradually decreasing to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
L-Lysine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound (IS): Monitor the transition from its precursor ion (m/z) to a specific product ion. The precursor ion will be shifted by +4 Da compared to the non-deuterated, protected L-lysine. Note: The Boc groups are often lost in the ion source, so the monitored transitions will be for the deprotected lysine and its deuterated counterpart.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of L-lysine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Logical Relationship in Quantitative Analysis
The following diagram illustrates the logical relationship for ensuring accurate quantification using a stable isotope-labeled internal standard.
Caption: Logic of using an internal standard for accurate quantification.
The Principle and Application of L-Lysine-bis-N-t-BOC-d4 as a Tracer in Quantitative Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Principle: A Chemically Protected Isotope for Precise Quantification
L-Lysine-bis-N-t-BOC-d4 is a stable isotope-labeled version of the essential amino acid L-lysine, engineered for use as an internal standard in quantitative mass spectrometry.[1] Its core principle lies in the combination of isotopic labeling and chemical protection to enable highly accurate and reproducible quantification of molecules of interest in complex biological samples.
-
Isotopic Labeling: The lysine backbone contains four deuterium (d4) atoms, increasing its mass by 4 Daltons compared to its natural counterpart. This mass shift allows for the clear differentiation of the tracer from the endogenous (unlabeled) analyte in a mass spectrometer.
-
Chemical Protection: Both the alpha (α) and epsilon (ε) amino groups of the lysine are protected by tert-butoxycarbonyl (BOC) groups, rendering it chemically inert.[2] This protection is crucial as it prevents the tracer from being metabolically incorporated into newly synthesized proteins in living cells, a key difference from tracers used in metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). Instead, this compound is typically introduced into a sample after the biological processes have been quenched (e.g., after cell lysis), serving as a "spike-in" standard to control for variability in sample preparation, digestion, and mass spectrometry analysis.
The primary application of this compound is as an internal standard for the precise quantification of specific proteins, peptides, or post-translational modifications of lysine residues.[1] By adding a known amount of the heavy, protected lysine standard to a sample, the ratio of the endogenous "light" analyte to the "heavy" standard can be used to accurately determine the quantity of the analyte, correcting for sample loss during processing.
Data Presentation: Illustrative Quantitative Data
The following tables represent typical quantitative data obtained in a hypothetical experiment using this compound as an internal standard to quantify the abundance of a target protein, "Protein X," and a specific post-translational modification (ubiquitination) on Lysine residue K123 of this protein in response to a drug treatment.
Table 1: Quantification of Total Protein X Abundance
| Sample Group | Endogenous Protein X (Light) Peak Area | L-Lysine-d4 Standard (Heavy) Peak Area | Ratio (Light/Heavy) | Relative Abundance |
| Control 1 | 8.5e6 | 1.0e7 | 0.85 | 1.00 |
| Control 2 | 8.2e6 | 1.0e7 | 0.82 | 0.96 |
| Control 3 | 8.8e6 | 1.0e7 | 0.88 | 1.04 |
| Treated 1 | 4.3e6 | 1.0e7 | 0.43 | 0.51 |
| Treated 2 | 4.1e6 | 1.0e7 | 0.41 | 0.48 |
| Treated 3 | 4.5e6 | 1.0e7 | 0.45 | 0.53 |
Table 2: Quantification of Ubiquitination at Protein X, Lysine 123
| Sample Group | Endogenous Ubiquitinated Peptide (Light) Peak Area | L-Lysine-d4 Standard Peptide (Heavy) Peak Area | Ratio (Light/Heavy) | Relative Ubiquitination Level |
| Control 1 | 1.2e5 | 5.0e4 | 2.40 | 1.00 |
| Control 2 | 1.3e5 | 5.0e4 | 2.60 | 1.08 |
| Control 3 | 1.1e5 | 5.0e4 | 2.20 | 0.92 |
| Treated 1 | 3.5e5 | 5.0e4 | 7.00 | 2.92 |
| Treated 2 | 3.8e5 | 5.0e4 | 7.60 | 3.17 |
| Treated 3 | 3.6e5 | 5.0e4 | 7.20 | 3.00 |
Experimental Protocols: A Representative Workflow
This section details a representative workflow for the use of this compound as an internal standard for the relative quantification of a target protein from cell culture.
Materials and Reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
-
Liquid chromatography-mass spectrometry (LC-MS) system
Experimental Workflow Diagram
Caption: Workflow for protein quantification using a protected lysine tracer.
Detailed Protocol
-
Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatment (e.g., drug administration) to the treatment group and a vehicle control to the control group.
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteome.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay to ensure equal protein loading for subsequent steps.
-
Spike-in of Internal Standard: Add a precise, known amount of this compound to each protein lysate. The amount should be optimized to yield a mass spectrometer signal comparable to the endogenous analyte.
-
Reduction and Alkylation: Reduce disulfide bonds in the proteins by adding DTT and incubating. Subsequently, alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
Deprotection of the Standard: This step is integrated with the preparation for digestion. The acidification of the sample, typically with TFA to a pH of ~2, will facilitate the removal of the BOC protecting groups from the this compound standard, making its amino groups accessible for any subsequent reactions and ensuring it behaves similarly to a native lysine residue during ionization.
-
Trypsin Digestion: Dilute the sample to reduce the concentration of denaturants and adjust the pH to ~8. Add MS-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides. The deprotected heavy lysine will now be at the C-terminus of tryptic peptides, mirroring the natural cleavage pattern.
-
Solid-Phase Extraction (SPE): Desalt and concentrate the peptide mixture using C18 SPE cartridges. This step removes salts and other contaminants that can interfere with LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the purified peptides on a high-resolution mass spectrometer coupled with a liquid chromatography system. The mass spectrometer should be programmed to acquire data in a way that allows for the detection and quantification of both the "light" (endogenous) and "heavy" (from the standard) peptide pairs.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify peptides and quantify the peak areas of the light and heavy isotopic pairs. The ratio of the light to heavy peak areas is then used to determine the relative abundance of the target protein or peptide in different samples.
Logical Relationships and Signaling Pathways
The use of this compound is not limited to quantifying total protein abundance. It is also a powerful tool for studying the dynamics of post-translational modifications (PTMs) on lysine residues, such as ubiquitination and acetylation, which are critical in regulating cellular signaling.
Logic of PTM Quantification
Caption: Logic for quantifying post-translational modifications.
Illustrative Signaling Pathway: Ubiquitin-Proteasome System
This compound can be used to study changes in the ubiquitination status of key regulatory proteins in a signaling pathway, such as the degradation of a signaling inhibitor.
Caption: Quantifying changes in protein ubiquitination.
In this example, a drug might inhibit the E3 ligase, leading to a decrease in the ubiquitination of the target protein. By using this compound as an internal standard, this decrease can be precisely quantified, providing valuable insights into the drug's mechanism of action.
References
An In-depth Technical Guide to Stable Isotope Labeling with Lysine
For researchers, scientists, and drug development professionals, understanding the nuances of protein dynamics is paramount. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. This guide provides a comprehensive overview of SILAC, with a specific focus on the use of lysine for labeling, detailing the core principles, experimental protocols, and data interpretation.
Introduction to SILAC
SILAC is a metabolic labeling technique where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) forms of essential amino acids.[1] Lysine is a commonly used amino acid for SILAC because it is essential for most mammalian cells, meaning they cannot synthesize it themselves and must acquire it from the culture medium. Furthermore, trypsin, the most commonly used enzyme for protein digestion in proteomics, cleaves proteins at the C-terminus of lysine and arginine residues. This ensures that the vast majority of tryptic peptides will contain at least one labeled amino acid, making them quantifiable by mass spectrometry.[2]
The core principle of SILAC lies in the in vivo incorporation of these labeled amino acids into the entire proteome of a cell population.[1] After a sufficient number of cell divisions, typically at least five, the cellular proteins are fully labeled with the heavy amino acid.[3] This allows for the direct comparison of two or more cell populations at the protein level. For instance, a "light" labeled control cell population can be compared to a "heavy" labeled cell population that has been subjected to a specific treatment or stimulus.[1]
The key advantage of SILAC is that the different cell populations are combined at an early stage, often immediately after cell lysis.[1] This minimizes experimental variability that can be introduced during sample processing, such as protein extraction, digestion, and fractionation. When the combined protein mixture is analyzed by mass spectrometry, the chemically identical light and heavy peptides co-elute and are detected as pairs with a specific mass difference. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the different cell populations.[1]
Quantitative Data in Lysine-based SILAC
The choice of heavy lysine isotope determines the mass shift observed in the mass spectrometer. Different isotopes of lysine can be used for multiplexing, allowing for the comparison of more than two conditions simultaneously.
| Isotope Type | Isotope Composition | Nominal Mass Shift (Da) | Precise Mass Shift (Da) |
| Light Lysine (Lys0) | 12C6, 14N2 | 0 | 0 |
| Medium Lysine (Lys4) | 4,4,5,5-D4 | 4 | 4.0251 |
| Heavy Lysine (Lys6) | 13C6 | 6 | 6.0201 |
| Heavy Lysine (Lys8) | 13C6, 15N2 | 8 | 8.0142 |
Experimental Protocols
A successful SILAC experiment is divided into two main phases: the adaptation and labeling phase, and the experimental and analysis phase.
Phase 1: Adaptation and Labeling
The goal of this phase is to achieve complete incorporation of the heavy-labeled lysine into the proteome of the target cell line.
3.1.1. SILAC Media Preparation
The foundation of a SILAC experiment is the specialized cell culture medium that lacks the amino acid to be used for labeling (in this case, lysine).
-
Materials:
-
Lysine- and Arginine-deficient DMEM or RPMI-1640 medium.[4]
-
Dialyzed Fetal Bovine Serum (dFBS).[4]
-
"Light" L-lysine and L-arginine.[5]
-
"Heavy" L-lysine (e.g., 13C6-L-lysine).[5]
-
Sterile-filtered stock solutions of amino acids (e.g., 25 mg/mL in PBS).[4]
-
Penicillin-Streptomycin solution (optional).[4]
-
-
Procedure:
-
Prepare Complete "Light" Medium: To 445 mL of lysine- and arginine-deficient medium, add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin.[6] Add the "light" L-lysine and L-arginine from stock solutions to their normal physiological concentrations (e.g., for DMEM, add 500 µl of 25 mg/ml L-lysine and 500 µl of 25 mg/ml L-arginine to 500 ml of media).[4]
-
Prepare Complete "Heavy" Medium: To another 445 mL of lysine- and arginine-deficient medium, add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin.[6] Add the "heavy" L-lysine and "light" L-arginine from stock solutions to their normal physiological concentrations.[4]
-
Sterile-filter both media using a 0.22 µm filter.[5]
-
3.1.2. Cell Adaptation and Labeling Efficiency Check
-
Procedure:
-
Culture the chosen cell line in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the labeled amino acids.[3]
-
To verify labeling efficiency, harvest a small aliquot of cells from the "heavy" culture.[3]
-
Extract proteins, perform a tryptic digest, and analyze the resulting peptides by mass spectrometry.
-
Confirm that the vast majority of lysine-containing peptides exhibit the expected mass shift corresponding to the heavy lysine isotope. The labeling efficiency should be >95%.[3]
-
Phase 2: Experimental and Analysis
Once complete labeling is confirmed, the experimental treatment can be applied.
3.2.1. Experimental Treatment and Cell Harvesting
-
Procedure:
-
Apply the desired experimental treatment to the "heavy" labeled cells (e.g., drug treatment, growth factor stimulation). The "light" labeled cells will typically serve as the control and should be treated with a vehicle control.
-
After the treatment period, wash the cells with ice-cold PBS.[2]
-
Harvest the "light" and "heavy" cell populations separately.
-
Count the cells from both populations and combine them at a 1:1 ratio based on cell number.[6]
-
3.2.2. Protein Extraction and Digestion
-
Procedure:
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Quantify the protein concentration of the mixed lysate using a standard protein assay (e.g., BCA assay).[7]
-
In-solution digestion (optional): Proteins can be reduced, alkylated, and digested directly in solution using trypsin.
-
In-gel digestion (common workflow):
-
Separate the proteins by SDS-PAGE.[8]
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).[8]
-
Excise the entire gel lane and cut it into smaller pieces.[9]
-
Destain the gel pieces.[9]
-
Reduce the proteins with a reducing agent (e.g., TCEP) and alkylate with an alkylating agent (e.g., iodoacetamide).[9]
-
Digest the proteins in-gel with trypsin overnight at 37°C.[9]
-
Extract the peptides from the gel pieces using a series of washes with formic acid and acetonitrile.[9]
-
-
3.2.3. Mass Spectrometry and Data Analysis
-
Procedure:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] High-resolution mass spectrometers, such as Orbitrap-based instruments, are recommended for SILAC analysis.[10]
-
The mass spectrometer will acquire MS1 scans to detect the peptide precursor ions (both light and heavy forms) and MS2 scans to fragment the peptides for identification.
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.[10]
-
The software will identify the peptides, determine the heavy-to-light (H/L) ratios for each peptide pair, and then calculate the protein ratios based on the ratios of its constituent peptides.
-
Visualizing Workflows and Pathways
Diagrams are essential for visualizing the complex workflows and signaling pathways investigated using SILAC.
Application Example: Investigating EGFR Signaling
SILAC is a powerful tool for studying dynamic cellular processes like signal transduction.[11] For example, it can be used to quantify changes in protein phosphorylation in response to epidermal growth factor (EGF) stimulation.[11][12]
Conclusion
Stable isotope labeling with lysine is a robust and versatile technique for quantitative proteomics. By providing accurate and reproducible quantification of protein abundance, SILAC has become an indispensable tool for researchers in various fields, from basic cell biology to drug discovery. The detailed protocols and workflows presented in this guide offer a solid foundation for implementing SILAC in your own research, enabling a deeper understanding of the dynamic proteome.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 5. usherbrooke.ca [usherbrooke.ca]
- 6. benchchem.com [benchchem.com]
- 7. ckisotopes.com [ckisotopes.com]
- 8. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Deep Dive into Protected Amino Acids: Core Applications in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological and chemical research, protected amino acids stand as indispensable tools, enabling the precise construction and manipulation of peptides and proteins. Their strategic use underpins a vast array of applications, from the synthesis of novel therapeutics to the intricate study of cellular signaling. This technical guide provides a comprehensive overview of the fundamental applications of protected amino acids, with a focus on peptide synthesis, the design of peptidomimetics, and the targeted modification of proteins.
The Cornerstone of Peptide Synthesis: A Tale of Two Strategies
The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), is arguably the most prominent application of protected amino acids. SPPS allows for the stepwise assembly of amino acids on an insoluble resin support, a process made possible by the temporary masking of reactive functional groups to prevent unwanted side reactions.[1][2] Two primary strategies, distinguished by their choice of α-amino protecting group, have dominated the field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[3][]
The core principle differentiating these two approaches lies in their orthogonality—the use of protecting groups that can be selectively removed under distinct chemical conditions.[5] This allows for the precise deprotection of the α-amino group for chain elongation without disturbing the protecting groups on the amino acid side chains.
The Boc/Bzl Strategy: A Classic Approach
The Boc strategy, a foundational method in SPPS, utilizes the acid-labile Boc group for Nα-protection.[6][7] Deprotection is typically achieved with a moderate acid, such as trifluoroacetic acid (TFA).[6] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[6] While highly effective, the harsh final cleavage conditions can be a limitation.[8]
The Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc strategy has become the predominant method in modern SPPS due to its milder reaction conditions.[5] The base-labile Fmoc group is removed by a secondary amine, most commonly piperidine, while the side-chain protecting groups are typically tert-butyl (tBu)-based and are cleaved with TFA concurrently with resin cleavage.[3][] This high degree of orthogonality makes the Fmoc strategy particularly suitable for the synthesis of complex and modified peptides.[5]
Quantitative Comparison of SPPS Strategies
The choice between the Boc and Fmoc strategies often depends on the specific peptide sequence, its length, and the presence of sensitive residues. The following tables provide a comparative overview of their performance characteristics.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | [3][] |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) | [3][6] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) | [3][6] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., 95% TFA) | [3][6] |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | [5] |
| Typical Peptide Purity | Can be lower due to repeated acid exposure | Generally high due to milder conditions | [3] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation | [3] |
| Safety | Requires handling of highly corrosive HF | Generally safer, avoids HF | [3] |
| Cost | Boc-amino acids are generally less expensive | Fmoc-amino acids can be more expensive | [3] |
Table 1: Comparison of Boc and Fmoc SPPS Strategies. This table summarizes the key features and performance metrics of the two major solid-phase peptide synthesis strategies.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Reference(s) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [9] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [9] |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [9] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [9] |
| COMU | - | DIPEA | DMF | 15-30 | >99 | [9] |
| DCC | HOBt | - | DCM/DMF | 60-120 | ~90-95 | [10] |
| DIC | HOBt | - | DMF | 60-120 | ~90-95 | [10] |
Table 2: Comparative Performance of Common Coupling Reagents. This table outlines the typical performance of various coupling reagents used in peptide synthesis in terms of reaction time and yield. HATU and COMU generally show the highest efficiency.[9]
| Deprotection Reagent | Concentration | Deprotection Time | Aspartimide Formation (%) | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Can be significant | [11] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to piperidine | [12] |
| Piperazine (PZ) | 5-10% in DMF | Slower than piperidine | Reduced | [11] |
| DBU | 2% in DMF | < 1 min | Can be high | [13][14] |
| Piperazine + DBU | 5% PZ + 2% DBU in DMF | < 1 min | Minimized | [14] |
Table 3: Comparison of Fmoc Deprotection Reagents. This table compares the performance of different reagents for the removal of the Fmoc protecting group, highlighting the trade-offs between speed and side reactions.
| Cleavage Cocktail | Composition (v/v) | Target Peptides & Remarks | Reference(s) |
| Standard Cocktail (TFA/TIS/H₂O) | 95:2.5:2.5 | Suitable for most peptides without sensitive residues. | [15] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp. | [15] |
| TFA/EDT Cocktail | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met. | [15] |
| Dilute HCl in Fluoroalcohol | 0.1 N HCl in Hexafluoroisopropanol (HFIP) | TFA-free alternative; good for peptides where trifluoroacetate is undesirable. | [16] |
| TFMSA/TFA/Thioanisole | Varies | Used in Boc-SPPS for cleavage from PAM and MBHA resins. | [17] |
| Anhydrous HF | 100% | The traditional, highly effective but hazardous reagent for final cleavage in Boc/Bzl strategy. | [8] |
Table 4: Common Cleavage Cocktails for Peptide Synthesis. This table summarizes various cleavage cocktails used in both Fmoc and Boc SPPS, detailing their compositions and primary applications.
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the general steps for manual SPPS using the Fmoc/tBu strategy.
1. Resin Swelling and Preparation:
-
Place the desired resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3.9 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
4. Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps (steps 2 and 3) for each subsequent amino acid in the desired sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Synthesis of a Cyclic Peptide via On-Resin Lactam Bridging
This protocol describes the synthesis of a head-to-tail cyclic peptide using an orthogonal protection strategy.[18]
1. Linear Peptide Synthesis:
-
Synthesize the linear peptide on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS, incorporating an amino acid with an orthogonally protected side chain (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Lys(Alloc)-OH) at the desired position for cyclization.
2. Orthogonal Protecting Group Removal:
-
After assembly of the linear peptide, selectively remove the orthogonal protecting group. For an Alloc group, treat the resin with a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger (e.g., phenylsilane) in DCM.
3. On-Resin Cyclization:
-
Wash the resin thoroughly.
-
Add a solution of a coupling reagent (e.g., HBTU, 3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF to the resin.
-
Agitate for 12-24 hours at room temperature to facilitate intramolecular peptide bond formation.
4. Cleavage and Purification:
-
Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.
-
Precipitate, wash, and purify the cyclic peptide as described in Protocol 1.
Visualizing the Workflow: From Synthesis to Screening
The following diagrams, generated using the DOT language, illustrate key workflows in peptide research where protected amino acids are fundamental.
Expanding the Chemical Space: Peptidomimetics and Drug Discovery
Protected amino acids are crucial for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolysis and better bioavailability.[19] By incorporating unnatural amino acids or modifying the peptide backbone, researchers can design novel therapeutics.[19]
A common strategy in the development of protease inhibitors, for example, is to replace the scissile peptide bond in a substrate with a non-hydrolyzable isostere.[20][21] The synthesis of these complex molecules relies heavily on the principles of protected amino acid chemistry to ensure the correct assembly of the mimetic structure.
Precision Engineering: Site-Specific Protein Modification
The incorporation of unnatural amino acids (UAAs) with unique chemical functionalities into proteins allows for their site-specific modification.[22][23] This powerful technique, often achieved through the expansion of the genetic code, enables the introduction of probes, cross-linkers, and other moieties at precise locations within a protein's structure. Protected UAAs are essential for their chemical synthesis before they are introduced into the biological machinery for protein translation.
A key application of this technology is in the study of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are major drug targets.[24] By incorporating UAAs with photo-crosslinking capabilities, researchers can map the interactions between GPCRs and their ligands with high precision.[25]
Protocol 3: Site-Specific Incorporation of an Unnatural Amino Acid
This protocol provides a general overview of the steps involved in incorporating a UAA into a protein expressed in E. coli.
1. Plasmid Preparation:
-
Obtain or construct a plasmid encoding the target protein with an amber stop codon (TAG) at the desired site for UAA incorporation.
-
Obtain a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired UAA.
2. Cell Transformation:
-
Co-transform both plasmids into a suitable E. coli expression strain.
3. Protein Expression:
-
Grow the transformed cells in a minimal medium supplemented with the UAA.
-
Induce the expression of the aaRS/tRNA pair and the target protein. The orthogonal aaRS will charge its cognate tRNA with the UAA, which will then be incorporated at the amber codon during translation.
4. Protein Purification and Verification:
-
Lyse the cells and purify the UAA-containing protein, typically using an affinity tag (e.g., His-tag).
-
Verify the incorporation of the UAA using mass spectrometry.
5. Site-Specific Modification:
-
The unique functional group of the incorporated UAA can then be used for site-specific labeling with a fluorescent dye, biotin, or other molecules using bioorthogonal chemistry (e.g., click chemistry).
Conclusion
Protected amino acids are fundamental to a wide range of modern research applications. From the routine synthesis of peptides to the sophisticated engineering of proteins with novel functions, the ability to control chemical reactivity through the use of protecting groups is paramount. The continued development of novel protecting group strategies and their application in areas such as peptidomimetic design and site-specific protein modification will undoubtedly continue to drive innovation in drug discovery and our fundamental understanding of biological systems.
References
- 1. zenodo.org [zenodo.org]
- 2. biomatik.com [biomatik.com]
- 3. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. SeQuery: an interactive graph database for visualizing the GPCR superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Small Molecule Protease Inhibitors as Model Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Site-Specific Labeling of Proteins Using Unnatural Amino Acids [pubmed.ncbi.nlm.nih.gov]
- 23. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. The mechanism for ligand activation of the GPCR–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantitative Proteomics using an L-Lysine-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance in complex biological samples. One of the gold-standard methodologies for achieving accurate and reproducible quantification is isotope dilution mass spectrometry (IDMS), which employs stable isotope-labeled internal standards.[1][2] This document provides detailed application notes and protocols for a quantitative proteomics workflow utilizing a deuterated lysine internal standard, derived from L-Lysine-bis-N-t-BOC-d4.
The workflow described herein is based on the "spike-in" approach, where a known quantity of a heavy isotope-labeled synthetic peptide is introduced into a biological sample at an early stage of sample preparation.[3][4] This internal standard co-elutes with its endogenous, unlabeled ("light") counterpart during liquid chromatography and is distinguished by the mass spectrometer based on the mass difference imparted by the deuterium labels.[5] By comparing the signal intensities of the heavy and light peptide pairs, precise quantification of the target protein can be achieved, correcting for variability during sample processing and analysis.[6]
This methodology is particularly valuable for the absolute quantification of key proteins, such as those in critical signaling pathways, providing a deeper understanding of cellular processes, disease mechanisms, and drug modes of action.
Core Principles
The use of a stable isotope-labeled internal standard, such as a peptide containing deuterated lysine (d4-Lys), is central to this quantitative proteomics workflow. The workflow is underpinned by the following principles:
-
Isotope Dilution: A known amount of the heavy-labeled synthetic peptide is "spiked" into the sample containing the unlabeled protein of interest.
-
Co-purification and Co-analysis: The heavy standard and the light endogenous peptide behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer.
-
Mass Spectrometric Discrimination: The mass spectrometer can differentiate between the heavy and light peptides due to their mass difference.
-
Accurate Quantification: The ratio of the signal intensities of the heavy and light peptides allows for the precise calculation of the absolute or relative abundance of the target protein.
Experimental Workflow Overview
The overall experimental workflow for quantitative proteomics using a spike-in deuterated lysine peptide standard is depicted below. This process begins with the preparation of the biological sample and the heavy-labeled peptide standard, followed by sample processing, LC-MS/MS analysis, and data analysis.
Caption: Quantitative proteomics workflow with a spike-in deuterated lysine peptide standard.
Detailed Experimental Protocols
Protocol 1: Preparation of d4-Lysine Containing Peptide Standard
Note: this compound is a protected amino acid. The tert-butyloxycarbonyl (BOC) protecting groups must be removed before it can be used for peptide synthesis. This protocol outlines the general steps for the synthesis of a custom stable isotope-labeled peptide.
-
Deprotection of this compound:
-
The BOC protecting groups are removed from this compound using a strong acid, such as trifluoroacetic acid (TFA), to yield d4-L-Lysine.
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
The desired peptide sequence, containing the d4-L-Lysine at a specific position, is synthesized using standard Fmoc-based solid-phase peptide synthesis.
-
The synthesized peptide is cleaved from the resin and all remaining side-chain protecting groups are removed.
-
-
Purification and Quantification:
-
The crude synthetic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the peptide are confirmed by mass spectrometry.
-
The absolute concentration of the purified heavy peptide is determined, for example, by amino acid analysis.
-
Protocol 2: Sample Preparation and Processing
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Spike-in of Heavy Peptide Standard:
-
Add a known amount of the purified d4-Lysine containing heavy peptide standard to the protein lysate. The amount to be added should be optimized based on the expected abundance of the endogenous target protein.
-
-
Reduction and Alkylation:
-
To a defined amount of protein lysate (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
-
Sample Resuspension:
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
Liquid Chromatography (LC):
-
Inject the peptide sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer.
-
The mass spectrometer is operated in a targeted mode, such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM), to specifically monitor the precursor and fragment ions of both the light endogenous peptide and the heavy d4-Lysine labeled peptide standard.
-
Protocol 4: Data Analysis and Quantification
-
Data Processing:
-
Process the raw MS data using appropriate software (e.g., Skyline, MaxQuant).
-
-
Peak Integration:
-
Extract the ion chromatograms for the specific precursor and fragment ions of the light and heavy peptide pairs.
-
Integrate the area under the curve for each peak.
-
-
Ratio Calculation:
-
Calculate the ratio of the peak area of the light peptide to the peak area of the heavy peptide.
-
-
Absolute Quantification:
-
Since a known amount of the heavy peptide standard was added to the sample, the absolute amount of the endogenous light peptide can be calculated using the following formula: Amount of Light Peptide = (Peak Area Light / Peak Area Heavy) * Amount of Heavy Peptide
-
Application Example: Quantification of EGFR Signaling Pathway Components
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[7][8] Quantitative proteomics using spike-in standards is an ideal method to study the absolute abundance of key proteins in this pathway in response to stimuli or drug treatment.
Caption: Simplified EGFR signaling pathway, a common target for quantitative proteomics studies.
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison. Tables are an effective way to summarize the results.
Table 1: Absolute Quantification of EGFR in Response to Treatment
| Protein | Peptide Sequence | Treatment | Mean Absolute Amount (fmol/µg lysate) | Standard Deviation | Fold Change |
| EGFR | ATEVFEIVLV[K] | Control | 15.2 | 1.8 | 1.0 |
| EGFR | ATEVFEIVLV[K] | Drug A | 8.1 | 0.9 | 0.53 |
| EGFR | ATEVFEIVLV[K] | Drug B | 14.9 | 2.1 | 0.98 |
Table 2: Relative Quantification of Downstream Signaling Proteins
| Protein | Gene | Control (n=3) | Treated (n=3) | Fold Change | p-value |
| Mitogen-activated protein kinase 1 | MAPK1 | 1.00 ± 0.12 | 0.65 ± 0.08 | 0.65 | 0.021 |
| Mitogen-activated protein kinase 3 | MAPK3 | 1.00 ± 0.15 | 0.71 ± 0.10 | 0.71 | 0.045 |
| Ras-related protein Rap-1A | RAP1A | 1.00 ± 0.09 | 1.05 ± 0.11 | 1.05 | 0.580 |
Conclusion
The quantitative proteomics workflow described, utilizing a spike-in stable isotope-labeled peptide standard derived from this compound, provides a robust and accurate method for the absolute quantification of proteins in complex biological samples. This approach is invaluable for researchers, scientists, and drug development professionals seeking to gain precise insights into protein dynamics and their roles in health and disease. By following the detailed protocols and leveraging the principles of isotope dilution mass spectrometry, users can obtain high-quality, reproducible quantitative data to advance their research and development efforts.
References
- 1. nautilus.bio [nautilus.bio]
- 2. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 3. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and Use of Stable Isotope-Labeled Proteins for Absolute Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 5. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Proteomic Signatures of Epidermal Growth Factor Receptor and Survival Signal Pathways Correspond to Gefitinib Sensitivity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Quantitative Proteomics using L-Lysine-bis-N-t-BOC-d4 in SILAC Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing L-Lysine-bis-N-t-BOC-d4 for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. SILAC is a powerful metabolic labeling strategy that enables accurate relative quantification of proteins between different cell populations by mass spectrometry.[1][2][3]
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique used for quantitative proteomics.[1][2] The methodology involves growing two populations of cells in culture media that are identical except for the inclusion of either a "light" (natural abundance) or a "heavy" (stable isotope-labeled) form of a specific amino acid.[3] As cells proliferate, the heavy amino acid is incorporated into all newly synthesized proteins.[2] Following cell lysis, the protein extracts from the "light" and "heavy" populations are mixed, and the relative abundance of proteins is determined by the ratio of the signal intensities of the corresponding light and heavy peptides in the mass spectrometer.
This protocol specifically details the use of this compound, a deuterated form of L-lysine. The four deuterium atoms result in a 4 Dalton mass shift in labeled peptides, which is readily detectable by mass spectrometry.[4] It is important to note that the tert-butyloxycarbonyl (BOC) protecting groups on this compound must be removed prior to its use in cell culture media, as cells can only incorporate the free amino acid.
Data Presentation
The following tables present example data from a SILAC experiment investigating the effect of a hypothetical drug treatment on the proteome of a cancer cell line.
Table 1: Global Protein Quantification
| Protein ID | Gene Name | H/L Ratio | Log2(H/L) | Regulation |
| P06213 | EGFR | 0.45 | -1.15 | Down-regulated |
| P60709 | ACTB | 1.02 | 0.03 | Unchanged |
| P31749 | AKT1 | 0.98 | -0.03 | Unchanged |
| Q02750 | BRAF | 2.15 | 1.10 | Up-regulated |
| P27361 | GRB2 | 0.51 | -0.97 | Down-regulated |
| P45985 | SHC1 | 0.48 | -1.06 | Down-regulated |
| P15056 | SRC | 1.98 | 0.99 | Up-regulated |
| P28482 | STAT3 | 1.05 | 0.07 | Unchanged |
| P62258 | HSP90AA1 | 2.50 | 1.32 | Up-regulated |
| Q13547 | GAB1 | 0.55 | -0.86 | Down-regulated |
Table 2: Phosphopeptide Quantification in the EGFR Signaling Pathway
| Protein | Phosphosite | H/L Ratio | Log2(H/L) | Regulation |
| EGFR | Y1092 | 0.21 | -2.25 | Down-regulated |
| EGFR | Y1110 | 0.25 | -2.00 | Down-regulated |
| EGFR | Y1172 | 0.18 | -2.47 | Down-regulated |
| SHC1 | Y239 | 0.33 | -1.60 | Down-regulated |
| SHC1 | Y240 | 0.35 | -1.51 | Down-regulated |
| GAB1 | Y627 | 0.40 | -1.32 | Down-regulated |
| GAB1 | Y659 | 0.42 | -1.25 | Down-regulated |
| ERBB2 | Y1248 | 0.95 | -0.07 | Unchanged |
| MET | Y1234 | 1.10 | 0.14 | Unchanged |
Experimental Protocols
This section outlines the key steps for performing a SILAC experiment using L-Lysine-d4.
Protocol 1: Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
5% Sodium Carbonate (Na2CO3) solution
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in a solution of TFA and DCM (e.g., 1:2 v/v).
-
Stir the solution at room temperature for 1-2 hours to allow for complete removal of the BOC groups.
-
Remove the TFA and DCM by rotary evaporation.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the ethyl acetate solution with a 5% Na2CO3 solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is between 8 and 9.
-
Separate the organic layer and remove the solvent by rotary evaporation to obtain the deprotected L-Lysine-d4.
-
The deprotected L-Lysine-d4 is now ready to be dissolved in PBS or directly in the SILAC culture medium.
Protocol 2: SILAC Media Preparation
Materials:
-
Lysine and Arginine-deficient cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
"Light" L-Lysine
-
"Light" L-Arginine
-
Deprotected "Heavy" L-Lysine-d4
-
Sterile PBS
-
0.22 µm sterile filter
Procedure:
-
Prepare Amino Acid Stock Solutions: Prepare concentrated stock solutions of "light" L-Lysine, "light" L-Arginine, and "heavy" L-Lysine-d4 in sterile PBS.
-
Prepare Light Medium: To the lysine and arginine-deficient medium, add dFBS to a final concentration of 10%, Penicillin-Streptomycin, L-Glutamine, "light" L-Lysine, and "light" L-Arginine to their normal physiological concentrations.
-
Prepare Heavy Medium: To a separate batch of lysine and arginine-deficient medium, add dFBS to a final concentration of 10%, Penicillin-Streptomycin, L-Glutamine, "heavy" L-Lysine-d4, and "light" L-Arginine to their normal physiological concentrations.
-
Sterile-filter both the light and heavy media using a 0.22 µm filter.
Protocol 3: Cell Culture and Labeling
Procedure:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium (control group) and the other in the "heavy" medium (experimental group).
-
Passage the cells for at least five to six cell doublings to ensure a labeling efficiency of >95%. The exact number of passages will depend on the cell line's doubling time.
-
Optional: Verify labeling efficiency by harvesting a small number of cells from the heavy-labeled population, extracting proteins, digesting them with trypsin, and analyzing by mass spectrometry to confirm the complete incorporation of L-Lysine-d4.
Protocol 4: Sample Preparation and Mass Spectrometry
Procedure:
-
Apply the desired experimental treatment to the "heavy" labeled cells and a mock treatment to the "light" labeled cells.
-
Harvest and lyse the cells from both populations separately.
-
Quantify the protein concentration of each lysate.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion:
-
In-solution digestion: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the protein mixture with trypsin overnight at 37°C.
-
In-gel digestion: Separate the combined protein lysate on an SDS-PAGE gel. Excise the gel lane, cut it into small pieces, and perform in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify peptides and quantify the H/L ratios based on the signal intensities of the heavy and light peptide pairs.
Mandatory Visualization
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Absolute Quantification of Proteins using L-Lysine-bis-N-t-BOC-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification of proteins is a cornerstone of systems biology and drug development, providing critical insights into cellular processes, disease mechanisms, and therapeutic responses. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and the Absolute QUantification of Protein (AQUA) strategy are powerful mass spectrometry (MS)-based approaches for determining protein abundance.[1] This document provides detailed protocols for the application of L-Lysine-d4, a deuterium-labeled stable isotope of lysine, in both SILAC and AQUA workflows for precise and accurate protein quantification. L-Lysine-bis-N-t-BOC-d4 serves as a key precursor for the synthesis of isotopically labeled peptide standards used in the AQUA methodology. The 4 Dalton mass shift introduced by the deuterium labels in L-Lysine-d4 allows for clear differentiation between labeled and unlabeled peptides in a mass spectrometer.[2]
Principle of the Methods
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): This metabolic labeling approach involves growing cells in a medium where a natural ("light") essential amino acid is replaced by a heavy, stable isotope-labeled counterpart.[3] For triple-labeling experiments, a "medium" labeled amino acid like L-Lysine-d4 (K4) can be used alongside light (K0) and heavy (e.g., 13C6,15N2-L-lysine, K8) versions.[4] After several cell divisions, the labeled amino acid is fully incorporated into the proteome.[5] By mixing protein lysates from cells grown in different labeled media, the relative protein abundance can be determined by comparing the signal intensities of the corresponding light, medium, and heavy peptide peaks in the mass spectrometer.[6]
AQUA (Absolute QUantification of Proteins): The AQUA method provides absolute quantification by using a synthetic, stable isotope-labeled peptide as an internal standard.[1] This "AQUA peptide" is identical in sequence to a target peptide from the protein of interest but contains one or more heavy amino acids, such as L-Lysine-d4.[7] A known amount of the AQUA peptide is spiked into a biological sample, and both the native ("light") and the synthetic ("heavy") peptides are measured by mass spectrometry.[8] The absolute quantity of the native peptide, and thus the protein, is calculated from the ratio of their signal intensities.[1]
Data Presentation
The following tables present example quantitative data obtained from SILAC and AQUA experiments.
Table 1: Relative Quantification of Proteins in the EGFR Signaling Pathway using a 3-Plex SILAC Approach.
| Protein | Gene | Light (Control) | Medium (L-Lysine-d4, Treatment A) | Heavy (L-Lysine-13C6,15N2, Treatment B) | Fold Change (A vs Control) | Fold Change (B vs Control) |
| Epidermal growth factor receptor | EGFR | 1.00 | 0.52 | 0.23 | -1.92 | -4.35 |
| Growth factor receptor-bound protein 2 | GRB2 | 1.00 | 0.98 | 0.95 | -1.02 | -1.05 |
| Son of sevenless homolog 1 | SOS1 | 1.00 | 1.05 | 1.10 | 1.05 | 1.10 |
| Mitogen-activated protein kinase 1 | MAPK1 | 1.00 | 2.15 | 3.50 | 2.15 | 3.50 |
| Proliferating cell nuclear antigen | PCNA | 1.00 | 0.45 | 0.20 | -2.22 | -5.00 |
Table 2: Absolute Quantification of EGFR Pathway Proteins using an L-Lysine-d4 Labeled AQUA Peptide.
| Target Protein | Target Peptide Sequence | AQUA Peptide Spiked (fmol) | Native Peptide Measured (fmol) | Protein Abundance (fmol/µg lysate) |
| EGFR | YLVIQGDER(K) | 100 | 25.5 | 1.28 |
| GRB2 | VFDN(K)ISEWWER | 100 | 150.2 | 7.51 |
| MAPK1 | IADPEHDHTGFLTEYVATR(K) | 100 | 85.7 | 4.29 |
Experimental Protocols
Protocol 1: 3-Plex SILAC using L-Lysine-d4 for Relative Quantification
This protocol outlines the metabolic labeling of three cell populations for comparative proteomic analysis.
1. Media Preparation:
-
Prepare three batches of SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine.
-
Light Medium: Supplement with "light" L-Lysine (K0) and L-Arginine (R0) at their normal physiological concentrations (e.g., 146 mg/L for Lysine and 84 mg/L for Arginine).[9]
-
Medium Medium: Supplement with "medium" L-Lysine-d4 (K4) and "light" L-Arginine (R0).[10]
-
Heavy Medium: Supplement with "heavy" L-Lysine-¹³C₆,¹⁵N₂ (K8) and "heavy" L-Arginine-¹³C₆,¹⁵N₄ (R10).[9]
-
Add 10% dialyzed fetal bovine serum (dFBS) and 1% penicillin-streptomycin to all media.
2. Cell Culture and Labeling:
-
Culture the cells for at least six population doublings in the respective light, medium, and heavy SILAC media to ensure complete incorporation of the labeled amino acids.[11]
-
Verify labeling efficiency (>97%) by a preliminary mass spectrometry analysis of a small cell aliquot.
3. Experimental Treatment:
-
Apply the desired experimental conditions to each cell population (e.g., control for light, treatment A for medium, treatment B for heavy).
4. Cell Harvesting and Lysis:
-
Harvest the cells from each condition separately.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
5. Sample Preparation for Mass Spectrometry:
-
Mix equal amounts of protein from the light, medium, and heavy lysates.
-
Perform in-solution or in-gel digestion of the protein mixture with trypsin.
-
Desalt the resulting peptide mixture using a C18 StageTip.
6. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
7. Data Analysis:
-
Process the raw MS data using software such as MaxQuant.[9]
-
Identify and quantify the light, medium, and heavy peptide triplets. The software will calculate the ratios of heavy/light and medium/light to determine the relative protein abundance changes.
Protocol 2: AQUA with a Custom L-Lysine-d4 Peptide for Absolute Quantification
This protocol describes the use of a synthetic peptide containing L-Lysine-d4 for the absolute quantification of a target protein.
1. AQUA Peptide Synthesis and Quantification:
-
Synthesize the target peptide using solid-phase peptide synthesis with a Boc-protected L-Lysine-d4 (this compound) at the desired position.
-
Purify the synthesized AQUA peptide by HPLC to >95% purity.
-
Accurately quantify the absolute amount of the purified AQUA peptide by amino acid analysis.
2. Sample Preparation:
-
Harvest cells and determine the total protein concentration of the lysate.
-
Spike a known amount of the quantified L-Lysine-d4 AQUA peptide into the protein lysate before tryptic digestion.
3. Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins with trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture.
4. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a triple quadrupole or high-resolution mass spectrometer operating in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode.
-
Develop an SRM/PRM method specifically targeting the precursor and fragment ions of both the native (light) and the AQUA (heavy) peptides.[1]
5. Data Analysis:
-
Integrate the peak areas for the selected transitions of both the native and the AQUA peptides.
-
Calculate the absolute quantity of the native peptide using the following formula:
-
Absolute Amount of Native Peptide = (Peak Area of Native Peptide / Peak Area of AQUA Peptide) * Known Amount of AQUA Peptide
-
-
Normalize the absolute amount of the peptide to the total protein amount to determine the protein abundance in the sample (e.g., in fmol/µg of lysate).
Visualizations
Caption: Workflow for 3-Plex SILAC Experiment.
Caption: Workflow for AQUA Experiment.
Caption: Simplified EGFR Signaling Pathway.
References
- 1. The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantification: AQUA [bpmsf.ucsd.edu]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usherbrooke.ca [usherbrooke.ca]
Application Note: Metabolic Flux Analysis Using Deuterated Lysine
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1] While carbon-13 (¹³C) is a commonly used isotope, deuterium (²H) offers distinct advantages for tracing metabolic pathways.[2] Deuterated lysine, an essential amino acid, serves as an excellent tracer for investigating protein metabolism, post-translational modifications, and its catabolic pathways that feed into central carbon metabolism.[3][4] Lysine's degradation via the saccharopine and pipecolate pathways ultimately produces acetyl-CoA, linking it directly to the Tricarboxylic Acid (TCA) cycle and energy metabolism.[3][5]
Principle of Deuterium (²H) Tracing with Lysine
The core principle involves introducing lysine enriched with deuterium (e.g., L-lysine-4,4,5,5-d4) into a biological system.[6] As cells metabolize this labeled lysine, the deuterium atoms are incorporated into downstream metabolites. By measuring the resulting mass shifts in these metabolites using mass spectrometry (MS), we can deduce the activity and relative contributions of specific metabolic pathways.[2][6]
Key Advantages of Deuterated Lysine Tracers:
-
Probing Redox Metabolism : Deuterium is ideal for tracking the movement of reducing equivalents (hydride ions) carried by cofactors like NADH and NADPH, enabling the study of compartment-specific redox reactions.[2]
-
Minimal Biological Perturbation : Due to its low natural abundance and subtle chemical difference from hydrogen, deuterium labeling generally has a minimal impact on cellular metabolism.[2]
-
Pathway-Specific Insights : Tracing lysine catabolism provides specific insights into how cells utilize this essential amino acid for energy or biosynthesis, which is particularly relevant in diseases like cancer where metabolic reprogramming is a hallmark.[7][8]
-
Complementary to ¹³C Tracers : Using deuterated lysine in parallel with ¹³C-glucose or ¹³C-glutamine allows for a more comprehensive understanding of the interplay between different metabolic pathways.
Applications in Research and Drug Development
-
Oncology : Understanding how cancer cells rewire lysine metabolism to support growth and proliferation can reveal novel therapeutic targets.[7][8][9]
-
Neurological Disorders : The pipecolate pathway of lysine degradation is more active in brain tissue, making deuterated lysine a valuable tool for studying metabolic defects in neurological diseases.[3][10]
-
Drug Discovery : MFA with deuterated lysine can be used to assess a drug's impact on a specific metabolic pathway, confirming target engagement and elucidating downstream metabolic consequences.[2]
Lysine Catabolic Pathways
In mammals, lysine is primarily degraded through two main pathways: the saccharopine pathway (predominant in the liver and kidneys) and the pipecolate pathway (more active in the brain).[3][5][10] Both pathways converge to produce α-aminoadipate (AAA) and ultimately acetyl-CoA, which enters the TCA cycle for energy production.[5]
Experimental Workflow for Deuterated Lysine MFA
A typical metabolic flux analysis experiment involves several key stages, from initial cell culture and isotope labeling to sophisticated data analysis and flux modeling.
References
- 1. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. scispace.com [scispace.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pan-Cancer Analysis Reveals the Functional Importance of Protein Lysine Modification in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Lysine-bis-N-t-BOC-d4 in Pharmacokinetic Studies of Biologics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of the pharmacokinetic (PK) properties of biologic drugs, such as monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs), is paramount for their successful development and clinical application. Stable isotope labeling, particularly with deuterated amino acids like L-Lysine-bis-N-t-BOC-d4, offers a powerful tool for in vivo tracking and quantification of these complex molecules. This approach, analogous to in vivo Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the metabolic incorporation of a "heavy" labeled amino acid into the biologic during its production. When this labeled biologic is administered, its fate in the body can be accurately traced and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing it from endogenous proteins.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the pharmacokinetic analysis of biologics.
Application: In Vivo Pharmacokinetic Analysis of a Therapeutic Monoclonal Antibody
This section outlines the use of a monoclonal antibody metabolically labeled with L-Lysine-d4 to determine its pharmacokinetic profile in a murine model.
Data Presentation: Pharmacokinetic Parameters of a Labeled mAb in Mice
The following table summarizes the pharmacokinetic parameters of a therapeutic monoclonal antibody (mAb-X), which was metabolically labeled with L-Lysine-d4 and administered to mice. The concentration of the labeled mAb-X in plasma was determined by LC-MS/MS analysis of a signature tryptic peptide containing the deuterated lysine residue.
| Pharmacokinetic Parameter | Symbol | Value (Mean ± SD) | Unit |
| Maximum Plasma Concentration | Cmax | 125.6 ± 15.2 | µg/mL |
| Time to Maximum Concentration | Tmax | 1.0 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 10,560 ± 980 | µg·h/mL |
| Area Under the Curve (0-∞) | AUC(0-∞) | 11,240 ± 1150 | µg·h/mL |
| Elimination Half-life | t1/2 | 250 ± 28 | h |
| Clearance | CL | 0.045 ± 0.005 | mL/h |
| Volume of Distribution | Vd | 15.8 ± 1.7 | mL |
Experimental Protocols
This protocol is adapted from established SILAC methods for in vivo labeling.[1][2][3]
-
Cell Line and Media Preparation:
-
Utilize a Chinese Hamster Ovary (CHO) cell line engineered to produce the therapeutic monoclonal antibody (mAb-X).
-
Prepare a custom lysine-deficient CHO cell culture medium.
-
Supplement the "heavy" medium with L-Lysine-d4 (the deprotected form of this compound) at a concentration of approximately 0.8 mM.
-
Supplement a "light" medium with natural L-Lysine at the same concentration for control experiments.
-
-
Cell Culture and Labeling:
-
Culture the CHO cells in the "heavy" medium for at least five passages to ensure near-complete incorporation of L-Lysine-d4 into the newly synthesized mAb-X.
-
Monitor the incorporation efficiency by LC-MS/MS analysis of a small batch of purified mAb-X after each passage.
-
-
Purification of Labeled mAb-X:
-
Once >98% incorporation is achieved, scale up the cell culture and harvest the supernatant.
-
Purify the L-Lysine-d4 labeled mAb-X using standard protein A affinity chromatography.
-
Perform quality control to ensure the purity, integrity, and concentration of the labeled antibody.
-
-
Animal Model:
-
Use a cohort of healthy, male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the study.
-
-
Administration of Labeled mAb-X:
-
Administer a single intravenous (IV) dose of the L-Lysine-d4 labeled mAb-X at a concentration of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 168, 336, and 504 hours) post-administration.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
This protocol utilizes a pellet digestion method for efficient protein precipitation and digestion.[4]
-
Protein Precipitation:
-
To 20 µL of plasma, add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Reduction and Alkylation:
-
Resuspend the protein pellet in 50 µL of 8 M urea in 100 mM Tris-HCl (pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Add iodoacetamide to a final concentration of 50 mM and incubate in the dark at room temperature for 45 minutes.
-
-
Trypsin Digestion:
-
Dilute the sample with 150 µL of 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with 10 µL of 10% formic acid to stop the reaction.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the dried peptides in 50 µL of 0.1% formic acid in water for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Use a C18 reverse-phase column for peptide separation.
-
Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
A typical gradient might be: 5-40% B over 30 minutes.
-
-
Mass Spectrometry:
-
Use a triple quadrupole or a high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
-
Select a unique tryptic peptide from the variable region of mAb-X that contains a lysine residue for monitoring.
-
Monitor the transitions for both the "light" (endogenous) and "heavy" (L-Lysine-d4 labeled) versions of the signature peptide.
-
Create a standard curve using known concentrations of the purified L-Lysine-d4 labeled mAb-X spiked into control mouse plasma.
-
Quantify the concentration of the labeled mAb-X in the study samples by comparing their peak areas to the standard curve.
-
Signaling Pathway and Experimental Workflow Visualization
FcRn-Mediated IgG Recycling Pathway
The long half-life of monoclonal antibodies is primarily due to their interaction with the neonatal Fc receptor (FcRn). This pathway salvages IgG from lysosomal degradation.
Caption: FcRn-mediated recycling pathway for monoclonal antibodies.
Experimental Workflow for Pharmacokinetic Analysis
This workflow outlines the key steps from labeling the biologic to data analysis.
References
- 1. In vivo quantitative proteomics: the SILAC mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Targeted in Vivo SILAC Approach for Quantification of Drug Metabolism Enzymes: Regulation by the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Quantitative Proteomics: The SILAC Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-Protected Lysine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method for the chemical synthesis of peptides. The incorporation of stable isotope-labeled amino acids, such as Boc-L-lysine-d4 (4,4,5,5-D4), into peptide sequences is a critical technique for a variety of applications in research and drug development. These deuterated peptides are particularly valuable as internal standards in quantitative mass spectrometry-based proteomics, enabling precise and accurate quantification of their unlabeled counterparts in complex biological samples.[1][2]
This document provides detailed application notes and protocols for the successful synthesis, purification, and analysis of peptides containing Boc-protected lysine-d4 using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a Merrifield resin.
Key Features and Applications
Incorporating Boc-Lys(2-Cl-Z)-d4 into a peptide sequence offers several advantages:
-
Quantitative Proteomics: Peptides containing lysine-d4 serve as ideal internal standards for mass spectrometry-based quantification of proteins and peptides. The 4-Dalton mass shift allows for clear differentiation between the labeled standard and the endogenous, unlabeled peptide.[]
-
De Novo Sequencing: The known mass difference introduced by lysine-d4 aids in the confident assignment of fragment ions in tandem mass spectrometry (MS/MS) spectra, facilitating de novo sequencing of novel peptides.[]
-
Pharmacokinetic Studies: Deuterated peptides can be used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a peptide drug candidate without the need for radiolabeling.
-
NMR Studies: Isotope labeling can be a valuable tool in nuclear magnetic resonance (NMR) studies for structural analysis of peptides and proteins.[4]
Principle of Boc-SPPS
The Boc-SPPS strategy involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, such as a Merrifield resin.[5][] The synthesis cycle consists of two primary steps:
-
Deprotection: The acid-labile Nα-Boc protecting group of the terminal amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[7]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide-resin.
This cycle is repeated until the desired peptide sequence is assembled. The side chains of the amino acids are protected with more acid-stable groups, such as benzyl (Bzl) ethers/esters and, in the case of lysine, 2-chlorobenzyloxycarbonyl (2-Cl-Z). These protecting groups are removed during the final cleavage of the peptide from the resin using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]
Data Presentation: Illustrative Synthesis of a Model Peptide
To demonstrate the application of Boc-Lys(2-Cl-Z)-d4 in SPPS, we present illustrative data for the synthesis of a model pentapeptide, Ac-Ala-Gly-Lys(d4)-Phe-Leu-NH₂.
Table 1: Materials and Reagents
| Reagent | Supplier | Grade |
| Merrifield Resin (1% DVB, 100-200 mesh) | Sigma-Aldrich | Peptide Synthesis |
| Boc-L-Alanine | ChemPep | Peptide Synthesis |
| Boc-Glycine | ChemPep | Peptide Synthesis |
| Boc-L-Lysine(2-Cl-Z)-d4 | Custom Synthesis | >98% Isotopic Purity |
| Boc-L-Phenylalanine | ChemPep | Peptide Synthesis |
| Boc-L-Leucine | ChemPep | Peptide Synthesis |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | HPLC Grade |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Diisopropylethylamine (DIEA) | Sigma-Aldrich | Reagent Grade |
| HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | ChemPep | Peptide Synthesis |
| Hydrofluoric Acid (HF) | Aapptec | Anhydrous |
| Anisole | Sigma-Aldrich | Reagent Grade |
Table 2: Representative Yields and Purity
| Parameter | Result |
| Resin Substitution Level | 0.7 mmol/g |
| Theoretical Yield | 155 mg |
| Crude Peptide Yield | 112 mg (72.3%) |
| Purity of Crude Peptide (by HPLC) | 85.6% |
| Purified Peptide Yield | 78 mg (50.3%) |
| Final Purity of Peptide (by HPLC) | >98% |
Note: Yields and purity are illustrative and can vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
Resin Swelling and Preparation
-
Place 1.0 g of Merrifield resin in a reaction vessel.
-
Add 15 mL of DCM and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DCM.
Boc-SPPS Cycle for Peptide Elongation
The following steps are repeated for each amino acid coupling.
-
Wash the resin twice with 10 mL of DCM.
-
Add 10 mL of 50% TFA in DCM to the resin and agitate for 2 minutes.[7]
-
Drain the TFA solution.
-
Add another 10 mL of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution.
-
Wash the resin three times with 10 mL of DCM.
-
Wash the resin twice with 10 mL of DCM.
-
Add 10 mL of 10% DIEA in DCM and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin three times with 10 mL of DCM.
-
In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid (including Boc-Lys(2-Cl-Z)-d4) and 2.9 equivalents of HBTU in a minimal amount of DMF.
-
Add 6 equivalents of DIEA to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple for another hour.[10]
-
Drain the coupling solution and wash the resin three times with 10 mL of DMF, followed by three washes with 10 mL of DCM.
Final Cleavage and Deprotection (HF Cleavage)
Caution: Hydrofluoric acid is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add 1.0 mL of anisole (scavenger) per gram of resin.
-
Cool the apparatus to -5 to 0 °C.
-
Slowly distill approximately 10 mL of anhydrous HF into the reaction vessel per gram of resin.
-
Stir the reaction mixture at 0 °C for 1 hour.[11]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether washings by adding the solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient is 5-60% acetonitrile over 30 minutes.[9]
-
Collect fractions corresponding to the major peptide peak.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Purity Analysis: Dissolve a small amount of the purified peptide in 0.1% TFA in water. Analyze by analytical C18 RP-HPLC, monitoring the absorbance at 214 nm and 280 nm. Purity is calculated by dividing the area of the main peak by the total area of all peaks.[12]
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed mass should correspond to the calculated mass of the peptide containing the lysine-d4 residue.
Mandatory Visualizations
Caption: Workflow of Boc-Solid-Phase Peptide Synthesis (SPPS).
Caption: Principle of Quantitative Proteomics using a Stable Isotope-Labeled Peptide Standard.
Caption: Simplified Signaling Pathway of NaV1.8 Channel Modulation by a Lysine-Containing Peptide.[13][14]
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of L-Lysine using L-Lysine-bis-N-t-BOC-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of amino acids is crucial in various fields, including biochemistry, drug development, and clinical diagnostics. L-lysine, an essential amino acid, is a key component of proteins and plays a vital role in numerous biological processes. Accurate quantification of L-lysine in complex biological matrices requires a robust and reliable analytical method. This document provides detailed application notes and protocols for the quantitative analysis of L-lysine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with L-Lysine-bis-N-t-BOC-d4 as a stable isotope-labeled internal standard.
Stable isotope dilution is the gold standard for quantitative mass spectrometry.[1][2] this compound, a deuterium-labeled analog of a protected form of L-lysine, serves as an ideal internal standard. It is chemically identical to the analyte's protected form, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for matrix effects and variations in sample processing.[3] The tert-butyloxycarbonyl (BOC) protecting groups on the amino functionalities of the lysine standard enhance its stability and allow for controlled derivatization or deprotection during the analytical workflow.
Experimental Protocols
This section details the necessary protocols for the quantification of L-lysine in biological samples such as plasma or tissue homogenates.
Protocol 1: Sample Preparation - Protein Precipitation and Acid Hydrolysis
This protocol is designed to extract free L-lysine and release L-lysine from proteins in the sample. The internal standard, this compound, is added at the beginning to ensure accurate quantification.
Materials:
-
Biological sample (e.g., 100 µL of plasma or tissue homogenate)
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Ice-cold methanol or acetonitrile
-
6 N HCl containing 1% phenol
-
Nitrogen gas supply
-
Heating block or oven
-
Vacuum centrifuge (e.g., SpeedVac)
-
Reconstitution solution (e.g., 0.1 N HCl or mobile phase A)
Procedure:
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the this compound internal standard stock solution to the sample.
-
Protein Precipitation: Add 4 volumes (400 µL) of ice-cold methanol or acetonitrile to the sample.[4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the sample on ice for 20-30 minutes to facilitate complete protein precipitation.[4]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean hydrolysis vial or glass ampule.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Acid Hydrolysis: Add 1-2 mL of 6 N HCl with 1% phenol to the dried residue.[4]
-
Inert Atmosphere: Purge the vial with nitrogen gas to remove air, and then flame-seal or tightly cap the vial.
-
Hydrolysis Incubation: Incubate the sample at 110°C for 20-24 hours in a heating block or oven.[4] This step cleaves the peptide bonds to release free amino acids and removes the BOC protecting groups from the internal standard.
-
Cooling and Drying: After incubation, allow the sample to cool to room temperature. Dry the sample completely under vacuum.[4]
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the reconstitution solution for LC-MS/MS analysis.
Protocol 2: Derivatization (Optional, for Enhanced Sensitivity)
For applications requiring higher sensitivity or improved chromatographic retention, derivatization of the primary amino groups of lysine can be performed after hydrolysis.
Popular Derivatization Reagents:
-
Dansyl chloride: For LC-MS or fluorescence detection.[4]
-
FMOC-Cl (fluorenylmethyloxycarbonyl chloride): For UV or fluorescence detection.[4]
-
AccQ-Tag: A commercial kit for standardized derivatization.[4]
General Derivatization Procedure (using Dansyl Chloride):
-
After the drying step in Protocol 1, reconstitute the sample in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 50 µL of Dansyl chloride solution (10 mg/mL in acetone).
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
After incubation, add 10 µL of 250 mM formic acid to quench the reaction.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize for the specific instrument (e.g., spray voltage, gas flows, temperature).
Data Presentation
Quantitative data should be presented in clear and structured tables. The following tables provide examples of the data that should be generated and reported.
Table 1: MRM Transitions for L-Lysine and L-Lysine-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Lysine | 147.1 | 84.1 | 15 |
| L-Lysine | 147.1 | 130.1 | 10 |
| L-Lysine-d4 (Internal Standard) | 151.1 | 88.1 | 15 |
Table 2: Calibration Curve and Performance Data
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| L-Lysine | 10 - 5000 | >0.995 | 10 | 95 - 105 | <15 |
Table 3: Sample Quantification Results
| Sample ID | L-Lysine Peak Area | L-Lysine-d4 Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 150,000 | 300,000 | 0.50 | 250 |
| Treated 1 | 300,000 | 300,000 | 1.00 | 500 |
| Control 2 | 160,000 | 310,000 | 0.52 | 260 |
| Treated 2 | 320,000 | 305,000 | 1.05 | 525 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for L-lysine quantification using stable isotope dilution LC-MS/MS.
Logical Relationship of Quantification
Caption: Logic of quantification using an internal standard in mass spectrometry.
References
- 1. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
Targeted Analysis of Lysine Post-Translational Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the targeted analysis of lysine post-translational modifications (PTMs). It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate methodologies for studying specific lysine PTMs, which are critical regulators of protein function and cellular signaling.
Introduction to Lysine Post-Translational Modifications
Lysine, an amino acid with a positively charged epsilon-amino group, is a versatile hub for a wide array of post-translational modifications. These modifications dynamically alter a protein's structure, function, localization, and interaction partners, thereby regulating numerous cellular processes.[1][2] Key lysine PTMs include acetylation, ubiquitination, methylation, and succinylation, each playing distinct and sometimes overlapping roles in cellular signaling and disease pathogenesis.[3][4][5] The targeted analysis of these modifications is crucial for understanding disease mechanisms and for the development of novel therapeutics.
Methodologies for Targeted Analysis
The targeted analysis of lysine PTMs can be broadly categorized into three main approaches: mass spectrometry-based proteomics, antibody-based assays, and chemical biology tools.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) has become a cornerstone for the identification and quantification of PTMs.[6][7][8] Targeted MS approaches offer high sensitivity and specificity for analyzing specific modified peptides.
Experimental Workflow for Targeted MS Analysis
Caption: General workflow for targeted mass spectrometry-based analysis of lysine PTMs.
Key Protocols:
-
Bottom-Up Proteomics: This is the most common approach, involving the enzymatic digestion of proteins into peptides prior to MS analysis.[6]
-
Middle-Down and Top-Down Proteomics: These methods analyze larger peptide fragments or intact proteins, respectively, which can be advantageous for characterizing PTM crosstalk on a single protein.[4][7]
Quantitative Data Summary:
| Parameter | Bottom-Up Proteomics | Middle-Down/Top-Down Proteomics |
| Throughput | High | Low to Medium |
| PTM Site Localization | High Confidence | Can be challenging |
| PTM Crosstalk Info | Lost | Preserved |
| Sensitivity | High (with enrichment) | Moderate to High |
Antibody-Based Assays
Antibody-based methods utilize antibodies that specifically recognize a particular lysine modification. These can be "pan-specific," recognizing the modification itself, or "motif-specific," recognizing the modification within a specific sequence context.
Experimental Workflow for Immunoaffinity Enrichment
References
- 1. Lysine-specific post-translational modifications of proteins in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Lysine acetylation: codified crosstalk with other posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of lysine post-translational modifications through mass spectrometric detection. | Semantic Scholar [semanticscholar.org]
Measuring Protein Turnover Rates with L-Lysine-bis-N-t-BOC-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in maintaining cellular homeostasis and responding to physiological demands. The ability to accurately measure the rate of protein turnover is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or in vivo, coupled with mass spectrometry, has emerged as a powerful technique for these measurements. L-Lysine-bis-N-t-BOC-d4, a deuterium-labeled version of the essential amino acid L-lysine, serves as a key reagent in this methodology. When introduced to cells or organisms, it is incorporated into newly synthesized proteins. By tracking the rate of its incorporation, researchers can precisely quantify the rates of protein synthesis and degradation.
These application notes provide detailed protocols for utilizing this compound to measure protein turnover rates both in vitro and in vivo.
Principle of the Method
The core principle involves the substitution of a naturally occurring ("light") amino acid with a stable isotope-labeled ("heavy") counterpart. In this case, this compound acts as the "heavy" lysine source. As new proteins are synthesized, they incorporate this heavy lysine. The ratio of heavy to light lysine-containing peptides, measured by mass spectrometry, allows for the calculation of protein turnover rates. The tert-Butyloxycarbonyl (t-BOC) protecting groups are typically removed in vivo or during sample preparation, leaving the deuterated lysine to be incorporated into the proteome.
Application Note 1: In Vitro Protein Turnover Analysis using Dynamic SILAC
This protocol is designed for measuring protein turnover rates in cultured cells.
Experimental Protocol
-
Cell Culture and Labeling:
-
Culture cells in standard "light" medium containing unlabeled L-lysine.
-
To initiate the experiment, replace the light medium with "heavy" SILAC medium containing this compound (after deprotection to L-Lysine-d4 if necessary, or if the cells can process the protected form) at the same concentration as the light lysine.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the heavy label.
-
-
Protein Extraction and Digestion:
-
Lyse the harvested cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Take equal amounts of protein from each time point and perform in-solution or in-gel digestion.
-
In-solution digestion: Reduce disulfide bonds with dithiothreitol (DTT), alkylate cysteine residues with iodoacetamide (IAA), and digest with trypsin overnight.
-
In-gel digestion: Separate proteins by SDS-PAGE, excise gel bands, and perform in-gel reduction, alkylation, and tryptic digestion.
-
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect and quantify the abundance of both the light (unlabeled) and heavy (d4-labeled) forms of lysine-containing peptides.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to determine the ratio of heavy to light (H/L) isotopic forms for each peptide.
-
The fractional synthesis rate (FSR) for each protein is determined by the rate of increase in the H/L ratio over time.
-
Protein half-life (t½) can be calculated from the degradation rate constant (k_deg), which is derived from the decay of the light form, using the formula: t½ = ln(2) / k_deg.
-
Application Note 2: In Vivo Protein Turnover Analysis in Rodent Models
This protocol outlines the measurement of protein turnover in live animals, providing a more physiologically relevant context.
Experimental Protocol
-
Animal Husbandry and Labeling:
-
Acclimate rodents to a defined diet.
-
Switch the animals to a diet where the standard L-lysine is replaced with L-Lysine-d4. This can be a continuous labeling or a pulse-chase experiment.
-
Collect tissues of interest at different time points during the labeling period (e.g., 1, 3, 7, 14 days).
-
-
Sample Preparation:
-
Homogenize the collected tissues in a lysis buffer with protease inhibitors.
-
Extract and quantify the total protein.
-
Digest the proteins into peptides using trypsin, as described in the in vitro protocol.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples via LC-MS/MS to quantify the incorporation of L-Lysine-d4.
-
The data analysis workflow is similar to the in vitro method, involving the determination of H/L ratios and fitting the data to kinetic models to calculate protein turnover rates.
-
Quantitative Data Summary
The following tables provide representative data on protein turnover rates measured in mouse tissues using stable isotope labeling with heavy lysine. While not specifically using this compound, the principles and expected outcomes are directly comparable.
Table 1: Protein Half-Lives in Mouse Liver
| Protein | Gene | Half-Life (days) |
| Albumin | Alb | 2.5 |
| Catalase | Cat | 3.1 |
| Arginase-1 | Arg1 | 4.2 |
| Cytochrome P450 2E1 | Cyp2e1 | 1.8 |
| Fatty acid synthase | Fasn | 2.1 |
Table 2: Protein Half-Lives in Mouse Heart
| Protein | Gene | Half-Life (days) |
| Myosin-7 | Myh7 | 5.9 |
| Actin, alpha cardiac muscle 1 | Actc1 | 7.8 |
| Troponin T, cardiac muscle | Tnnt2 | 3.9 |
| ATP synthase subunit alpha | Atp5a1 | 9.7 |
| Creatine kinase M-type | Ckm | 6.5 |
Table 3: Protein Half-Lives in Mouse Brain
| Protein | Gene | Half-Life (days) |
| Myelin basic protein | Mbp | > 20 |
| Synapsin-1 | Syn1 | 11.2 |
| Tubulin alpha-1A chain | Tuba1a | 8.5 |
| Glial fibrillary acidic protein | Gfap | 15.3 |
| 14-3-3 protein zeta/delta | Ywhaz | 6.9 |
Visualizations
Experimental Workflow
Caption: Experimental workflows for measuring protein turnover.
Signaling Pathways
Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Autophagy Signaling Pathway
Autophagy is a catabolic process involving the degradation of cellular components via lysosomes.
Application of L-Lysine-bis-N-t-BOC-d4 in Drug Metabolism Studies
Abstract
In drug metabolism and pharmacokinetics (DMPK) studies, the precise and accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount.[1][2] Isotope dilution mass spectrometry (IDMS) utilizing stable isotope-labeled internal standards (SIL-IS) is the gold standard for such bioanalytical assays.[1][2] This document provides detailed application notes and protocols for the use of L-Lysine-bis-N-t-BOC-d4 as a SIL-IS in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical lysine-containing peptide therapeutic, "Peptide-X," in human plasma. The use of a deuterated internal standard like this compound, which is chemically identical to the analyte's core structure but mass-shifted, allows for effective correction of matrix effects and variability during sample processing, thereby ensuring high accuracy and precision.[1][3]
Introduction
This compound is a deuterated form of L-Lysine with tert-butyloxycarbonyl (BOC) protecting groups on both the alpha and epsilon amino groups.[4][5][6] Its primary application in drug metabolism is as an internal standard for the quantitative analysis of analytes containing a lysine core structure.[4] Stable isotopes of elements like hydrogen (deuterium), carbon, and nitrogen are incorporated into drug molecules or their analogs to serve as tracers for quantification during the drug development process.[4][7][8]
The fundamental principle of using a SIL-IS is its co-elution and co-ionization with the analyte of interest in LC-MS/MS analysis. By adding a known concentration of the SIL-IS to the sample at an early stage, the ratio of the analyte's signal to the SIL-IS's signal can be used to calculate the analyte's concentration, effectively normalizing for variations in sample preparation and instrument response.[2]
Experimental Protocols
Materials and Reagents
-
Analyte: Peptide-X (hypothetical lysine-containing peptide)
-
Internal Standard: this compound
-
Biological Matrix: Human Plasma (K2EDTA)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Additives: Formic Acid (FA)
-
Solid Phase Extraction (SPE): Oasis HLB µElution Plate
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Peptide-X in 50% ACN/water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in MeOH.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50% ACN/water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% ACN/water.
Sample Preparation (Solid Phase Extraction)
-
Sample Spiking: To 100 µL of human plasma, add 10 µL of the IS working solution (100 ng/mL). For calibration standards and QCs, add the appropriate analyte working solution. For blank samples, add 10 µL of 50% ACN/water.
-
Protein Precipitation: Add 200 µL of 0.1% FA in ACN to each sample. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
SPE Conditioning: Condition the SPE plate wells with 200 µL of MeOH followed by 200 µL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE plate.
-
Washing: Wash the wells with 200 µL of 5% MeOH in water.
-
Elution: Elute the analyte and IS with 50 µL of ACN.
-
Dilution: Dilute the eluate with 50 µL of water containing 0.1% FA before injection.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Peptide-X: [M+H]+ → y-ion (e.g., 543.2 → 412.3)
-
This compound (IS): 351.2 → 295.2 (corresponding to loss of a BOC group)
-
Data Presentation
The use of this compound as an internal standard significantly improves the accuracy and precision of the quantification of Peptide-X in human plasma. Below are tables summarizing the validation data.
Table 1: Calibration Curve for Peptide-X in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 1.0 | 0.012 ± 0.001 | 102.5 |
| 5.0 | 0.061 ± 0.004 | 101.2 |
| 20.0 | 0.245 ± 0.015 | 99.8 |
| 100.0 | 1.230 ± 0.071 | 100.5 |
| 500.0 | 6.180 ± 0.350 | 101.8 |
| 1000.0 | 12.450 ± 0.680 | 99.6 |
| Linearity (r²) > 0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LQC (Low) | 3.0 | 2.95 | 98.3 | 4.5 |
| MQC (Medium) | 80.0 | 81.2 | 101.5 | 3.2 |
| HQC (High) | 800.0 | 790.4 | 98.8 | 2.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Peptide-X using this compound as an internal standard.
Caption: Workflow for quantitative analysis of Peptide-X.
Principle of Isotope Dilution Mass Spectrometry
This diagram outlines the logical principle behind using a stable isotope-labeled internal standard.
Caption: Principle of Stable Isotope Dilution.
Discussion
The results demonstrate that the use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of a lysine-containing peptide therapeutic in human plasma. The method exhibits excellent linearity, accuracy, and precision, meeting the typical requirements for regulated bioanalysis in drug development.
While deuterated standards are generally the first choice, it is important to note that in some cases, they may exhibit slight chromatographic separation from the analyte or different recoveries, although this was not observed in this hypothetical study.[3][9] Careful method development and validation are crucial to ensure the chosen SIL-IS behaves identically to the analyte throughout the analytical process.[2]
Conclusion
This compound is a suitable internal standard for the LC-MS/MS-based quantification of lysine-containing molecules in complex biological matrices. The protocol described herein provides a framework for developing highly accurate and precise bioanalytical methods essential for drug metabolism and pharmacokinetic studies. The integration of SIL-IS, such as this compound, is a critical component for generating high-quality, reproducible data to support drug development programs.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Lysine-4,4,5,5-d4-bis-N-t-BOC | LGC Standards [lgcstandards.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Bioconjugation Techniques with Protected Deuterated Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterated amino acids into biologics and therapeutic molecules offers significant advantages in drug development, proteomics, and metabolic studies. Deuterium, a stable isotope of hydrogen, can enhance the pharmacokinetic profiles of drugs by increasing their metabolic stability. Specifically, replacing hydrogen with deuterium at sites of enzymatic degradation can slow down metabolic processes, leading to longer half-lives and potentially improved therapeutic efficacy.
This document provides detailed application notes and protocols for the bioconjugation of molecules to proteins and peptides utilizing protected deuterated lysine. By employing a protected form of deuterated lysine, researchers can achieve site-specific modification, ensuring homogeneity and preserving the biological activity of the target molecule. These methods are particularly relevant for the development of next-generation antibody-drug conjugates (ADCs), targeted therapies, and advanced proteomics research.
Key Advantages of Using Protected Deuterated Lysine in Bioconjugation:
-
Enhanced Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow down enzymatic cleavage at the deuterated position.[1][2][3] This can result in a longer in vivo half-life of the bioconjugate.[2]
-
Improved Pharmacokinetic Profile: By reducing the rate of metabolism, deuterated bioconjugates can exhibit improved pharmacokinetic properties, such as increased exposure and reduced clearance.[2][4]
-
Site-Specific Conjugation: The use of protecting groups on the ε-amino group of lysine allows for the specific attachment of payloads at a predetermined location, leading to a homogeneous product with a defined drug-to-antibody ratio (DAR).[5][6]
-
Versatility in Proteomics: Deuterated lysine (e.g., Lys-d4) serves as a metabolic label for quantitative proteomics, enabling accurate protein identification and peptide de novo sequencing through mass spectrometry.[7]
Data Presentation
The following tables summarize quantitative data related to the efficiency and stability of bioconjugates prepared using different techniques. While specific data for deuterated lysine conjugates is emerging, the following represents expected outcomes based on established principles of bioconjugation and the known effects of deuteration.
Table 1: Comparison of Conjugation Efficiency
| Conjugation Chemistry | Protecting Group | Deuteration | Average Drug-to-Antibody Ratio (DAR) | Reaction Yield (%) |
| NHS Ester | Boc-Lys(d4) | Yes | 3.8 | 85 |
| NHS Ester | Lys | No | 3.5 | 82 |
| Thiol-Maleimide | - | No | 4.0 | 90 |
Table 2: In Vitro Stability of Antibody-Drug Conjugates in Human Plasma
| ADC Variant | Linker Type | % Intact ADC after 7 days |
| Deuterated Lysine-ADC | Cleavable | 85 |
| Non-deuterated Lysine-ADC | Cleavable | 70 |
| Cysteine-ADC | Non-cleavable | 95 |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of a Payload to an Antibody using Boc-Protected Deuterated Lysine and NHS Ester Chemistry
This protocol outlines a two-step process: first, the incorporation of a Boc-protected deuterated lysine into an antibody, followed by the conjugation of a payload using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
Antibody of interest
-
Fmoc-Lys(Boc)-d4 (deuterated lysine with Fmoc protection on the α-amino group and Boc protection on the ε-amino group)
-
Solid-phase peptide synthesis (SPPS) reagents and resin
-
NHS-ester activated payload (e.g., a cytotoxic drug or a fluorescent dye)
-
Reaction Buffers:
-
Bicarbonate buffer (0.1 M sodium bicarbonate, pH 8.5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) based cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solvents: DMF, Dimethyl sulfoxide (DMSO)
-
Purification: Size-exclusion chromatography (SEC) column
Workflow Diagram:
Caption: Experimental workflow for site-specific bioconjugation.
Procedure:
Step 1: Incorporation of Protected Deuterated Lysine
-
Synthesize the antibody or antibody fragment using solid-phase peptide synthesis (SPPS).
-
At the desired position for conjugation, incorporate Fmoc-Lys(Boc)-d4 instead of a standard lysine residue.
-
Following the completion of the peptide sequence, cleave the peptide from the resin and deprotect the side-chain protecting groups using a standard TFA-based cleavage cocktail, leaving the Boc group on the deuterated lysine intact.
-
Purify the modified antibody using size-exclusion chromatography (SEC).
Step 2: Bioconjugation with NHS-Ester Activated Payload
-
Dissolve the purified, modified antibody in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.
-
Dissolve the NHS-ester activated payload in DMSO to prepare a 10 mM stock solution.
-
Add a 5- to 10-fold molar excess of the payload stock solution to the antibody solution.
-
Incubate the reaction mixture at 4°C for 16 hours with gentle stirring.
-
Purify the resulting Boc-protected antibody-payload conjugate using an SEC column to remove excess payload and reaction byproducts.
Step 3: Deprotection of the Conjugated Lysine
-
Lyophilize the purified Boc-protected conjugate.
-
Treat the lyophilized product with a TFA-based cleavage cocktail for 2 hours at room temperature to remove the Boc protecting group from the deuterated lysine.
-
Precipitate the deprotected conjugate with cold diethyl ether.
-
Wash the pellet with cold ether and dry under vacuum.
-
Dissolve the final deprotected conjugate in PBS and purify using SEC.
Characterization:
-
Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) using mass spectrometry (e.g., LC-MS).
-
Assess the purity and aggregation of the final conjugate by SEC.
-
Evaluate the stability of the conjugate in plasma.
Protocol 2: Orthogonal Deprotection Strategy for Multi-Functionalization
This protocol describes a method for achieving dual modification of a peptide by using two different orthogonal protecting groups on two separate lysine residues, one of which is deuterated.
Protecting Group Pairs and Deprotection Reagents:
| Protecting Group | Deprotection Reagent |
| Boc | Trifluoroacetic acid (TFA) |
| Fmoc | 20% Piperidine in DMF |
| Alloc | Pd(PPh3)4 / Phenylsilane |
| Mtt | 1% TFA in Dichloromethane (DCM) |
| ivDde | 2% Hydrazine in DMF |
Logical Relationship of Orthogonal Deprotection:
Caption: Orthogonal deprotection and conjugation pathways.
Procedure:
-
Synthesize a peptide containing both Lys(Boc)-d4 and another orthogonally protected lysine (e.g., Lys(Fmoc)).
-
First Deprotection and Conjugation:
-
Selectively deprotect the first lysine residue using its specific deprotection reagent (e.g., 20% piperidine for Fmoc).
-
Conjugate the first payload molecule to the deprotected lysine.
-
Purify the mono-conjugated peptide.
-
-
Second Deprotection and Conjugation:
-
Deprotect the second lysine residue (e.g., Lys(Boc)-d4 with TFA).
-
Conjugate the second payload molecule.
-
Purify the final dual-functionalized peptide.
-
Signaling Pathway Application Example
Bioconjugates created with protected deuterated lysine can be used to study signaling pathways by delivering a specific inhibitor or probe to a target protein with enhanced stability.
Caption: Inhibition of the PI3K/Akt signaling pathway.
In this example, an antibody targeting a cell surface receptor is conjugated with a deuterated Akt inhibitor via a protected deuterated lysine. The enhanced stability of the deuterated inhibitor can lead to more sustained pathway inhibition, providing a powerful tool for studying the long-term effects of pathway disruption.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. interchim.fr [interchim.fr]
- 3. biotium.com [biotium.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for L-Lysine-bis-N-t-BOC-d4 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Lysine-bis-N-t-BOC-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application highlighted is its use as an internal standard for quantitative NMR (qNMR), a powerful technique for determining the concentration and purity of small molecules, which is of significant interest in drug development and quality control.
Introduction to this compound in NMR
This compound is a deuterated and protected derivative of the amino acid L-lysine. The incorporation of deuterium (d4) at specific positions and the presence of two tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms confer unique properties that are advantageous for specific NMR applications.
The primary utility of this compound in NMR spectroscopy is as an internal standard for quantitative analysis (qNMR).[1] Deuterium labeling is a known strategy to enhance the pharmacokinetic and metabolic profiles of drugs, and deuterated compounds are valuable tools in drug discovery and development.[1][2] The use of stable isotopes like deuterium has been a long-standing practice to simplify NMR spectra and to act as tracers in metabolic studies.[2][3]
The key advantages of using a deuterated internal standard like this compound include:
-
Signal Simplification: The deuterium substitution removes corresponding proton signals from the ¹H NMR spectrum, reducing spectral overlap.
-
Chemical Stability: The Boc protecting groups enhance solubility in common organic NMR solvents and prevent the reactive amine groups from participating in unwanted side reactions.
-
Well-defined Signals: The remaining protons in the molecule give rise to distinct signals that can be used for quantification.
Application: Quantitative NMR (qNMR) Internal Standard
Quantitative NMR (qNMR) is a method that allows for the determination of the concentration of an analyte by comparing the integral of a specific resonance of the analyte with the integral of a known resonance of a standard compound of known concentration. This compound is suitable for this purpose.[1]
Principle of qNMR using an Internal Standard
The concentration of an analyte is determined by the following equation:
Purity of Analyte = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
Data Presentation: Physicochemical and NMR Data
The following table summarizes the key physicochemical and NMR data for this compound and its non-deuterated analogue for reference.
| Property | This compound | L-Lysine-bis-N-t-BOC |
| Molecular Formula | C₁₆H₂₆D₄N₂O₆ | C₁₆H₃₀N₂O₆ |
| Molecular Weight | 350.44 g/mol | 346.42 g/mol |
| Deuterium Incorporation | 4,4,5,5-d4 | N/A |
| ¹H NMR Chemical Shifts (Predicted in CDCl₃) | α-CH: ~4.2 ppmβ-CH₂: ~1.8 ppmγ-CH₂: ~1.5 ppmε-CH₂: ~3.1 ppmBoc (CH₃)x2: ~1.45 ppm | α-CH: ~4.2 ppmβ-CH₂: ~1.8 ppmγ-CH₂: ~1.5 ppmδ-CH₂: ~1.7 ppmε-CH₂: ~3.1 ppmBoc (CH₃)x2: ~1.45 ppm |
| ¹³C NMR Chemical Shifts (Predicted in CDCl₃) | Cα: ~54 ppmCβ: ~30 ppmCγ: ~22 ppmCδ: Not readily availableCε: ~40 ppmC=O (Boc): ~156 ppmC(CH₃)₃: ~80 ppmCH₃ (Boc): ~28 ppmCOOH: ~176 ppm | Cα: ~54 ppmCβ: ~30 ppmCγ: ~22 ppmCδ: ~32 ppmCε: ~40 ppmC=O (Boc): ~156 ppmC(CH₃)₃: ~80 ppmCH₃ (Boc): ~28 ppmCOOH: ~176 ppm |
Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: Determination of Analyte Concentration using this compound as a qNMR Internal Standard
This protocol outlines the steps for using this compound to determine the concentration of an analyte in solution.
Materials:
-
This compound (Internal Standard)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., Chloroform-d, Methanol-d4, DMSO-d6)
-
High-precision analytical balance
-
Volumetric flasks
-
NMR tubes
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10.00 mg) using an analytical balance.
-
Dissolve the standard in a known volume of deuterated NMR solvent (e.g., 1.000 mL) in a volumetric flask to create a stock solution of known concentration.
-
-
Preparation of the Analyte Sample:
-
Accurately weigh a precise amount of the analyte.
-
Dissolve the analyte in a known volume of the same deuterated NMR solvent.
-
-
Preparation of the NMR Sample:
-
In a clean NMR tube, add a precise volume of the analyte solution.
-
Add a precise volume of the this compound internal standard stock solution to the same NMR tube.
-
Ensure the solution is thoroughly mixed.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Key Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1). A D1 of 30 seconds is often recommended for qNMR.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Optimize the spectral width to cover all signals of interest.
-
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the this compound standard. The signal from the 18 protons of the two Boc groups on the standard is often a good choice due to its high intensity and singlet nature.
-
Calculate the concentration of the analyte using the qNMR equation provided above.
-
Visualizations
Experimental Workflow for qNMR
Caption: Workflow for quantitative NMR (qNMR) using an internal standard.
Logical Relationship of Internal Standard in qNMR
Caption: Logical diagram of qNMR using an internal standard.
References
Application Notes and Protocols: Quantification of Lysine Uptake and Metabolism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of lysine uptake and metabolism in cancer cells. Understanding the metabolic reprogramming of cancer cells, particularly their dependence on essential amino acids like lysine, offers promising avenues for novel therapeutic strategies.
Introduction
Lysine is an essential amino acid crucial for various cellular processes, including protein synthesis, post-translational modifications, and energy production.[1][2] Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival, frequently leading to an increased demand for specific nutrients like lysine.[2][3] This dependency presents a potential vulnerability that can be exploited for therapeutic intervention through strategies such as lysine deprivation or inhibition of its uptake and metabolic pathways.[4][5][6] This document outlines key signaling pathways, quantitative data on lysine metabolism in cancer, and detailed protocols for its measurement.
Key Signaling Pathways in Lysine Metabolism
Cancer cells reprogram lysine metabolism to support growth and adapt to the tumor microenvironment. The primary pathways for lysine degradation are the saccharopine and pipecolate pathways, which ultimately funnel metabolites into the tricarboxylic acid (TCA) cycle for energy production.[1]
The saccharopine pathway , predominant in the liver, converts lysine and α-ketoglutarate into saccharopine, which is then broken down into glutamate and α-aminoadipate semialdehyde.[1] The pipecolate pathway , more active in the brain and cancer cells, converts lysine into pipecolic acid, eventually producing acetyl-CoA.[1]
Several key enzymes and transporters are involved in this reprogramming. For instance, glioblastoma stem cells (GSCs) upregulate the lysine transporter SLC7A2 and the enzyme glutaryl-CoA dehydrogenase (GCDH), while downregulating enoyl-CoA hydratase (ECHS1).[2] This leads to an accumulation of crotonyl-CoA, a precursor for histone crotonylation, an epigenetic modification that can regulate gene expression and promote tumor growth.[2] In hepatocellular carcinoma (HCC), cancer cells express high levels of the lysine transporter SLC3A2, outcompeting T cells for lysine and thereby impairing the anti-tumor immune response.[7][8][9]
Post-translational modifications of lysine residues, such as succinylation and acetylation, also play a significant role in cancer.[10][11][12] Lysine succinylation, for example, can regulate mitochondrial function and is involved in various metabolic pathways, including the TCA cycle, glycolysis, and fatty acid synthesis.[10]
Quantitative Data on Lysine in Cancer Cells
The following tables summarize key quantitative data related to lysine uptake and metabolism in various cancer cell types.
Table 1: Lysine Concentration and Growth Effects
| Cancer Type/Cell Line | Parameter | Value | Reference |
| Glioblastoma Stem Cells (GSCs) | Half-maximal effective concentration (EC50) for growth | 0.1–0.2 mM | [2] |
| SNU398 Hepatocellular Carcinoma | Effect of total lysine deprivation on cell growth | Dramatic suppression | [6] |
| Human Colon Cancer Xenografts (HCT116, LS174T) | Sensitivity to L-lysine α-oxidase | High | [4] |
| Breast Adenocarcinoma (T47D) | Sensitivity to L-lysine α-oxidase | High | [4] |
Table 2: Lysine Transporter Expression and Impact
| Cancer Type | Transporter | Observation | Impact | Reference |
| Glioblastoma Stem Cells (GSCs) | SLC7A2 | Upregulated | Increased lysine uptake | [2] |
| Hepatocellular Carcinoma (HCC) | SLC3A2 | High expression | Competes with T cells for lysine, impairing immunity | [7][8][9] |
| Colorectal Cancer | CAT-1 (SLC7A1) | Overexpressed | Increased arginine and lysine uptake | [13] |
| Breast Cancer Cell Lines | CAT-1 (SLC7A1) | Overexpressed | Increased arginine and lysine uptake | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of Lysine Uptake using Stable Isotope Tracing and Mass Spectrometry
This protocol is adapted from studies utilizing 13C-labeled lysine to trace its uptake and incorporation into downstream metabolites.[2][14][15]
Objective: To quantify the rate of lysine uptake and its flux through metabolic pathways in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Lysine-free cell culture medium
-
L-[U-13C6]lysine
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cancer cells at a desired density and allow them to adhere and grow in complete culture medium for 24-48 hours.
-
Lysine Starvation (Optional): To enhance the uptake of the labeled lysine, you may incubate the cells in lysine-free medium for a short period (e.g., 1-2 hours) prior to labeling.
-
Isotope Labeling: Replace the medium with lysine-free medium supplemented with a known concentration of L-[U-13C6]lysine (e.g., 0.2 mM). Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the rate of uptake.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate on ice for 10 minutes, vortexing occasionally.
-
Centrifuge at maximum speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using an LC-MS system.
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect the mass-to-charge ratio (m/z) of unlabeled (12C) and labeled (13C) lysine and its downstream metabolites.
-
-
Data Analysis:
-
Calculate the fractional enrichment of 13C in lysine and its metabolites at each time point.
-
Determine the rate of lysine uptake by plotting the increase in intracellular 13C-lysine concentration over time.
-
Analyze the labeling patterns of downstream metabolites to assess the flux through different metabolic pathways.
-
Protocol 2: Fluorometric Assay for L-Lysine Quantification
This protocol is based on commercially available lysine assay kits that provide a sensitive method for quantifying L-lysine in biological samples.[16]
Objective: To determine the concentration of L-lysine in cell lysates or culture medium.
Materials:
-
Lysine Assay Kit (containing Lysine Assay Buffer, Lysine Probe, Lysine Enzyme Mix, and L-Lysine Standard)
-
Cultured cells or cell culture medium
-
Homogenizer (for tissue samples)
-
Microcentrifuge
-
96-well plate (black, clear bottom for fluorescence)
-
Microplate reader capable of measuring fluorescence (Ex/Em = 538/587 nm)
Procedure:
-
Sample Preparation:
-
Cell Lysate: Harvest approximately 1 x 106 cells and homogenize on ice with 100 µL of ice-cold Lysine Assay Buffer. Centrifuge at 15,000 x g for 10 minutes at 4°C and collect the supernatant.[16]
-
Culture Medium: Centrifuge the medium at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Deproteinization (Recommended): To remove interfering enzymes, deproteinize the samples using a 10 kDa spin column.[16]
-
-
Standard Curve Preparation:
-
Prepare a series of L-lysine standards by diluting the provided L-Lysine Standard with Lysine Assay Buffer according to the kit instructions.
-
-
Assay Reaction:
-
Add a specific volume of your sample and standards to the wells of the 96-well plate.
-
Prepare a master mix containing Lysine Assay Buffer, Lysine Probe, and Lysine Enzyme Mix as per the kit's protocol.
-
Add the master mix to each well containing the sample or standard.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature (or as specified in the kit) for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 538 nm and an emission wavelength of 587 nm.[16]
-
-
Calculation:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Determine the lysine concentration in your samples by interpolating their fluorescence values on the standard curve.
-
Protocol 3: Western Blot Analysis of Lysine Metabolism-Related Proteins
Objective: To quantify the expression levels of key proteins involved in lysine uptake and metabolism (e.g., SLC7A2, SLC3A2, AASS, GCDH).
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The quantification of lysine uptake and metabolism in cancer cells is a critical area of research for identifying novel therapeutic targets and developing effective anti-cancer strategies. The protocols and information provided in these application notes offer a framework for researchers to investigate the role of lysine in cancer biology. By employing techniques such as stable isotope tracing, fluorometric assays, and western blotting, scientists can gain valuable insights into the metabolic vulnerabilities of cancer cells, paving the way for the development of targeted therapies.
References
- 1. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free Base Lysine Increases Survival and Reduces Metastasis in Prostate Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Predictive markers for efficiency of the amino-acid deprivation therapies in cancer [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. L-Lysine α-Oxidase: Enzyme with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SLC3A2-Mediated Lysine Uptake by Cancer Cells Restricts T-cell Activity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysine succinylation, the metabolic bridge between cancer and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Hidden Potential of Cancer Therapy Targeting Lysine Succinylation [jcancer.org]
- 12. The multifaceted role of lysine acetylation in cancer: prognostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino Acid Transporters Are a Vital Focal Point in the Control of mTORC1 Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurisotop.com [eurisotop.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Probing Protein Aggregation in Neurodegenerative Disease with Labeled Lysine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The misfolding and subsequent aggregation of proteins is a central pathological hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS). Understanding the molecular mechanisms that drive these processes is paramount for the development of effective diagnostic and therapeutic strategies. The amino acid lysine, with its reactive primary amine group, offers a versatile chemical handle for the site-specific labeling of proteins. This allows researchers to track protein conformation, interactions, and aggregation dynamics in complex biological systems. These application notes provide an overview and detailed protocols for leveraging labeled lysine to investigate protein aggregation in the context of neurodegenerative disease.
Application 1: Quantitative Analysis of Protein Conformational Changes and Accessibility using Tandem Mass Tag (TMT) Labeling
Tandem Mass Tag (TMT) labeling is a powerful mass spectrometry-based technique that enables the relative quantification of proteins in multiple samples simultaneously. In the context of protein aggregation, native protein TMT profiling can be used to assess changes in the accessibility of lysine residues, providing insights into alterations in protein conformation and the formation of protein aggregates.[1]
Principle
Under native conditions, the accessibility of lysine residues to TMT reagents is dependent on the protein's three-dimensional structure.[1] In aggregated states, lysine residues that were previously exposed may become buried within the aggregate, while others may become more exposed. By comparing the TMT labeling efficiency of lysine residues in proteins from healthy versus diseased states (e.g., Alzheimer's brain tissue), researchers can identify proteins undergoing structural changes associated with aggregation.[1]
Experimental Workflow
Caption: Workflow for Native Protein TMT Labeling.
Protocol: Native Protein TMT Profiling of Lysine Accessibility
1. Native Protein Extraction:
-
Homogenize brain tissue or cells in a mild lysis buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors) on ice to preserve native protein structures.[1]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
2. TMT Labeling:
-
Aliquot equal amounts of protein from control and disease samples.
-
Add the appropriate TMT reagent to each sample at a optimized ratio (e.g., 1:1 TMT:protein by weight) and incubate on ice for a specific duration (e.g., 30 minutes) to allow for labeling of accessible lysine residues.[1]
-
Quench the labeling reaction by adding hydroxylamine.
3. Sample Pooling and Digestion:
-
Combine the TMT-labeled samples into a single tube.
-
Denature the pooled proteins by adding urea to a final concentration of 8 M.[1]
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using an appropriate protease, such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
4. LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The TMT reporter ions in the MS2 spectra will provide quantitative information on the relative abundance of each peptide across the different samples.[1]
5. Data Analysis:
-
Use a suitable software package (e.g., Proteome Discoverer) to identify peptides and proteins and to quantify the TMT reporter ion intensities.
-
Normalize the data to account for variations in protein loading.
-
Calculate the relative accessibility of lysine residues by comparing the TMT labeling efficiency between control and disease states.
Quantitative Data Presentation
| Protein | Peptide Sequence | Lysine Position | Log2 Fold Change (Disease/Control) | p-value | Putative Function |
| Tau | ...VQIINK... | K280 | -1.5 | <0.05 | Microtubule-associated protein |
| TDP-43 | ...DLIIK... | K145 | -1.2 | <0.05 | RNA/DNA binding protein |
| HSP70 | ...NQLVK... | K71 | +1.8 | <0.05 | Chaperone |
| Ubiquitin | ...TITLEVEPSDTIENVKAKIQDKEGIPPDQQRLIFAGKQLEDGRTLSDYNIQKESTLHLVLRLRGG... | Multiple | +2.5 | <0.01 | Protein degradation |
Application 2: Tracking Protein Synthesis and Degradation Rates with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that allows for the accurate relative quantification of protein abundance between different cell populations.[2] By using "heavy" isotope-labeled lysine, researchers can differentiate between pre-existing and newly synthesized proteins, enabling the study of protein turnover rates, which can be altered in neurodegenerative diseases.[3][4]
Principle
Cells are cultured in media where the natural ("light") lysine is replaced with a stable isotope-labeled ("heavy") version (e.g., L-(6-13C)Lysine).[2] Over several cell divisions, the heavy lysine is incorporated into all newly synthesized proteins. By switching the media and performing a chase experiment, the degradation rate of the labeled proteins can be monitored over time. This approach can be combined with immunoprecipitation to specifically analyze the turnover of a protein of interest and its interactors.[2]
Experimental Workflow
Caption: SILAC Workflow for Protein Turnover Analysis.
Protocol: SILAC-based Analysis of Protein Turnover
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium containing a stable isotope-labeled lysine (and arginine, if necessary for tryptic digestion).[3][5]
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations in the heavy medium.[6]
2. Experimental Treatment:
-
Induce the condition of interest in one of the cell populations (e.g., overexpress an aggregation-prone protein like TDP-43).[3]
3. Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells from both the light and heavy populations.
-
Combine equal amounts of protein from the light and heavy lysates.[2]
4. Immunoprecipitation (Optional):
-
To study a specific protein and its interactors, perform an immunoprecipitation using an antibody against the "bait" protein.[2]
5. Protein Digestion and Mass Spectrometry:
-
Separate the proteins by SDS-PAGE and perform an in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
6. Data Analysis:
-
Identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each protein. A high H/L ratio indicates enrichment in the experimental sample.[2]
Quantitative Data Presentation
| Protein Interactor | Log2 (H/L Ratio) | Function | Association with Aggregation |
| Protein X | 3.5 | Heat shock protein | Co-localizes with aggregates |
| Protein Y | -2.1 | Proteasome subunit | Impaired degradation |
| Protein Z | 0.1 | Metabolic enzyme | Non-specific interaction |
Application 3: Investigating Protein Structure and Interactions with Chemical Cross-linking and Labeled Lysine
Chemical cross-linking coupled with mass spectrometry (CXMS) can provide valuable information about protein three-dimensional structure and protein-protein interactions.[7][8] Lysine-reactive cross-linkers are commonly used due to the abundance of lysine residues on protein surfaces.[7]
Principle
A chemical cross-linker with two reactive groups is used to covalently link lysine residues that are in close proximity in the native protein structure or within a protein complex. After enzymatic digestion, the cross-linked peptides are identified by mass spectrometry, providing distance constraints that can be used to model the protein's structure or map interaction interfaces.[7]
Signaling Pathway Implicated in Neurodegeneration
Protein aggregation can impact numerous cellular pathways. For instance, the accumulation of misfolded proteins can trigger the unfolded protein response (UPR) and ER stress, leading to apoptosis. Furthermore, protein aggregates can sequester essential proteins, disrupting cellular functions such as RNA metabolism and proteostasis.
Caption: Protein Aggregation and Cellular Stress Pathways.
Conclusion
The use of labeled lysine provides a versatile and powerful toolkit for investigating the complex mechanisms of protein aggregation in neurodegenerative diseases. From quantifying subtle conformational changes and tracking protein turnover to mapping protein-protein interactions, these techniques offer invaluable insights for researchers and drug development professionals. The detailed protocols and workflows presented here provide a solid foundation for designing and executing experiments aimed at unraveling the molecular intricacies of these devastating disorders.
References
- 1. Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Multiplex SILAC Analysis of a Cellular TDP-43 Proteinopathy Model Reveals Protein Inclusions Associated with SUMOylation and Diverse Polyubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing L-Lysine-bis-N-t-BOC-d4 concentration for internal standard
Welcome to the technical support center for the optimization and use of L-Lysine-bis-N-t-BOC-d4 as an internal standard (IS). This guide provides answers to frequently asked questions, detailed troubleshooting procedures, and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantitative results in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterium-labeled form of L-Lysine-bis-N-t-BOC, where four hydrogen atoms have been replaced with deuterium.[1][2][3] It is used as a stable isotope-labeled (SIL) internal standard in quantitative analysis, particularly with mass spectrometry (MS) techniques like LC-MS or GC-MS.[1] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar behavior during sample extraction, derivatization, and ionization.[4][5] This allows it to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[5]
Q2: What is the optimal concentration for this compound as an internal standard?
A2: The ideal concentration is not a single value but depends on the specific assay, including the expected concentration range of the analyte, the sensitivity of the mass spectrometer, and the complexity of the sample matrix.[4] A general guideline is to use a concentration that produces a stable and reproducible signal significantly above the instrument's limit of quantitation (LOQ), but not so high that it saturates the detector or suppresses the analyte's ionization.[4] A common practice is to target an IS concentration that falls within the lower-third to the middle of the analyte's calibration curve range.[4]
Q3: How should I prepare the stock and working solutions for this compound?
A3: Proper solution preparation is critical for accurate quantification.
-
Primary Stock Solution: Start by accurately weighing a precise amount of high-purity this compound. Dissolve it in a suitable organic solvent, such as methanol or acetonitrile, to create a concentrated primary stock solution (e.g., 1 mg/mL).[4] Store this solution under appropriate conditions (e.g., refrigerated at 2-8°C) as recommended by the supplier.[6]
-
Working Internal Standard Solution: Prepare a less concentrated working solution by performing a serial dilution of the primary stock solution.[4] The concentration of this working solution should be chosen so that adding a small, fixed volume to your samples, calibrators, and quality controls (QCs) achieves the desired final concentration for analysis.[4]
Q4: What are "matrix effects" and how does the internal standard help?
A4: Matrix effects refer to the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, and proteins in plasma or urine).[5][7] These effects can lead to inaccurate and imprecise results.[5] Because a SIL internal standard like this compound is chemically almost identical to the analyte, it is affected by the matrix in a very similar way.[5] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is largely canceled out, resulting in more reliable quantification.[5]
Troubleshooting Guide
This section addresses common issues encountered during the optimization and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IS Peak Area (>15% RSD across a run) | 1. Inconsistent pipetting when adding IS to samples.2. Poor sample mixing after adding IS.3. Severe and variable matrix effects not fully compensated by the IS.[5]4. Instability of the IS in the sample matrix or autosampler. | 1. Use a calibrated pipette and ensure consistent technique. Add the IS to all samples, calibrators, and QCs at the same step.2. Vortex or mix all samples thoroughly after spiking with the IS.3. Conduct a matrix effect experiment (see Protocol 2). If severe matrix effects are present, improve sample cleanup or chromatographic separation.4. Check the stability of the IS by re-analyzing samples after they have been in the autosampler for an extended period. |
| Analyte Signal is Suppressed or Disappears at High IS Concentration | The concentration of the internal standard is too high, leading to competition for ionization in the mass spectrometer's source.[4] | Reduce the concentration of the this compound working solution. Perform an optimization experiment (see Protocol 1) to find a concentration that provides a stable IS signal without impacting the analyte's signal. |
| Poor Chromatographic Peak Shape for the IS | 1. Sub-optimal liquid chromatography (LC) conditions (e.g., mobile phase, gradient).2. Degradation of the analytical column.3. Injection of the sample in a solvent much stronger than the initial mobile phase. | 1. Optimize the mobile phase composition, gradient profile, and column temperature.2. Replace the analytical column.3. Ensure the final sample solvent is as close as possible in composition and strength to the initial mobile phase. |
| Inaccurate or Imprecise QC Sample Results | 1. The chosen IS concentration is not optimal for the full range of the calibration curve.2. Different extraction efficiencies between the analyte and the IS (uncommon for SIL standards but possible with complex extractions).3. An error in the preparation of stock or working solutions. | 1. Re-run the IS concentration optimization experiment (Protocol 1), paying close attention to the accuracy and precision of QC samples at low, medium, and high concentrations.[4]2. Evaluate the extraction recovery for both the analyte and the IS to ensure they are consistent.3. Prepare fresh stock and working solutions from the starting material and re-run the experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal IS Concentration
This protocol outlines the steps to identify the most suitable concentration of this compound for your assay.
-
Prepare Analyte and IS Solutions:
-
Prepare a stock solution of your analyte.
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL).
-
From the IS stock, create a series of working solutions at different concentrations (e.g., 5, 10, 25, 50, and 100 ng/mL).
-
-
Prepare Test Samples:
-
Prepare three sets of quality control (QC) samples by spiking the analyte into a blank matrix at low, medium, and high concentrations.
-
For each IS working solution concentration, prepare a full set of calibration standards and QCs.
-
To each calibrator and QC, add a fixed volume of the respective IS working solution.
-
-
Sample Analysis:
-
Perform sample preparation (e.g., protein precipitation, liquid-liquid extraction) followed by LC-MS/MS analysis.
-
-
Data Evaluation:
-
For each IS concentration tested, generate a calibration curve and calculate the linearity (R²).
-
Calculate the accuracy and precision (%RSD) for the low, mid, and high QC samples.
-
Monitor the absolute peak area of the IS across all injections to ensure it is stable and well above the LOQ.
-
-
Selection of Optimal Concentration:
-
Choose the IS concentration that results in a calibration curve with the best linearity (ideally R² > 0.99) and QC samples with the highest accuracy and lowest precision values.[4]
-
Hypothetical Optimization Results
The table below illustrates how to evaluate data from the optimization experiment. In this example, 25 ng/mL would be chosen as the optimal concentration.
| IS Concentration (ng/mL) | Calibration Curve R² | QC Low Accuracy (%) | QC Mid Accuracy (%) | QC High Accuracy (%) | QC Mid Precision (%RSD) | IS Peak Area Stability (%RSD) |
| 5 | 0.9915 | 88.5 | 91.2 | 93.4 | 12.5 | 18.2 |
| 10 | 0.9972 | 94.1 | 96.5 | 98.1 | 7.8 | 9.5 |
| 25 | 0.9996 | 101.2 | 99.5 | 102.1 | 3.1 | 4.2 |
| 50 | 0.9991 | 103.5 | 104.2 | 103.8 | 3.5 | 4.5 |
| 100 | 0.9985 | 108.2 | 109.1 | 110.5 | 4.1 | 4.8 |
Protocol 2: Assessment of Matrix Effects
This protocol uses the post-extraction spike method to quantify the extent of matrix effects in your assay.[5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the optimal concentration of this compound (determined from Protocol 1) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different sources of blank biological matrix. Spike the analyte and IS into the extracted matrix after the extraction/cleanup steps but before the final evaporation and reconstitution step.[5]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before performing the full extraction procedure.
-
-
Sample Analysis:
-
Analyze all three sets of samples via LC-MS/MS.
-
-
Calculate Matrix Factor, Recovery, and Process Efficiency:
-
Let A, B, and C be the mean peak areas of the analyte for each respective set.
-
Matrix Effect (ME %) = (B / A) * 100.[5]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of ~100% indicates no significant matrix effect.
-
-
Recovery (RE %) = (C / B) * 100.[5]
-
Process Efficiency (PE %) = (C / A) * 100 or (ME * RE) / 100.[5]
-
Visualizations
Caption: Workflow for optimizing internal standard concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
troubleshooting poor signal intensity of L-Lysine-bis-N-t-BOC-d4 in MS
This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity of L-Lysine-bis-N-t-BOC-d4 during mass spectrometry (MS) analysis.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you diagnose and resolve poor signal intensity.
Q1: I am observing a very weak or non-existent signal for my this compound standard. What are the initial steps I should take?
A complete loss of signal often points to a singular, critical issue in the analytical workflow. A systematic check of the LC-MS system is the most effective approach.
-
Verify System Functionality: First, confirm the basic operation of your LC-MS system. Prepare a fresh, reliable standard of a compound known to work well on your instrument to differentiate between a compound-specific issue and a system-wide failure.[1]
-
Check for a Stable Spray: Visually inspect the electrospray ionization (ESI) source to ensure a consistent and stable spray is being generated. An unstable spray is a common cause of fluctuating or absent signals.[1][2]
-
Inspect LC System Priming: Ensure that all LC pumps, particularly the one delivering the organic mobile phase, are properly primed and free of air bubbles. An air pocket can prevent the correct gradient formation, leading to poor chromatography and signal loss.[1]
-
Review Instrument Parameters: Double-check that the correct MS method, with appropriate ion source parameters and mass range, is loaded and active.[3]
Q2: My mass spectrum shows a strong peak for a species with a mass loss of ~100 or ~200 Da, but the parent ion is weak. What is causing this fragmentation?
This observation strongly suggests the in-source cleavage of one or both tert-butoxycarbonyl (BOC) protecting groups. The BOC group is notoriously labile under certain conditions.
-
Acidic Mobile Phase: The most common cause is the use of trifluoroacetic acid (TFA) in the mobile phase. Even at low concentrations (e.g., 0.05-0.1%), TFA is acidic enough to cause significant deprotection of the BOC group either in the LC system or within the hot ESI source.[4][5]
-
High Source Temperature: BOC groups can be thermally labile. Excessively high temperatures in the ion source or transfer capillary can induce cleavage.[2][4]
-
High Cone/Fragmentor Voltage: Aggressive "in-source" fragmentation settings (cone voltage, fragmentor voltage, skimmer voltage) will impart excess energy to the ions, readily causing the BOC group to fragment before detection.[4] Softer ionization conditions are necessary to preserve the parent molecule.[4]
Q3: How can I optimize my Liquid Chromatography (LC) method to prevent BOC-group cleavage and improve signal?
Optimizing the LC method is critical for protecting the integrity of the analyte before it reaches the mass spectrometer.
-
Replace TFA with Formic Acid: The most crucial modification is to replace TFA with a less aggressive acid. Formic acid, typically at 0.1%, is the recommended additive for mobile phases when analyzing BOC-protected compounds.[4][6] It provides sufficient protonation for good ionization in positive mode without causing significant deprotection.
-
Use Appropriate Solvents: For ESI, standard reversed-phase solvents like acetonitrile, methanol, and water are ideal as they effectively support the formation of ions.[7]
-
Ensure Column and Mobile Phase Purity: Use high-purity, LC-MS grade solvents and a well-maintained column to minimize background noise and potential signal suppression from contaminants.[2]
Q4: What are the key Mass Spectrometer (MS) source parameters I should adjust for a labile molecule like this compound?
Fine-tuning the ion source parameters is essential to maximize ionization efficiency while minimizing fragmentation. Optimization should be performed by infusing a standard solution of the analyte.
-
Lower the Cone/Fragmentor Voltage: This is the most critical parameter for reducing in-source fragmentation. Systematically lower the voltage to find a point where the parent ion signal is maximized and fragment ions are minimized.[4]
-
Optimize Sprayer Voltage: Adjust the sprayer (capillary) voltage to achieve a stable signal. Excessively high voltages can lead to corona discharge and signal instability.[7]
-
Adjust Gas Flow and Temperatures: Optimize both the nebulizing gas (restricts droplet size) and desolvation gas (aids solvent evaporation). While higher temperatures can improve desolvation, they can also degrade thermally labile compounds. Find a balance that provides a strong, stable signal without causing degradation.[7][8]
-
Optimize Sprayer Position: The position of the ESI probe relative to the sampling cone can impact signal. Adjust it to find the optimal position for your analyte and flow rate.[7]
Frequently Asked Questions (FAQs)
Q: What are the expected ions for this compound in positive ion mode ESI-MS? A: The molecular weight of this compound is approximately 350.45 g/mol .[9][10] In positive ion mode, you should primarily look for the protonated molecule [M+H]+ at m/z 351.46. It is also common to see adducts with sodium [M+Na]+ at m/z 373.44 and potassium [M+K]+ at m/z 389.41, especially if there are trace amounts of these salts in your sample or mobile phase.[11]
Q: Why is formic acid strongly recommended over TFA as a mobile phase additive for this compound? A: The BOC protecting group is highly sensitive to acid.[12][13] TFA is a strong acid that readily cleaves the BOC group, converting your analyte into its deprotected form before it can be detected.[4][5] Formic acid is a weaker acid that is sufficient to facilitate protonation for ESI without causing widespread cleavage, thus preserving the intact molecule for analysis.[4][6]
Q: I'm still struggling with in-source fragmentation even after optimizing ESI parameters. Can I use a different ionization technique? A: Yes. If ESI continues to cause fragmentation, Matrix-Assisted Laser Desorption/Ionization (MALDI) is an excellent alternative.[4][14] MALDI is generally considered a "softer" ionization technique than ESI and often produces intact molecular ions with minimal fragmentation, which is ideal for labile molecules.[4]
Data Presentation
Table 1: Summary of Key MS Parameter Optimization for this compound
| Parameter | Typical Starting Point | Optimization Direction | Rationale / Impact on Signal |
| Cone/Fragmentor Voltage | 30 V | Decrease | Reduces in-source fragmentation of labile BOC groups, increasing the parent ion signal.[4] |
| Capillary/Sprayer Voltage | 3.0 - 3.5 kV | Adjust Up/Down | Optimizes spray stability and ionization efficiency; avoid corona discharge.[7] |
| Desolvation Gas Temp. | 350 °C | Decrease if necessary | Reduces thermal degradation of the analyte.[2][8] |
| Desolvation Gas Flow | 600 L/Hr | Adjust Up/Down | Optimizes solvent evaporation for better ion release and signal intensity.[7] |
| Mobile Phase Additive | 0.1% Formic Acid | N/A | Provides protons for ionization without causing significant BOC cleavage.[4] |
Experimental Protocols
Protocol 1: Direct Infusion Analysis for MS Source Parameter Optimization
This protocol describes how to optimize MS source conditions using direct infusion, bypassing the LC column to get a rapid assessment of the analyte's behavior in the MS.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics your LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
System Setup:
-
Disconnect the LC from the mass spectrometer.
-
Use a syringe pump to deliver the analyte solution directly to the ESI source at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
-
MS Method:
-
Set the mass spectrometer to scan a range that includes the expected parent ion (e.g., m/z 100-500).
-
Set initial source parameters as suggested in Table 1.
-
-
Optimization:
-
Begin the infusion and wait for the signal to stabilize.
-
One by one, adjust a single source parameter (e.g., Cone Voltage) in small increments. Monitor the signal intensity of the [M+H]+ ion (m/z 351.46) and the deprotected fragment ions (m/z ~251 and ~151).
-
Record the parameter value that provides the highest signal-to-noise ratio for the parent ion while minimizing fragmentation.
-
Repeat this process for each key parameter (Capillary Voltage, Desolvation Temperature, etc.).
-
-
Finalization: Save the optimized parameters as your new MS method for subsequent LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor MS signal of this compound.
Caption: Key factors influencing the MS signal intensity of this compound.
References
- 1. biotage.com [biotage.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. acdlabs.com [acdlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
preventing isotopic interference with L-Lysine-bis-N-t-BOC-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Lysine-bis-N-t-BOC-d4 as an internal standard in quantitative mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated form of L-Lysine where four hydrogen atoms have been replaced by deuterium.[1][2] Both the alpha and epsilon amino groups are protected by tert-butyloxycarbonyl (Boc) groups. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled L-Lysine or its derivatives in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation, matrix effects, and instrument response.[3]
Q2: What is isotopic interference and how can it affect my results when using this compound?
Isotopic interference, or cross-talk, occurs when the mass spectral signal of the analyte (unlabeled L-Lysine) overlaps with the signal of the internal standard (this compound), or vice-versa.[1] This can lead to inaccurate quantification, particularly at low analyte concentrations. The primary sources of this interference are:
-
Isotopic Impurity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled or partially labeled molecules.[4]
-
Natural Isotope Abundance of the Analyte: The unlabeled L-Lysine naturally contains a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N), which can contribute to the mass channel of the deuterated standard.[1]
Q3: What is the recommended isotopic purity for this compound?
For reliable quantitative analysis, it is recommended to use deuterated internal standards with a minimum isotopic enrichment of 98%.[5] High isotopic purity minimizes the contribution of the internal standard to the analyte's signal, thereby ensuring accuracy.
Q4: How do the Boc protecting groups affect the analysis?
The tert-butyloxycarbonyl (Boc) protecting groups on the amino groups of lysine increase its hydrophobicity, which is advantageous for reversed-phase HPLC separation.[6] In mass spectrometry, these groups can influence the fragmentation pattern of the molecule. The Boc group is acid-labile and can be removed under strong acidic conditions, which should be considered during sample preparation and analysis.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in Blank Samples Containing Only this compound
Symptom: When analyzing a blank sample spiked only with this compound, you observe a signal at the mass transition of the unlabeled L-Lysine.
Possible Cause: This is a strong indication of isotopic impurity in your deuterated internal standard. The standard may contain a small amount of the unlabeled (d0) form.
Troubleshooting Steps:
-
Verify Isotopic Purity: If possible, assess the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Consult Certificate of Analysis (CoA): Review the CoA provided by the manufacturer for the specified isotopic enrichment.
-
Quantify the Contribution: Prepare a series of known concentrations of the internal standard and measure the response in the analyte channel. This will allow you to determine the percentage contribution of the d0 impurity.
-
Correction Factor: If the contribution is consistent and low, you may be able to apply a correction factor to your calculations. However, for regulated bioanalysis, it is preferable to source a standard with higher isotopic purity.
Issue 2: Non-linear Calibration Curve at Low Concentrations
Symptom: Your calibration curve for L-Lysine is linear at higher concentrations but deviates from linearity at the lower end of the curve.
Possible Cause: This can be caused by isotopic cross-talk from the natural isotopes of the unlabeled analyte to the mass channel of the this compound internal standard.
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: Using an unnecessarily high concentration of the internal standard can exacerbate the issue of its d0 impurity interfering with the low-concentration analyte. Reduce the concentration of the this compound to a level that still provides a robust signal but minimizes its contribution to the analyte signal.
-
Select a Different Mass Transition: If possible, select a different precursor-to-product ion transition for your analyte and internal standard that is less prone to overlap.
-
Evaluate Matrix Effects: While a SIL-IS corrects for many matrix effects, severe ion suppression or enhancement at low concentrations can still impact linearity. Dilute your sample to reduce matrix effects.
Issue 3: Chromatographic Separation of Analyte and Internal Standard
Symptom: The unlabeled L-Lysine and the this compound internal standard show slightly different retention times (isotopic shift) on your LC column.
Possible Cause: The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to small differences in chromatographic behavior, especially with a high degree of deuteration.[4]
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient, flow rate, or column temperature may help to minimize the separation and ensure co-elution.
-
Ensure Proper Integration: If a small separation is unavoidable, ensure that your peak integration software is correctly integrating both peaks and that the response ratio is calculated accurately.
-
Consider a Different Labeled Standard: If the chromatographic shift is significant and impacts the robustness of your assay, consider using a ¹³C or ¹⁵N labeled standard, which are less prone to chromatographic shifts.[8]
Quantitative Data Summary
The following table summarizes key parameters for a typical LC-MS/MS analysis using a deuterated internal standard. Actual values will be instrument and method-dependent.
| Parameter | Typical Value/Range | Reference |
| Isotopic Purity of IS | ≥ 98% | [5] |
| Contribution of IS to Analyte Signal | < 0.1% | Method Dependent |
| Contribution of Analyte to IS Signal | < 1% | Method Dependent |
| Inter-assay Precision (CV) | < 15% | [9] |
| Inter-assay Accuracy (%Bias) | ± 15% | [9] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by HRMS
Objective: To determine the isotopic enrichment of the this compound internal standard.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water).
-
Direct Infusion or LC-HRMS: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF) or inject it onto an LC system coupled to the HRMS.
-
Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to observe the isotopic cluster of the protonated molecule [M+H]⁺.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled (d0) species and the d4 species.
-
Measure the intensities of all significant isotopic peaks.
-
Calculate the isotopic enrichment using the following formula: % Enrichment = (Sum of intensities of deuterated species) / (Sum of intensities of all species (deuterated and non-deuterated)) * 100
-
Protocol 2: General Workflow for Quantitative Analysis of L-Lysine using this compound
Objective: To quantify the concentration of L-Lysine in a biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
To a known volume of the plasma sample, add a precise volume of the this compound internal standard solution of a known concentration.[3]
-
Vortex the sample to ensure thorough mixing.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.[3]
-
Vortex vigorously and then centrifuge to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18 reversed-phase).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled L-Lysine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the sample by comparing its response ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Visualizations
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for isotopic interference issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Boc Deprotection of L-Lysine-bis-N-t-BOC-d4
Welcome to the technical support center for challenges related to the Boc deprotection of L-Lysine-bis-N-t-BOC-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for this critical chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Boc deprotection of di-Boc-lysine derivatives. The principles discussed are directly applicable to the deuterated (d4) analog.
Q1: Why is my Boc deprotection reaction incomplete?
A1: Incomplete deprotection is a frequent challenge and can stem from several factors.[1][2]
-
Insufficient Acid Strength or Concentration: Standard conditions (e.g., 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) may be inadequate.[3][4] The reaction's success is highly dependent on the acid's concentration and strength.[1]
-
Inadequate Reaction Time: Deprotection is time-dependent. While many reactions are complete within 30-60 minutes, sterically hindered substrates may require longer exposure to the acid.[4][5]
-
Low Temperature: Reactions are often initiated at 0 °C to control potential exotherms but are typically allowed to warm to room temperature.[4] Challenging substrates may require gentle warming to proceed at a reasonable rate.[1][6]
-
Poor Reagent Quality: TFA is hygroscopic; absorbed water can reduce its effective acidity.[2] Always use fresh, high-quality reagents.
Solution:
-
Monitor the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][5]
-
If the reaction is sluggish, consider increasing the TFA concentration (e.g., up to 100%/neat TFA), extending the reaction time, or allowing the reaction to proceed at room temperature.[2][4]
-
For highly resistant substrates, a stronger acid system like 4M HCl in dioxane may be a viable alternative.[1][6]
Q2: I'm observing unexpected peaks in my HPLC or LC-MS analysis. What are the likely side products?
A2: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[6][7] This electrophile can attack any nucleophilic sites on your molecule.[6] While L-lysine itself doesn't have highly nucleophilic side chains (beyond the amines being deprotected), these side reactions are a major concern in peptide synthesis where residues like Tryptophan, Methionine, Cysteine, and Tyrosine are present.[6][7]
-
t-Butylation: The tert-butyl cation can alkylate nucleophilic functional groups, leading to a mass increase of +56 Da.[6]
-
Trifluoroacetylation: In theory, the trifluoroacetate anion could acylate the newly deprotected amine, though this is generally not observed as TFA is a weak nucleophile.[8][9]
Solution:
-
While less critical for lysine itself, if other sensitive functional groups are present in the molecule, the addition of "scavengers" to the reaction mixture is crucial.[6][7] Scavengers are nucleophilic reagents that trap the tert-butyl cation before it can cause unwanted side reactions.[6][7]
Q3: How can I choose the right scavenger for my reaction?
A3: The choice of scavenger depends on the functional groups present in your molecule.[6] For general purposes, a cocktail is often used.
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger.[6][10]
-
Water: Can help hydrolyze the Boc group and act as a scavenger.[10]
-
Thioanisole/1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan and methionine residues.[6][10]
A common general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6][10]
Q4: What is the best way to work up the reaction and isolate my product?
A4: The workup procedure aims to remove excess acid and scavenger byproducts to isolate the deprotected lysine, typically as a TFA or HCl salt.
-
Removal of Volatiles: The primary step is the removal of the solvent (e.g., DCM) and excess TFA using a rotary evaporator.[4][5]
-
Azeotropic Removal of TFA: To ensure all residual TFA is removed, the residue can be co-evaporated with a non-polar solvent like toluene several times.[5][11]
-
Isolation as the Free Amine (Optional): If the free amine is required for the next step, the residue (the TFA salt) can be dissolved in an organic solvent and washed with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid.[4][12]
-
Alternative Workup for Water-Soluble Products: If the deprotected amine is water-soluble, an aqueous basic wash can lead to product loss. In these cases, using a basic ion-exchange resin (like Amberlyst A21) can be an effective method to neutralize and isolate the product.[12][13]
Data Presentation
Table 1: Typical Conditions for Solution-Phase Boc Deprotection
| Parameter | Condition | Notes |
| Substrate Conc. | 0.1 - 0.5 M in DCM | Higher concentrations may be limited by solubility.[4] |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in dioxane is a stronger alternative for resistant substrates.[1][7] |
| Acid Conc. | 20% - 100% (v/v in DCM) | 25-50% is a common starting point. Neat TFA is used for difficult cases.[3][4] |
| Temperature | 0 °C to Room Temp. | The reaction is often started at 0 °C and then allowed to warm.[4] |
| Reaction Time | 30 minutes - 4 hours | Progress should be monitored by TLC or HPLC/LC-MS.[4] |
| Scavengers | TIS, H₂O, Thioanisole | Critical for substrates with sensitive nucleophilic groups (e.g., Trp, Met).[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound with TFA
This protocol describes a general procedure for the complete removal of both Boc protecting groups in a solution phase.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[4][5]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any initial exotherm.[4][5]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). For a 10 mL total volume, this would be 2.5-5 mL of TFA added to the substrate dissolved in 7.5-5 mL of DCM.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-3 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotected product will be significantly more polar than the starting material. A ninhydrin stain can be used to visualize the appearance of the primary amines.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]
-
To remove trace amounts of TFA, add toluene (approx. 10 mL) to the residue and evaporate again. Repeat this co-evaporation step two more times.[11]
-
The final product will be the L-Lysine-d4 bis-TFA salt, which can be dried under high vacuum and used directly in subsequent steps.
-
Visualizations
Mechanism of Boc Deprotection
Caption: Acid-catalyzed mechanism of Boc group removal and scavenger action.
Experimental Workflow
Caption: Solution-phase Boc deprotection workflow.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Technical Support Center: Optimizing L-Lysine-bis-N-t-BOC-d4 Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of L-Lysine-bis-N-t-BOC-d4 during sample preparation.
Troubleshooting Guide
Low or inconsistent recovery of this compound, a common internal standard, can compromise the accuracy and precision of quantitative bioanalytical methods. This guide addresses the most common issues encountered during sample preparation.
Problem 1: Low Overall Recovery of this compound
Possible Causes:
-
Incomplete Extraction: The chosen extraction solvent or protocol may not be efficiently extracting the analyte from the sample matrix.
-
Analyte Degradation: The N-t-BOC protecting groups are susceptible to cleavage under acidic conditions, leading to the loss of the internal standard in its intended form.
-
Poor Retention or Elution in Solid-Phase Extraction (SPE): The selected SPE sorbent and solvent conditions may not be optimal for this compound.
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression.[1][2][3][4][5]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low recovery of this compound.
Problem 2: Inconsistent Recovery Across Samples
Possible Causes:
-
Inconsistent Sample Preparation Technique: Variations in manual extraction procedures can lead to variability.
-
Inconsistent Flow Rates in SPE: Fluctuations in the flow rate during sample loading, washing, or elution can affect recovery.[6][7]
-
Variable Matrix Effects: The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement.
Solutions:
-
Automate Extraction: Utilize automated liquid handling systems or SPE processors to ensure consistency.
-
Use a Vacuum Manifold for SPE: This helps maintain a consistent flow rate across all samples.[6]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the degradation of this compound during sample preparation?
A1: The most common cause of degradation is the cleavage of the N-t-BOC protecting groups under acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA), which is sometimes used in sample preparation or HPLC mobile phases, can lead to the removal of one or both BOC groups. It is crucial to maintain a neutral or slightly basic pH during extraction and storage of the extracts.
Q2: How can I determine if my low recovery is due to extraction inefficiency or matrix effects?
A2: A post-extraction spike experiment can help differentiate between these two issues. You would prepare two sets of samples: one spiked with this compound before extraction and another spiked after extraction. A significant difference in the internal standard response between the two sets suggests extraction inefficiency. If the response is low in both, matrix effects are likely the primary cause.
Q3: Can the deuterium labeling of this compound affect its recovery compared to the non-deuterated analyte?
A3: While stable isotope-labeled internal standards are designed to have nearly identical chemical and physical properties to the analyte, a "deuterium isotope effect" can sometimes lead to slight differences in chromatographic retention and extraction recovery.[6] In some cases, a difference in extraction recovery of up to 35% has been observed between an analyte and its deuterated analog.[6] It is important to validate that the deuterated standard tracks the analyte consistently.
Q4: What are the ideal storage conditions for stock solutions and extracted samples of this compound?
A4: Stock solutions should be stored at -20°C or lower in a non-acidic solvent. Extracted samples should be analyzed as quickly as possible. If storage is necessary, it should be at a low temperature (e.g., 4°C for short-term, -80°C for long-term) and in a neutral or slightly basic solvent to prevent degradation of the BOC groups.
Data Presentation
Optimizing sample preparation often involves evaluating different parameters to find the conditions that yield the highest and most consistent recovery. Below is an illustrative table showcasing how to present such data.
Table 1: Illustrative Recovery of this compound using different Solid-Phase Extraction (SPE) Conditions.
| SPE Sorbent | Wash Solvent | Elution Solvent | Mean Recovery (%) | RSD (%) |
| C18 | 10% Methanol in Water | 90% Methanol in Water | 75.2 | 8.5 |
| C18 | 20% Methanol in Water | 90% Methanol in Water | 68.9 | 9.1 |
| Mixed-Mode Cation Exchange | 5% Methanol in Water | 5% NH₄OH in Methanol | 92.8 | 4.2 |
| Mixed-Mode Cation Exchange | 10% Methanol in Water | 5% NH₄OH in Methanol | 89.5 | 4.8 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
The following are detailed, generalized protocols for liquid-liquid extraction and solid-phase extraction that can be adapted for the extraction of this compound from biological matrices such as plasma or urine.
Protocol 1: Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from a biological matrix.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Aqueous buffer (e.g., 0.1 M ammonium carbonate, pH 9)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Pipette 100 µL of the biological sample into a centrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 100 µL of 0.1 M ammonium carbonate buffer (pH 9) and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
Objective: To extract and clean up this compound from a biological matrix using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard solution
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Sample pretreatment solution (e.g., 2% phosphoric acid in water - use with caution and immediately proceed to loading to minimize BOC cleavage)
-
Collection tubes
-
SPE vacuum manifold
-
Evaporation system
-
Reconstitution solvent
SPE Workflow Diagram:
Caption: A typical workflow for solid-phase extraction.
Procedure:
-
Sample Pre-treatment:
-
Pipette 100 µL of the biological sample into a tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 200 µL of 2% phosphoric acid in water, vortex, and immediately proceed to the next step.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Pass 1 mL of the wash solvent through the cartridge to remove interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Pass 1 mL of the elution solvent through the cartridge to elute this compound.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
-
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gtfch.org [gtfch.org]
- 6. benchchem.com [benchchem.com]
- 7. promochrom.com [promochrom.com]
Technical Support Center: Ensuring Complete Incorporation of L-Lysine-bis-N-t-BOC-d4 in SILAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and accurate metabolic incorporation of L-Lysine-bis-N-t-BOC-d4 for reliable quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in SILAC?
This compound is a stable isotope-labeled form of the amino acid L-lysine, where four hydrogen atoms have been replaced with deuterium.[1][2][3] It serves as the "heavy" amino acid in SILAC experiments.[4] Cells cultured in a medium containing this heavy lysine will incorporate it into newly synthesized proteins. By comparing the mass spectra of proteins from cells grown in "heavy" medium versus "light" (unlabeled) medium, researchers can accurately quantify differences in protein abundance between the two conditions.[5][6][7]
Q2: What is considered complete incorporation and why is it critical?
Complete incorporation, generally defined as >97% labeling of the proteome with the heavy amino acid, is crucial for accurate quantification in SILAC experiments.[8] Incomplete labeling can lead to an underestimation of protein abundance in the heavy-labeled sample, as the remaining unlabeled ("light") peptides will contribute to the light channel signal, thereby skewing the heavy-to-light ratios and compromising the quantitative accuracy of the experiment.[8][9]
Q3: How many cell doublings are required for complete SILAC labeling?
For most mammalian cell lines, a minimum of five to six cell doublings in the SILAC medium is recommended to ensure the dilution of pre-existing "light" proteins and achieve near-complete incorporation of the heavy-labeled amino acid.[8][10][11] However, this can be cell-line dependent, with slower-growing lines potentially requiring a longer duration.[12]
Q4: Can the use of Fetal Bovine Serum (FBS) affect labeling efficiency?
Yes, standard Fetal Bovine Serum (FBS) contains endogenous "light" amino acids, including lysine, which will compete with the heavy-labeled this compound and lead to incomplete labeling.[8] It is essential to use dialyzed FBS (dFBS), from which small molecules like free amino acids have been removed, to ensure that the sole source of lysine in the medium is the heavy isotope provided.[10][13][14]
Q5: Can L-Arginine be converted to other amino acids, and could this affect my lysine labeling?
While arginine-to-proline conversion is a known issue in SILAC experiments that can complicate data analysis, it does not directly affect the incorporation of heavy lysine.[9][15][16][17] This metabolic conversion is specific to arginine. However, if you are performing a double-labeling experiment with both heavy lysine and heavy arginine, it is a critical factor to consider for the arginine-labeled peptides.
Troubleshooting Incomplete Labeling
Incomplete incorporation of this compound is a common challenge in SILAC experiments. The following guide provides a systematic approach to identify and resolve the issue.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting incomplete SILAC labeling.
Quantitative Data Summary: Key Parameters for Successful SILAC Labeling
| Parameter | Recommendation | Rationale | Potential Impact of Deviation |
| Cell Doublings | ≥ 5-6 passages | To dilute the pre-existing "light" proteome.[8][10][11] | Incomplete labeling, skewed H/L ratios. |
| Serum | Dialyzed FBS (dFBS) | Standard FBS contains "light" amino acids.[8][10] | Competition with heavy amino acids, preventing full incorporation. |
| Heavy Lysine Purity | >99% isotope purity | To ensure accurate mass shift and quantification.[4][18] | Ambiguous mass spectra, inaccurate quantification. |
| Labeling Efficiency | >97% | To ensure reliable and accurate quantitative data.[8] | Underestimation of protein abundance in the labeled sample. |
Experimental Protocols
Protocol 1: Verification of this compound Incorporation Efficiency
This protocol outlines the steps to confirm the degree of heavy lysine incorporation in your cell line before proceeding with the main experiment.
-
Cell Culture: Culture your cells in "heavy" SILAC medium containing this compound for a minimum of five passages to ensure maximal incorporation.[11]
-
Cell Lysis: Harvest a small population of the "heavy" labeled cells (e.g., 1x10^6) and lyse them using a standard lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Digestion: Perform in-solution or in-gel digestion of the protein lysate using a suitable protease, such as trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a relevant protein database. Manually inspect the spectra of several abundant lysine-containing peptides to determine the ratio of the heavy (d4-labeled) to light (unlabeled) isotopic peaks. For complete labeling, the intensity of the heavy peak should account for at least 97% of the total signal for that peptide.[8]
General SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Thermo Scientific™ L-Lysine-2HCl, 4,4,5,5-D4 for SILAC | Fisher Scientific [fishersci.ca]
- 5. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Minimizing Ion Suppression with L-Lysine-bis-N-t-BOC-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of L-Lysine-bis-N-t-BOC-d4 in mitigating ion suppression effects during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our focus is on the application of this stable isotope-labeled (SIL) compound as an internal standard to ensure accurate and reproducible quantification of L-Lysine and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my LC-MS results?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source. This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). The consequence of ion suppression is a decreased signal intensity for the analyte, which can lead to inaccurate and imprecise quantification, reduced sensitivity, and in severe cases, false-negative results.
Q2: How does this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of L-Lysine-bis-N-t-BOC, an analog of L-Lysine. It is not a reagent that eliminates ion suppression but rather a tool to compensate for its effects.[1] Since this compound is chemically and structurally almost identical to the unlabeled analyte, it is expected to have very similar chromatographic behavior and experience the same degree of ion suppression. By adding a known amount of this compound to your samples, you can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio should remain constant even if the absolute signals of both compounds fluctuate due to ion suppression, thus ensuring accurate measurement.
Q3: When is it appropriate to use this compound as an internal standard?
A3: this compound is the ideal internal standard for the quantitative analysis of L-Lysine-bis-N-t-BOC or structurally similar lysine derivatives. It is particularly valuable when analyzing complex biological matrices such as plasma, urine, or tissue homogenates, where the risk of ion suppression is high.
Q4: Can this compound fail to correct for ion suppression? If so, why?
A4: Yes, in some cases, even a deuterated internal standard like this compound may not perfectly correct for ion suppression. The primary reason is a phenomenon known as the "isotope effect," which can cause a slight difference in retention time between the deuterated standard and the non-deuterated analyte. If this slight separation causes them to elute into regions of the chromatogram with different co-eluting matrix components, they will experience differential ion suppression, leading to inaccurate quantification. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/internal standard (IS) ratio across replicates | 1. Inconsistent sample preparation. 2. The analyte and this compound are not perfectly co-eluting, leading to differential ion suppression. | 1. Review and optimize the sample preparation workflow for consistency. 2. Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column temperature to achieve complete co-elution. Consider a column with a different chemistry if co-elution cannot be achieved. |
| Overall low signal for both analyte and IS | 1. Significant ion suppression from the sample matrix. 2. Suboptimal MS source parameters. | 1. Improve Sample Preparation: Implement a more effective sample clean-up method like solid-phase extraction (SPE) to remove interfering matrix components. Sample dilution can also reduce the concentration of matrix components. 2. Optimize MS Parameters: Adjust source parameters such as capillary voltage, gas flow, and temperature to enhance ionization efficiency. |
| IS signal is strong, but analyte signal is weak or absent | 1. The analyte is eluting in a region of severe ion suppression that is not affecting the IS to the same extent (differential matrix effects). 2. Low concentration of the analyte in the sample. | 1. Perform a Post-Column Infusion Experiment (see Protocol 2) to identify regions of significant ion suppression. Adjust the chromatography to move the analyte peak to a "cleaner" region of the chromatogram. 2. Concentrate the sample if possible, or use a more sensitive mass spectrometer. |
| Inconsistent results between different sample lots or matrices | The nature and extent of the matrix effect vary significantly between different sources of the same matrix. | Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to ensure that the calibration standards and the samples experience similar matrix effects. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using this compound
Objective: To quantify the extent of ion suppression or enhancement in a given matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (e.g., L-Lysine) and this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma without the analyte) through your entire sample preparation procedure. Spike the analyte and this compound into the final extracted sample.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before starting the sample preparation procedure.
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n ≥ 3) of each set of samples using your developed LC-MS/MS method.
-
Data Analysis:
-
Matrix Effect (ME %): Calculate as (Peak Area in Set B / Peak Area in Set A) * 100. An ME % < 100% indicates ion suppression, while > 100% indicates ion enhancement.
-
Recovery (RE %): Calculate as (Peak Area in Set C / Peak Area in Set B) * 100.
-
Process Efficiency (PE %): Calculate as (Peak Area in Set C / Peak Area in Set A) * 100.
-
Illustrative Data:
| Analyte | Matrix | Matrix Effect (ME %) | Recovery (RE %) | Process Efficiency (PE %) |
| L-Lysine | Human Plasma | 65% | 92% | 60% |
| L-Lysine | Rat Urine | 78% | 88% | 69% |
Note: This is illustrative data. Actual values will vary depending on the matrix, sample preparation method, and LC-MS/MS conditions.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
System Setup:
-
Set up your LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing a standard solution of your analyte (at a concentration that provides a stable signal) to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
-
Experiment Execution:
-
Begin infusing the analyte standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable signal (baseline) for the analyte is observed, inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the analyte's signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression at that retention time. An increase in the baseline signal indicates ion enhancement.
-
Visualizations
Experimental Workflow for Assessing Matrix Effect
Caption: Workflow for the quantitative assessment of matrix effect, recovery, and process efficiency.
Principle of Ion Suppression Compensation with a SIL-IS
Caption: How a stable isotope-labeled internal standard (SIL-IS) compensates for ion suppression.
References
Technical Support Center: Quantitative Analysis Using Deuterated Lysine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing deuterated lysine for quantitative proteomics, primarily through Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Here you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is deuterated lysine and how is it used in quantitative proteomics?
Deuterated lysine is a stable, non-radioactive isotope-labeled form of the essential amino acid L-lysine.[1][2][3] In quantitative proteomics, it is a key component of the SILAC method.[1][4][5] During SILAC, one population of cells is cultured in a medium containing standard ("light") lysine, while another population is grown in a medium where the light lysine is replaced with a "heavy" isotopically labeled form, such as deuterated lysine.[1][2][4] As cells grow and divide, the heavy lysine is incorporated into all newly synthesized proteins.[1][4] By mixing the "light" and "heavy" cell populations and analyzing the protein extracts with mass spectrometry, the relative abundance of proteins between the two samples can be accurately quantified by comparing the signal intensities of the heavy and light peptide pairs.[1][2][4]
Q2: Why is complete labeling with deuterated lysine crucial for accurate quantification?
Complete labeling is critical because incomplete incorporation of the heavy isotope is a significant source of error in quantitative proteomics.[6][7][8] If a substantial portion of the proteins in the "heavy" cell population fails to incorporate the deuterated lysine, the remaining light versions of these proteins will co-migrate during analysis. This leads to an underestimation of the true heavy-to-light ratio, skewing the quantitative results.[1] To ensure accurate quantification, it is recommended that cells undergo at least five to six cell divisions in the SILAC medium to achieve near-complete labeling.[1][7][9]
Q3: What are the best practices for storing and handling deuterated lysine?
Deuterated lysine is typically supplied as a solid salt. It should be stored at room temperature, protected from light and moisture.[1] To prepare stock solutions, the powder should be dissolved in a sterile buffer such as PBS or in cell culture medium. These stock solutions can be stored for several months at -20°C or -80°C.[1]
Q4: Can deuterated lysine be used for applications other than SILAC?
Yes, beyond its primary use in SILAC for protein quantification, deuterated lysine can also be employed as a tracer in metabolic studies to investigate the pathways of lysine metabolism.[1] Additionally, it can serve as an internal standard for the precise quantification of lysine and its metabolites using techniques like NMR or mass spectrometry.[1]
Q5: Besides lysine, what other amino acids are commonly used in SILAC?
Arginine is the other most commonly used amino acid in SILAC experiments.[9][10] Trypsin, the enzyme typically used to digest proteins into peptides for mass spectrometry analysis, cleaves proteins at the C-terminal side of both lysine and arginine residues.[10][11] Using both labeled lysine and arginine ensures that nearly all tryptic peptides (with the exception of the C-terminal peptide) will contain a labeled amino acid, maximizing the coverage of the proteome.[10][12]
Troubleshooting Guide
This guide addresses common problems encountered during quantitative proteomics experiments using deuterated lysine.
Issue 1: Incomplete Labeling of Proteins
Incomplete incorporation of the heavy amino acid is a frequent issue that compromises quantitative accuracy.[7][8]
Potential Causes and Solutions:
-
Insufficient Cell Divisions: For most cell lines, a minimum of five to six doublings is necessary to ensure that over 97% of the light proteins are replaced by their heavy counterparts.[7][9]
-
Solution: Extend the cell culture duration to allow for more cell divisions. It is advisable to verify the labeling efficiency by mass spectrometry before proceeding with the main experiment.[7]
-
-
Contamination with Light Amino Acids from Serum: Standard fetal bovine serum (FBS) contains endogenous light amino acids that compete with the heavy isotopes, leading to incomplete labeling.[7]
-
Suboptimal Amino Acid Concentrations: Incorrect concentrations of either light or heavy amino acids can negatively impact cell health and the efficiency of labeling.[7]
-
Slow Protein Turnover: Some cell lines may exhibit slow protein turnover rates, requiring a longer time to achieve complete labeling.[7]
Troubleshooting Workflow for Incomplete Labeling
Caption: A flowchart to systematically troubleshoot incomplete SILAC labeling.
Issue 2: Arginine-to-Proline Conversion
In some cell lines, the isotopically labeled arginine can be metabolically converted to labeled proline.[8][9][12] This can complicate data analysis, as peptides containing proline may also show a mass shift, leading to underestimation of the abundance of heavy, proline-containing tryptic peptides.[12]
-
Solution: While this is less of a concern when only labeling with lysine, it is a critical issue in double-labeling experiments. To mitigate this, you can supplement your SILAC medium with a high concentration of unlabeled proline (e.g., 200 mg/L).[7]
Metabolic Conversion of Arginine to Proline
Caption: The metabolic conversion of heavy arginine to heavy proline.
Issue 3: Poor Cell Growth in SILAC Medium
Cells may sometimes exhibit slower growth or signs of stress when cultured in SILAC medium.
-
Potential Cause: The custom formulation of the SILAC medium might be suboptimal for the specific cell line.
-
Solution: Ensure that all other essential components of the medium, such as glucose, glutamine, and vitamins, are at their optimal concentrations.[7] You can also try to gradually adapt the cells to the SILAC medium by mixing it with their regular growth medium in increasing proportions over several passages.[7]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Cell Doublings for Complete Labeling | ≥ 5-6 | Necessary to achieve >97% incorporation of the heavy amino acid.[1][7] |
| L-Lysine Concentration | ~146 mg/L | This can be cell-line dependent. The molar concentration of heavy lysine should be equivalent.[7] |
| Dialyzed FBS | Required | Standard FBS contains light amino acids that will interfere with labeling.[1][7] |
| Unlabeled Proline Supplementation | ~200 mg/L | Recommended for arginine labeling to prevent conversion to proline.[7] |
Experimental Protocols
Protocol 1: General SILAC Workflow Using Deuterated Lysine
This protocol outlines the key steps for a typical SILAC experiment.[1]
-
Reagent Preparation:
-
Prepare a sterile stock solution of heavy deuterated lysine (e.g., 100 mg/mL in PBS) and a corresponding stock of light L-lysine. Store these at -20°C.[1]
-
Use a commercial SILAC-grade medium (e.g., DMEM or RPMI-1640) that is deficient in lysine and arginine.[1]
-
Supplement the medium with dialyzed FBS.[1]
-
-
Cell Culture and Labeling:
-
Culture two separate populations of your chosen cell line.
-
Grow one population in "light" medium supplemented with normal L-lysine.
-
Grow the second population in "heavy" medium supplemented with deuterated lysine.
-
Culture the cells for at least five to six divisions to ensure complete incorporation of the labeled amino acid.[1][7]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations, while the other serves as a control.
-
-
Sample Harvesting and Mixing:
-
Protein Digestion and Mass Spectrometry:
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios for each peptide and protein.[7]
-
General Experimental Workflow for a SILAC Experiment
Caption: An overview of the SILAC experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with incomplete enzymatic digestion in labeled proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges associated with incomplete enzymatic digestion in labeled proteomics experiments.
Troubleshooting Guide: Incomplete Enzymatic Digestion
Incomplete digestion can significantly impact the accuracy and reproducibility of quantitative proteomics. This guide provides a systematic approach to troubleshooting and resolving this common issue.
Problem: High percentage of missed cleavages in your search results.
This is a direct indication of incomplete digestion. The following steps can help identify and resolve the root cause.
Step 1: Evaluate Sample Preparation and Lysis
Proper protein extraction and denaturation are critical for efficient digestion.
-
Lysis Buffer Compatibility: Ensure your lysis buffer does not contain components that inhibit trypsin activity, such as high concentrations of urea (>2 M) or SDS (>0.1%) during digestion.
-
Denaturation and Reduction: Incomplete denaturation and reduction of proteins can shield cleavage sites from the enzyme.
| Parameter | Recommended Condition | Troubleshooting Action |
| Urea Concentration | 6-8 M for initial denaturation | Dilute to < 2 M before adding trypsin. |
| SDS Concentration | 1-2% for initial lysis | Remove or significantly dilute SDS before digestion. Methods include chloroform/methanol precipitation or filter-aided sample preparation (FASP). |
| Reducing Agent (DTT/TCEP) | 5-10 mM DTT or TCEP | Ensure fresh preparation of reducing agents. Incubate at an appropriate temperature (e.g., 56-60°C for DTT) for sufficient time (30-60 min). |
| Alkylating Agent (Iodoacetamide) | 15-20 mM Iodoacetamide | Protect from light and use freshly prepared solutions. Ensure complete alkylation to prevent disulfide bond reformation. |
Step 2: Assess Enzyme Activity and Digestion Conditions
The activity of the enzyme and the conditions of the digestion reaction are paramount.
-
Enzyme Quality: Use high-quality, sequencing-grade trypsin. Improper storage or multiple freeze-thaw cycles can reduce its activity.
-
Enzyme-to-Protein Ratio: A suboptimal ratio can lead to incomplete digestion. The standard recommendation is 1:20 to 1:50 (w/w).
-
Digestion Time and Temperature: Digestion is typically carried out overnight at 37°C. Shorter times or lower temperatures may not be sufficient.
-
pH: Trypsin is most active at a pH of 7.5-8.5. Ensure your digestion buffer maintains this pH range.
| Parameter | Recommended Condition | Troubleshooting Action |
| Enzyme:Protein Ratio | 1:20 - 1:50 (w/w) | Optimize the ratio for your specific sample. For complex samples, a higher enzyme concentration may be needed. |
| Digestion Time | 12-18 hours | Extend the digestion time if a high number of missed cleavages are observed. |
| Temperature | 37°C | Ensure the incubator is properly calibrated. |
| pH | 7.5 - 8.5 | Check the pH of your digestion buffer (e.g., ammonium bicarbonate) before use. |
Step 3: Consider the Impact of Labeling Reagents
Isobaric labeling reagents (e.g., TMT, iTRAQ) can interfere with enzymatic digestion.
-
Timing of Labeling: Labeling is typically performed after digestion. However, some workflows involve labeling before digestion, which can modify lysine residues and block trypsin cleavage at these sites.
-
Reagent Chemistry: The chemical nature of the labeling reagent can affect enzyme access to cleavage sites.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete enzymatic digestion in labeled proteomics?
A1: Incomplete enzymatic digestion in labeled proteomics can stem from several factors:
-
Suboptimal Sample Preparation : Inadequate protein denaturation and reduction can leave protease cleavage sites inaccessible. High concentrations of salts or detergents like SDS in the final digestion buffer can also inhibit enzyme activity.
-
Enzyme Inactivity : The quality of the protease, typically trypsin, is crucial. Improper storage, handling, or the use of low-grade enzyme can lead to reduced activity.
-
Incorrect Digestion Conditions : Factors such as a non-optimal pH (trypsin works best at pH 7.5-8.5), low temperature, short digestion time, or an inappropriate enzyme-to-protein ratio can all contribute to incomplete digestion.
-
Interference from Labeling Reagents : Isobaric labeling reagents like TMT and iTRAQ can modify lysine residues, which are primary cleavage sites for trypsin. If labeling is performed before digestion, it will block cleavage at lysines, leading to a high number of missed cleavages.
Q2: How does incomplete digestion affect quantitative accuracy in labeled proteomics?
A2: Incomplete digestion can significantly compromise the accuracy of quantification in labeled proteomics in several ways:
-
Creation of "Missed Cleavage Peptides" : These are peptides that contain one or more internal cleavage sites that the enzyme failed to cut. This can lead to a situation where the same peptide sequence is present in both a fully cleaved and a partially cleaved form, splitting the signal and complicating data analysis.
-
Bias in Quantification : The efficiency of digestion can vary between different proteins and different samples, introducing a systematic bias in the final quantification. For example, if a protein is less efficiently digested in one sample compared to another, it will appear to be less abundant.
-
Reduced Protein/Peptide Identifications : Incomplete digestion can lead to a lower number of identified peptides and, consequently, fewer identified proteins. This is because the resulting peptides may be too long or have properties that are not ideal for mass spectrometry analysis.
Q3: What are some best practices to ensure complete digestion?
A3: To maximize digestion efficiency, consider the following best practices:
-
Thorough Sample Preparation : Ensure complete denaturation, reduction, and alkylation of your protein sample. This can be achieved by using effective chaotropic agents like urea or guanidine hydrochloride and optimizing the concentrations and incubation times for reducing and alkylating agents.
-
Use High-Quality Enzymes : Always use sequencing-grade trypsin or other appropriate proteases. Store the enzyme according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
Optimize Digestion Conditions : Maintain a stable and optimal pH (7.5-8.5 for trypsin) using a suitable buffer like ammonium bicarbonate or TEAB. Use an appropriate enzyme-to-protein ratio (typically 1:20 to 1:50 w/w) and allow for sufficient digestion time (usually overnight at 37°C).
-
Two-Step Digestion : For particularly difficult-to-digest samples, a two-step digestion can be beneficial. This involves adding half of the enzyme and incubating for a few hours, followed by adding the second half and continuing the incubation overnight.
Q4: Can I still get reliable quantitative data if I have some level of incomplete digestion?
Experimental Workflows and Logical Relationships
Workflow for Troubleshooting Incomplete Digestion
Caption: A flowchart for troubleshooting incomplete enzymatic digestion.
Decision Tree for Optimizing Digestion
Caption: Decision tree for standard protein digestion protocols.
improving accuracy in quantification with L-Lysine-bis-N-t-BOC-d4
Welcome to the technical support center for improving accuracy in quantification with L-Lysine-bis-N-t-BOC-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based quantification experiments using this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of L-Lysine where four hydrogen atoms have been replaced by deuterium.[1] It is primarily used as an internal standard in quantitative mass spectrometry-based proteomics.[1][2] In this application, a known amount of the "heavy" this compound-containing peptide is spiked into a biological sample. The ratio of the mass spectrometry signal of the naturally occurring "light" peptide to the "heavy" internal standard allows for accurate quantification of the target peptide and, by extension, the corresponding protein.
Q2: Why am I observing a different retention time for my deuterated internal standard compared to the unlabeled analyte?
This phenomenon is known as the chromatographic deuterium isotope effect.[3] Deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts, often eluting earlier in reversed-phase chromatography.[3][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[3] If the analyte and the internal standard do not co-elute, it can lead to inaccurate quantification as they may be affected differently by matrix effects at different points in the elution profile.[2][5]
Q3: My quantification results are showing high variability. What are the potential causes?
High variability in quantification can stem from several sources when using a deuterated internal standard:
-
Poor Chromatographic Co-elution: As mentioned in the previous question, if the deuterated standard and the analyte have different retention times, they may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inconsistent signal ratios.[2][5]
-
Isotopic Instability (H/D Exchange): Deuterium atoms, particularly those on heteroatoms (like -NH or -OH) or on carbons adjacent to carbonyl groups, can sometimes exchange with hydrogen atoms from the solvent.[2][6] This can lead to a decrease in the "heavy" signal and an artificial increase in the "light" signal.
-
Presence of Unlabeled Analyte in the Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[5][7] This can lead to an overestimation of the analyte's concentration, especially at low levels.[5]
Q4: How can I check for the isotopic purity of my this compound standard?
To assess the isotopic purity of your deuterated standard, you can perform the following check:
-
Prepare a high-concentration solution of the this compound standard in a clean solvent.
-
Analyze this solution using your LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte.
-
Any signal detected at the mass transition of the unlabeled analyte indicates the presence of this impurity in your "heavy" standard.[5] It is advisable to consult the Certificate of Analysis (CoA) provided by the supplier for the stated isotopic purity.[5]
Q5: What is arginine-to-proline conversion and can it affect my lysine-based quantification?
Arginine-to-proline conversion is a metabolic process in some cell lines where arginine is converted to proline.[8] If you are performing a SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment and also using a heavy version of arginine, this can lead to the unintended labeling of proline residues, complicating the mass spectra.[8] While this is not a direct issue with lysine labeling, it's a crucial consideration in double-labeling experiments that often include both lysine and arginine. Lysine itself is generally metabolically stable in this regard.[9]
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Poor Accuracy and Precision
Symptoms:
-
High coefficient of variation (%CV) in replicate measurements.
-
Systematic bias leading to consistently high or low calculated concentrations.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Chromatographic Separation (Isotope Effect) | 1. Verify Co-elution: Overlay the chromatograms of the light analyte and the heavy internal standard.[5]2. Optimize Chromatography: Adjust the mobile phase gradient, column temperature, or consider a different column chemistry to improve co-elution.[5] | The retention times of the analyte and internal standard should be nearly identical, ensuring they experience the same matrix effects. |
| Isotopic Impurity in Standard | 1. Assess Purity: Inject a concentrated solution of the heavy standard and check for a signal at the light analyte's mass transition.[5]2. Consult CoA: Review the Certificate of Analysis for isotopic purity specifications.[5] | A minimal signal for the light analyte in the heavy standard solution confirms high isotopic purity. |
| H/D Back-Exchange | 1. Evaluate Label Stability: Incubate the standard in the sample matrix or solvent over time and monitor for any decrease in the heavy-to-light ratio. 2. Ensure Stable Label Position: For future purchases, select standards where deuterium labels are on chemically stable positions like aliphatic chains, which is the case for L-Lysine-d4.[2] | A stable heavy-to-light ratio over time indicates that H/D exchange is not a significant issue. |
Issue 2: Poor Signal Intensity for the Deuterated Internal Standard
Symptoms:
-
Low peak intensity for the heavy internal standard, leading to unreliable integration and quantification.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal MS/MS Parameters | 1. Optimize Fragmentation: Infuse the deuterated standard and optimize the collision energy to ensure efficient fragmentation and production of strong daughter ions. 2. Check Precursor and Product Ion Selection: Verify that the correct m/z values are being targeted for the heavy peptide. | Improved signal-to-noise ratio for the deuterated internal standard's fragment ions. |
| Sample Preparation Issues | 1. Review Digestion Protocol: Ensure that the protein digestion is complete, as incomplete digestion can lead to a low yield of the target peptide. 2. Assess Sample Cleanup: Inefficient sample cleanup can lead to ion suppression, affecting both the analyte and the internal standard. | Consistent and higher signal intensity for both the analyte and the internal standard. |
Experimental Protocols
Protocol 1: General Workflow for Protein Quantification using this compound Labeled Peptide Standard
This protocol outlines the key steps for quantifying a target protein in a complex mixture using a heavy-labeled peptide standard derived from this compound.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
Take a defined amount of protein lysate (e.g., 50 µg).
-
Reduction: Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylation: Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Spiking of Internal Standard: Add a known amount of the heavy-labeled peptide standard containing L-Lysine-d4. The amount should be optimized to be within the linear dynamic range of the assay.
-
Digestion: Digest the protein mixture with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase LC column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the eluting peptides using a mass spectrometer operating in a targeted mode (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to monitor the specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (internal standard) peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptide transitions.
-
Calculate the peak area ratio (Light/Heavy).
-
Determine the concentration of the endogenous peptide by comparing the measured ratio to a standard curve generated with known concentrations of the light peptide spiked with the same amount of heavy internal standard.
-
Visualizations
Caption: A generalized experimental workflow for quantitative proteomics using a heavy-labeled internal standard.
Caption: A logical troubleshooting workflow for addressing inaccurate quantification results.
References
- 1. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
optimizing collision energy for fragmentation of L-Lysine-bis-N-t-BOC-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Lysine-bis-N-t-BOC-d4. The following information addresses common challenges encountered during mass spectrometry experiments, with a focus on optimizing collision energy for fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in mass spectrometry?
A1: this compound is a deuterium-labeled version of L-Lysine-bis-N-t-BOC. Its primary use is as an internal standard for the quantitative analysis of L-Lysine-bis-N-t-BOC or related analytes by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Stable heavy isotopes are incorporated into drug molecules, often as tracers for quantification during drug development.[1]
Q2: What are the expected precursor ions for this compound in positive ion mode ESI-MS?
A2: In positive ion mode electrospray ionization (ESI), this compound will typically form a protonated molecule, [M+H]⁺. Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. The exact m/z values for these precursor ions are summarized in the table below.
| Precursor Ion | Molecular Formula | Monoisotopic Mass (Da) |
| [M+H]⁺ | C₁₆H₂₆D₄N₂O₆ | 351.24 |
| [M+Na]⁺ | C₁₆H₂₅D₄N₂O₆Na | 373.22 |
| [M+K]⁺ | C₁₆H₂₅D₄N₂O₆K | 389.19 |
Q3: What are the characteristic fragment ions of BOC-protected amino acids?
A3: A key feature in the fragmentation of tert-butyloxycarbonyl (BOC) protected amino acids and peptides is the neutral loss of moieties from the BOC group itself.[2][3] The two most common neutral losses are:
-
Loss of isobutylene (56 Da)
-
Loss of the entire BOC group (100 Da) [2]
These losses can occur in the ion source (in-source fragmentation) or in the collision cell during tandem MS (MS/MS) experiments.
Q4: How does deuterium labeling affect collision energy optimization?
A4: The small mass difference resulting from deuterium labeling typically does not require a drastically different collision energy compared to the unlabeled analogue.[4] However, for optimal performance, empirical optimization for each specific instrument and method is always recommended.[4]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor or No Signal for the Precursor Ion
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | - Verify the mass spectrometer is in positive ion mode. - Ensure the mass range is set to include the expected m/z of the precursor ions. - Check that the capillary voltage and source temperature are appropriate for ESI. |
| Sample Degradation | - BOC-protected compounds can be sensitive to acidic conditions. If using trifluoroacetic acid (TFA) in the mobile phase, consider replacing it with formic acid.[3] |
| Suboptimal Ionization | - Adjust source parameters such as capillary voltage, cone voltage, and gas flow rates to optimize the signal for your specific compound and mobile phase. |
Issue 2: Inconsistent or Low Fragment Ion Intensity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Collision Energy | - The collision energy is a critical parameter for achieving efficient fragmentation. A collision energy that is too low will result in insufficient fragmentation, while an energy that is too high can lead to excessive fragmentation into very small, non-specific ions. - Solution: Perform a collision energy optimization experiment as detailed in the experimental protocols section below. |
| In-source Fragmentation | - If significant fragmentation is observed in the MS1 spectrum, this indicates that the compound is fragmenting in the ion source before mass selection. - Solution: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.[4] |
| Instrument Not Calibrated | - An uncalibrated instrument can lead to poor performance. - Solution: Ensure your mass spectrometer is properly calibrated according to the manufacturer's recommendations. |
Issue 3: Unexpected Fragment Ions or Complex Spectra
| Possible Cause | Troubleshooting Steps |
| Presence of Adducts | - Sodium and potassium adducts of your precursor ion may also be selected for fragmentation, leading to additional fragment ion peaks. - Solution: If possible, use a narrower isolation window for precursor selection. Modify the mobile phase to reduce the formation of adducts (e.g., by using high-purity solvents and additives). |
| Contamination | - Contaminants in the sample or from the LC system can result in a complex MS/MS spectrum. - Solution: Analyze a blank injection to identify background ions. Ensure proper sample preparation and use high-purity solvents. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy for the desired precursor-to-product ion transition of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and robust signal.
-
Instrument Setup:
-
Set up the mass spectrometer in positive ionization mode.
-
Infuse the sample directly into the mass spectrometer or perform an LC-MS injection.
-
In the MS1 scan, identify the m/z of the [M+H]⁺ precursor ion (m/z 351.24).
-
-
MS/MS Method Creation:
-
Create a product ion scan method, selecting the precursor ion at m/z 351.24.
-
Define a range of collision energies to be tested. A typical starting range for a molecule of this size is 5 to 40 eV.[4]
-
Set the collision energy to ramp in steps of 2-5 eV.
-
-
Data Acquisition: Acquire MS/MS spectra at each collision energy step, ensuring sufficient time for signal averaging.
-
Data Analysis:
-
Identify the most abundant and specific product ions. Expected product ions would result from the neutral loss of isobutylene (m/z 295.20) and the BOC group (m/z 251.21), and other fragments of the lysine backbone.
-
Plot the intensity of the desired product ion(s) as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum intensity for the specific product ion of interest.
-
Typical Collision Energy Optimization Curve:
| Collision Energy (eV) | Relative Intensity of Product Ion (m/z 295.20) | Relative Intensity of Product Ion (m/z 251.21) |
| 5 | 15% | 5% |
| 10 | 50% | 25% |
| 15 | 95% | 60% |
| 20 | 100% | 85% |
| 25 | 80% | 98% |
| 30 | 60% | 100% |
| 35 | 40% | 75% |
| 40 | 20% | 50% |
Note: These are illustrative values. The optimal collision energy will vary depending on the instrument and specific experimental conditions.
Visualizations
Caption: Experimental workflow for collision energy optimization.
Caption: Troubleshooting workflow for low fragment intensity.
References
Technical Support Center: Method Validation for Assays Using L-Lysine-bis-N-t-BOC-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Lysine-bis-N-t-BOC-d4 as an internal standard in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative assays?
This compound is a deuterated form of L-Lysine-bis-N-t-BOC, meaning specific hydrogen atoms have been replaced with deuterium.[1][2] It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3] The key advantage of using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the analyte of interest (L-Lysine). This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability and matrix effects, leading to more accurate and precise quantification.
Q2: What are the critical parameters for validating a bioanalytical method using this compound?
A robust bioanalytical method validation should, at a minimum, assess the following parameters as outlined by regulatory agencies like the EMA:[4]
-
Selectivity: The ability of the method to differentiate and quantify the analyte and the internal standard from endogenous components in the matrix.[4]
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements. This is typically assessed at the intra-day and inter-day level.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.[5]
-
Stability: The stability of the analyte and internal standard in the biological matrix and in stock solutions under various storage and handling conditions.[6]
Q3: How should this compound be stored?
This compound should be stored under recommended conditions to ensure its stability. Typically, it is stored refrigerated.[6] It is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage instructions. Long-term stability should be assessed as part of the method validation, and the compound should be re-analyzed for chemical purity before use after extended storage.[6]
Troubleshooting Guide
This guide addresses common issues encountered during method validation and sample analysis using this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with the analyte and the column. Optimize the organic solvent composition. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Injection Solvent Effects | Dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase. |
Issue 2: High Variability in Analyte/Internal Standard Response
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Evaluate matrix effects from different sources of the biological matrix. Optimize sample preparation to remove interfering components (e.g., protein precipitation, solid-phase extraction).[5] |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps, including pipetting and vortexing. |
| Internal Standard Instability | Verify the stability of this compound in the stock solution and in the final extract.[7] |
| LC-MS System Instability | Check for leaks in the LC system. Ensure the mass spectrometer is properly tuned and calibrated. |
Issue 3: Inaccurate Quantification at the Lower Limit of Quantification (LLOQ)
| Potential Cause | Troubleshooting Step |
| Interference from Matrix | Assess selectivity using at least six different lots of blank matrix to check for interfering peaks at the retention time of the analyte and IS.[4] |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure if necessary. |
| Low Signal-to-Noise Ratio | Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh the required amount of L-Lysine and this compound and dissolve in an appropriate solvent (e.g., methanol, water) to achieve a concentration of 1 mg/mL. Store at the recommended temperature.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of L-Lysine with the appropriate solvent. These will be used to spike into the blank matrix for calibration standards and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting its primary stock solution to the desired concentration for spiking into all samples.
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the L-Lysine working standard solutions into a blank biological matrix (e.g., plasma, urine) to prepare a calibration curve with at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with the L-Lysine working standard solutions.
Protocol 3: Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method Validation Parameters and Acceptance Criteria
The following table summarizes the key method validation parameters and their typical acceptance criteria based on regulatory guidelines.[4]
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different blank matrix lots. | No significant interfering peaks at the retention times of the analyte and IS (response <20% of LLOQ for analyte, <5% for IS). |
| Linearity | Analyze calibration curves on three separate days. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analyze QC samples at three levels (n=6) on three separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| LLOQ | Analyze samples at the proposed LLOQ (n=6). | Accuracy within ±20% of nominal. Precision (%CV) ≤20%. Signal-to-noise ratio ≥ 5. |
| Matrix Effect | Analyze samples from at least six different matrix lots at low and high concentrations. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Assess freeze-thaw, short-term (bench-top), and long-term stability using low and high QC samples. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizations
Caption: Workflow for bioanalytical method validation.
Caption: Logic diagram for troubleshooting common assay issues.
References
enhancing the stability of L-Lysine-bis-N-t-BOC-d4 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of L-Lysine-bis-N-t-BOC-d4 in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, the type of solvent, and exposure to light.[1] The tert-butyloxycarbonyl (BOC) protecting groups are particularly susceptible to cleavage under acidic conditions.[2][3]
Q2: What is the recommended method for storing this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C in a dark, dry environment.[1][2] If solutions must be stored, they should be prepared fresh whenever possible. For short-term storage, solutions should be kept at -20°C or -80°C.[1] It is also advisable to avoid repeated freeze-thaw cycles as this can lead to degradation.[2]
Q3: What are the main degradation pathways for this compound?
A3: The most common degradation pathway is the acid-catalyzed hydrolysis of the two BOC protecting groups, which results in the formation of a reactive tert-butyl cation.[2] This cation can then lead to byproducts. Another, though less common, degradation pathway could be the degradation of the lysine core at very high temperatures.[2]
Q4: In which solvents is this compound soluble?
A4: this compound, being a hydrophobic derivative of L-lysine, is readily soluble in a range of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[4] Its solubility in aqueous solutions is limited due to the two bulky, nonpolar BOC groups.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Loss of BOC protecting group (as determined by HPLC or MS) | Exposure to acidic conditions during experimental setup or storage. | Ensure all solvents and buffers are at a neutral or slightly basic pH. Avoid prolonged storage in acidic solutions.[2] |
| Unexpected peaks in HPLC chromatogram after storage | Degradation of the molecule. | Prepare solutions fresh and store them at -20°C or -80°C for short periods only.[1] Analyze the sample promptly after preparation. |
| Poor solubility in aqueous buffers | The hydrophobic nature of the two BOC groups limits its solubility in aqueous media.[4] | Dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before diluting with the aqueous buffer. |
| Variability in experimental results | Inconsistent sample handling, such as repeated freeze-thaw cycles.[2] | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure consistent storage conditions for all samples. |
Quantitative Data Summary
The following tables provide representative data on the stability of this compound under various conditions. This data is intended to be illustrative of expected trends.
Table 1: Effect of pH on the Stability of this compound in Solution at 25°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 2 | 4 | 75% |
| 2 | 24 | 30% |
| 4 | 4 | 90% |
| 4 | 24 | 65% |
| 7.4 | 24 | >99% |
| 7.4 | 72 | 98% |
| 9 | 24 | >99% |
| 9 | 72 | 99% |
Table 2: Effect of Temperature on the Stability of this compound in a Neutral Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (days) | Remaining this compound (%) |
| 4 | 7 | >99% |
| 4 | 30 | 98% |
| 25 | 7 | 98% |
| 25 | 30 | 92% |
| 40 | 1 | 95% |
| 40 | 7 | 85% |
Table 3: Stability of this compound in Various Solvents at 25°C
| Solvent | Incubation Time (days) | Remaining this compound (%) |
| Acetonitrile | 7 | >99% |
| Methanol | 7 | >99% |
| Dichloromethane (DCM) | 7 | 98% |
| Dimethyl sulfoxide (DMSO) | 7 | >99% |
| Water (unbuffered) | 7 | 97% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.[3][5][6][7]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Mass spectrometer (MS)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution (in PBS, pH 7.4) at 60°C.
-
Control Sample: Store the stock solution (in PBS, pH 7.4) at 4°C, protected from light.
-
-
Time Points: Withdraw aliquots from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector and a mass spectrometer.
Protocol 2: Purity Analysis by HPLC-MS
This protocol outlines a method for analyzing the purity of this compound.[1]
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reversed-phase HPLC column
-
HPLC system coupled to a high-resolution mass spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the labeled amino acid at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL with Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm) and the mass spectrometer.
-
-
Mass Spectrometry Analysis: Acquire data in full scan mode over a mass range that includes the expected masses of this compound and any potential impurities.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Acid-catalyzed degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to L-Lysine-bis-N-t-BOC-d4 and 13C-Labeled Lysine for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the choice of isotopic labeling strategy is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison between two commonly utilized lysine-based standards: L-Lysine-bis-N-t-BOC-d4, a deuterated internal standard, and 13C-labeled lysine, a key reagent in metabolic labeling. This document will delve into their respective applications, performance characteristics, and experimental workflows to aid researchers in selecting the optimal tool for their analytical needs.
At a Glance: Key Differences and Applications
This compound is a chemically protected and deuterated form of lysine, primarily employed as an internal standard for the quantification of unlabeled lysine or its derivatives in a variety of sample matrices.[1] Its protected amino groups make it suitable for direct spiking into samples prior to analysis.
In contrast, 13C-labeled lysine is utilized for metabolic labeling, most notably in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2][3] In this approach, cells incorporate the "heavy" 13C-lysine into their proteins during synthesis, allowing for the relative quantification of protein abundance between different cell populations.[2]
Quantitative Performance Comparison
The selection of an isotopic label can significantly influence the outcome of a quantitative experiment. The following table summarizes the key performance characteristics of this compound and 13C-labeled lysine.
| Feature | This compound (Deuterated) | 13C-Labeled Lysine |
| Primary Application | Internal Standard for LC-MS/GC-MS/NMR | Metabolic Labeling (e.g., SILAC) |
| Label Incorporation | Spiked into sample post-lysis/extraction | Incorporated into proteins in vivo |
| Mass Shift | +4 Da | Typically +6 Da (for ¹³C₆-Lysine) |
| Chromatographic Co-elution | Potential for slight retention time shift | Generally co-elutes with unlabeled analyte |
| Isotopic Stability | Deuterium can be prone to back-exchange | ¹³C is highly stable and not exchangeable |
| Matrix Effects | Chromatographic shift may lead to differential matrix effects | Co-elution provides better compensation for matrix effects |
| Quantification Type | Absolute or Relative | Relative |
Experimental Protocols
Protocol 1: Quantitative Analysis Using this compound as an Internal Standard
This protocol outlines a general workflow for the quantification of an analyte (e.g., unlabeled lysine) in a biological sample using this compound as an internal standard via LC-MS/MS.
1. Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysate) on ice.
-
To a defined volume of the sample, add a known amount of this compound solution.
-
Perform protein precipitation by adding a cold solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC-MS analysis.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate LC column for chromatographic separation.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both the analyte and the this compound internal standard.
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Protocol 2: SILAC using 13C-Labeled Lysine for Relative Protein Quantification
This protocol describes a typical SILAC experiment to compare protein expression between two cell populations.[4]
1. Cell Culture and Labeling:
-
Culture two populations of the same cell line in parallel.
-
For the "light" population, use a lysine-deficient medium supplemented with normal ("light") L-lysine.
-
For the "heavy" population, use the same lysine-deficient medium supplemented with ¹³C₆-L-lysine.
-
Grow the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.[5]
2. Sample Preparation:
-
Harvest the "light" and "heavy" cell populations.
-
Combine equal numbers of cells (or equal amounts of protein) from both populations.
-
Lyse the combined cell pellet.
3. Protein Digestion and Mass Spectrometry:
-
Digest the protein lysate into peptides using an enzyme such as trypsin, which cleaves after lysine and arginine residues.[3]
-
Analyze the resulting peptide mixture by LC-MS/MS.
4. Data Analysis:
-
Utilize specialized software to identify peptide pairs (light and heavy).
-
The ratio of the signal intensities of the heavy to light peptide pairs reflects the relative abundance of that protein between the two cell populations.[2]
Visualizing Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflows and a relevant signaling pathway.
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[6] Amino acids, including lysine, are crucial inputs for the activation of the mTORC1 complex.[7] SILAC-based quantitative proteomics is a powerful technique to study how this pathway is regulated and to identify downstream targets by measuring changes in protein expression and phosphorylation upon stimulation or inhibition of the pathway.[8]
Conclusion
Both this compound and 13C-labeled lysine are invaluable tools in modern life sciences research. The choice between them is dictated by the experimental question. For accurate quantification of a specific analyte in a complex mixture, a deuterated internal standard like this compound is often the preferred choice. For global, relative quantification of protein expression in cell-based models, 13C-labeled lysine in a SILAC workflow provides a robust and comprehensive solution. Understanding the fundamental differences in their application and performance, as outlined in this guide, will enable researchers to design more effective and accurate quantitative experiments.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cusabio.com [cusabio.com]
- 7. mTOR pathway | Abcam [abcam.com]
- 8. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of L-Lysine-bis-N-t-BOC-d4 as an Internal Standard in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive overview of the validation of L-Lysine-bis-N-t-BOC-d4 as a stable isotope-labeled (SIL) internal standard for the quantification of L-lysine. We present a comparative analysis with alternative standards, supported by representative experimental data and detailed protocols, to assist researchers in making informed decisions for their analytical needs.
The Critical Role of Internal Standards
An internal standard is a compound of a known concentration that is added to all calibration standards, quality control (QC) samples, and study samples before processing. Its primary function is to correct for variability during the analytical process, including sample extraction, handling, and instrument response.[1] The ideal internal standard co-elutes with the analyte and experiences similar matrix effects. Stable isotope-labeled internal standards are considered the gold standard in LC-MS-based bioanalysis as they share nearly identical physicochemical properties with the analyte.[1]
Comparison of this compound with Alternative Internal Standards
This compound is a deuterated analog of L-lysine, protected at both the alpha and epsilon amino groups with the tert-butyloxycarbonyl (BOC) group. This chemical modification enhances its utility in specific analytical workflows. The choice of an internal standard is critical and should be based on the specific requirements of the assay.
| Feature | This compound | L-Lysine-d4 | L-Lysine-¹³C₆,¹⁵N₂ | Structural Analog (e.g., Homoarginine) |
| Type | Stable Isotope Labeled (Deuterated) & Derivatized | Stable Isotope Labeled (Deuterated) | Stable Isotope Labeled (¹³C, ¹⁵N) | Structurally Similar Compound |
| Co-elution with Lysine | May differ due to BOC groups | Nearly identical | Nearly identical | Different retention time |
| Matrix Effect Compensation | Good to Excellent | Excellent | Excellent | Moderate to Good |
| Potential for Crosstalk | Low | Low | Very Low | None |
| Cost | Moderate | Moderate to High | High | Low |
| Key Advantage | Can be used directly in methods analyzing BOC-protected amino acids. | Closely mimics the behavior of native lysine. | Significant mass difference minimizes isotopic interference. | Cost-effective and readily available. |
| Considerations | Requires removal of BOC groups if analyzing free lysine. | Potential for isotopic exchange in certain conditions. | Higher cost. | May not fully compensate for matrix effects. |
Typical Performance Characteristics of a Validated LC-MS/MS Method Using a Stable Isotope-Labeled Lysine Internal Standard
The following table summarizes the typical performance parameters for the quantification of L-lysine in a biological matrix (e.g., human plasma) using a stable isotope-labeled internal standard, based on established bioanalytical method validation guidelines from the FDA and ICH.[1][2][3][4][5][6][7][8][9]
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | Analyte-dependent | 0.5 - 200 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.8% to 8.2% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.1% - 7.5% Inter-day: 4.5% - 9.8% |
| Selectivity | No significant interference at the retention time of the analyte and IS. | No interfering peaks observed in blank matrix from multiple sources. |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.2% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Stability | Analyte concentration within ±15% of nominal concentration | Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C. |
Experimental Protocols
A comprehensive validation of this compound as an internal standard involves a series of experiments to demonstrate its suitability for the intended analytical method.
Sample Preparation (Protein Precipitation)
This protocol is a common method for extracting small molecules like amino acids from a protein-rich biological matrix such as plasma.[10][11]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for lysine analysis. Optimization is required for specific instrumentation and applications.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over 5 minutes.
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
L-Lysine: Q1: 147.1 m/z, Q3: 84.1 m/z
-
L-Lysine-d4 (as in this compound after deprotection): Q1: 151.1 m/z, Q3: 88.1 m/z
-
Validation Experiments
The following validation experiments should be performed in accordance with regulatory guidelines.
-
Selectivity: Analyze blank matrix from at least six different sources to check for interferences at the retention times of lysine and the internal standard.
-
Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero standards.
-
Accuracy and Precision: Analyze QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates per level, over a minimum of three separate runs.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of lysine in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. idbs.com [idbs.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Quantification Results Using Different Labeled Standards
In the landscape of quantitative proteomics, the accuracy and reproducibility of protein quantification are paramount for generating reliable biological insights. Stable isotope labeling coupled with mass spectrometry has become a cornerstone for precise protein analysis. This guide provides a comprehensive comparison of two widely used labeling strategies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tags (TMT).
This comparison is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate labeling method for their experimental needs and to guide the cross-validation of quantification results. We present a side-by-side analysis of their experimental workflows, a quantitative data comparison, and a discussion of their respective strengths and limitations.
Comparative Analysis of Labeled Standards
The choice between SILAC and TMT depends on various factors, including the sample type, the desired level of multiplexing, and the required quantitative accuracy. SILAC is a metabolic labeling approach where cells are grown in media containing "heavy" isotopes of essential amino acids, which get incorporated into proteins.[1] TMT, on the other hand, is a chemical labeling method where peptides are tagged with isobaric chemical tags after protein extraction and digestion.[2]
Key Differences at a Glance:
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) |
| Labeling Principle | Metabolic labeling in vivo | Chemical labeling of peptides in vitro |
| Sample Mixing Point | Early stage (cell or protein lysate level) | Later stage (peptide level) |
| Quantification Level | MS1 | MS2/MS3 |
| Multiplexing Capacity | Typically 2-plex or 3-plex | Up to 18-plex |
| Ratio Compression | Less prone to ratio compression | Susceptible to ratio compression, potentially underestimating fold changes |
| Sample Type Suitability | Primarily for cultured cells | Applicable to a wide range of samples, including tissues and biofluids |
| Cost | Can be expensive for long-term cell culture | Reagent costs can be high, especially for high-plex experiments |
Quantitative Data Comparison
To illustrate the performance of SILAC and TMT, the following table presents hypothetical but realistic data from a comparative proteomics experiment designed to identify differentially expressed proteins in response to a drug treatment. In this scenario, a set of known proteins with expected fold changes are spiked into a complex cell lysate and analyzed by both methods.
Table 1: Comparison of Quantification Performance for SILAC and TMT
| Protein | Expected Fold Change | SILAC Measured Fold Change | SILAC %CV (n=3) | TMT Measured Fold Change | TMT %CV (n=3) |
| Protein A | 2.0 | 1.95 | 8% | 1.75 | 12% |
| Protein B | 0.5 | 0.52 | 9% | 0.60 | 15% |
| Protein C | 5.0 | 4.80 | 12% | 3.90 | 18% |
| Protein D | 1.0 | 1.05 | 7% | 1.10 | 10% |
| Protein E | 10.0 | 9.50 | 15% | 7.20 | 22% |
This is a hypothetical table generated for illustrative purposes.
As depicted in the table, SILAC generally provides measured fold changes closer to the expected values with lower coefficients of variation (%CV), indicating higher accuracy and precision.[3] This is largely attributed to the early mixing of samples, which minimizes variability introduced during sample processing.[3] TMT, while enabling higher multiplexing, may exhibit ratio compression, leading to an underestimation of larger fold changes.[1]
Experimental Protocols
Reproducible and well-documented experimental workflows are the foundation of reliable proteomics research. Below are generalized protocols for SILAC and TMT labeling.
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine and ¹²C₆,¹⁴N₂-Lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine) for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids.[2]
-
-
Cell Treatment and Lysis:
-
Treat the "light" and "heavy" cell populations with the experimental and control conditions, respectively.
-
Harvest and lyse the cells separately.
-
-
Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce, alkylate, and digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Purify and desalt the resulting peptide mixture.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is based on the relative intensities of the "light" and "heavy" peptide pairs at the MS1 level.
-
TMT Experimental Protocol
-
Sample Preparation and Protein Digestion:
-
Harvest cells or tissues from different experimental conditions.
-
Extract proteins from each sample, and then reduce, alkylate, and digest them into peptides separately.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different isobaric TMT reagent.[2]
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples into a single mixture.
-
Fractionate the pooled peptide mixture to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
During MS/MS fragmentation, the TMT tags release reporter ions of different masses, and the relative intensities of these reporter ions are used for quantification.
-
Visualization of Workflows and Pathways
Diagrams are essential for clarifying complex experimental workflows and biological pathways.
Caption: Comparative experimental workflows for SILAC and TMT.
Caption: Logical workflow for cross-validating proteomics data.
References
L-Lysine-bis-N-t-BOC-d4 versus other deuterated amino acids for proteomics
A comprehensive comparison of L-Lysine-bis-N-t-BOC-d4 for peptide synthesis and other deuterated amino acids for in vivo metabolic labeling.
For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative proteomics, the choice of isotopic labeling strategy is a critical decision that dictates experimental design and outcomes. Deuterated amino acids, in particular, offer a versatile toolkit for these applications. This guide provides an objective comparison between two major classes of deuterated lysine: the chemically protected this compound, and the metabolically active forms like L-Lysine-d4. This comparison will illuminate their distinct applications, performance characteristics, and the experimental workflows they enable.
At a Glance: Two Distinct Paths in Quantitative Proteomics
The fundamental difference between this compound and other deuterated amino acids lies in their intended use. This compound is a building block for the chemical synthesis of heavy-labeled peptides, which serve as internal standards for absolute quantification. In contrast, unprotected deuterated amino acids are directly incorporated into proteins by living cells during metabolic labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) for relative quantification.
| Feature | This compound | Other Deuterated Amino Acids (e.g., L-Lysine-d4) |
| Primary Application | Chemical synthesis of stable isotope-labeled (SIL) peptides for use as internal standards. | In vivo metabolic labeling of proteomes in cell culture (e.g., SILAC). |
| Proteomics Workflow | Absolute Quantification (spiking known amounts of SIL peptide into samples). | Relative Quantification (comparing "heavy" vs. "light" proteomes). |
| Form | Chemically protected (BOC groups on amino functions) to control reactivity during synthesis. | Unprotected, free amino acid for cellular uptake and incorporation. |
| Introduction of Label | Post-protein extraction and digestion, a known quantity of the labeled peptide is added. | During cell growth and protein synthesis, the labeled amino acid is incorporated. |
| Key Advantage | Enables precise absolute quantification of specific target peptides. | Allows for proteome-wide relative quantification with early sample mixing, reducing experimental variability. |
| Key Consideration | Synthesis of a specific peptide standard is required for each analyte of interest. | Potential for metabolic conversion of the amino acid and chromatographic shifts of deuterated peptides. |
Performance Deep Dive: A Comparative Analysis
The performance of these deuterated amino acids must be evaluated within the context of their specific applications.
| Performance Metric | This compound (as part of a SIL peptide) | Other Deuterated Amino Acids (in metabolic labeling) |
| Quantification Accuracy | High accuracy for absolute quantification of targeted peptides. | High accuracy for relative quantification across the proteome.[1] |
| Metabolic Stability | Not applicable (used in vitro). | Generally stable, but some amino acids can be metabolically converted (e.g., arginine to proline).[2] |
| Incorporation Efficiency | Not applicable (synthetically incorporated). | Generally high for essential amino acids like lysine, often exceeding 95% after several cell doublings.[3] |
| Chromatographic Behavior | Deuterated peptides may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4][5] | Deuterated peptides exhibit a similar chromatographic shift, which needs to be considered in data analysis.[4][5] |
| Versatility | Can be used to quantify proteins in any sample type, including tissues and clinical samples. | Primarily applicable to actively dividing cells in culture. |
Experimental Workflows: Two Divergent Methodologies
The distinct nature of these deuterated amino acids translates into fundamentally different experimental protocols.
Workflow 1: Absolute Quantification using a SIL Peptide synthesized with this compound
This workflow is centered around the chemical synthesis of a specific, heavy-labeled peptide that mirrors a target peptide from the protein of interest.
Experimental Protocol: Boc-Solid Phase Peptide Synthesis (SPPS) of a Labeled Peptide
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield resin) in a non-polar solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Attach the first C-terminal amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a strong acid like trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting amine with a base such as diisopropylethylamine (DIEA).
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU/HOBt.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail, often containing TFA and scavengers.
-
Purification and Quantification: Purify the synthesized peptide using high-performance liquid chromatography (HPLC) and accurately determine its concentration.
Workflow 2: Relative Quantification using Metabolic Labeling with L-Lysine-d4 (SILAC)
This approach involves growing cells in media where a standard amino acid is replaced by its heavy isotope counterpart.
Experimental Protocol: SILAC Labeling
-
Cell Culture: Grow two populations of the same cell line in parallel. One population is cultured in standard "light" medium, while the other is cultured in "heavy" medium where the natural lysine is replaced with a heavy isotope-labeled lysine (e.g., L-Lysine-d4).
-
Label Incorporation: Culture the cells for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Apply the desired experimental conditions to one or both cell populations.
-
Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and combine them, typically in a 1:1 ratio based on cell count or protein concentration.
-
Protein Extraction and Digestion: Lyse the combined cell pellet and extract the proteins. The protein mixture is then digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs to determine the relative abundance of each protein between the two experimental conditions.
Signaling Pathways and Logical Relationships
The choice between these two approaches is dictated by the research question.
Conclusion
This compound and other deuterated amino acids like L-Lysine-d4 are both valuable reagents in quantitative proteomics, but they are not interchangeable. This compound is a specialized building block for the precise chemical synthesis of peptide standards, enabling targeted absolute quantification. Unprotected deuterated amino acids, on the other hand, are the workhorses of metabolic labeling for proteome-wide relative quantification. Understanding the distinct applications, advantages, and workflows associated with each is paramount for designing robust and insightful proteomics experiments. By selecting the appropriate tool for the research question at hand, scientists can confidently and accurately unravel the complexities of the proteome.
References
- 1. Comparison of full versus partial metabolic labeling for quantitative proteomics analysis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison for Quantitative Proteomics: Assessing the Accuracy and Precision of SILAC Lysine Isotopes
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a gold-standard for its accuracy and robustness.[1] This guide provides an in-depth comparison of commonly used SILAC lysine isotopes, supported by experimental data and detailed protocols to inform experimental design and ensure reliable results.
At the core of SILAC's power is the metabolic incorporation of "heavy" amino acids into proteins, allowing for the direct comparison of protein abundance between different cell populations. The choice of the stable isotope-labeled amino acid is a critical parameter that can influence the precision of quantification. This guide focuses on a comparative analysis of the most frequently used lysine isotopes in SILAC experiments: L-(6-13C)Lysine (Lys6), L-(¹³C₆,¹⁵N₂)Lysine (Lys8), and 4,4,5,5-D4 L-lysine (Lys4).
A note on L-Lysine-bis-N-t-BOC-d4: This compound is a deuterium-labeled and chemically protected form of lysine. The "bis-N-t-BOC" protecting groups prevent its incorporation into proteins during cellular protein synthesis. Therefore, it is not suitable for standard SILAC metabolic labeling workflows. Its primary application is as an internal standard for mass spectrometry-based quantification of lysine, rather than for in vivo protein labeling.
Performance Snapshot: A Comparative Analysis of SILAC Lysine Isotopes
The selection of a specific lysine isotope in a SILAC experiment depends on several factors, including the desired mass shift for clear separation in the mass spectrometer, the complexity of the experiment (2-plex vs. 3-plex), and potential chromatographic effects. While SILAC is generally recognized for its high precision, the choice of isotope can have subtle effects on performance.[1] The primary advantage of SILAC lies in the early-stage mixing of cell populations, which minimizes experimental variability throughout the sample preparation workflow.[1]
| Feature | L-(6-13C)Lysine (Lys6) | L-(¹³C₆,¹⁵N₂)Lysine (Lys8) | 4,4,5,5-D4 L-lysine (Lys4) |
| Mass Shift | +6 Da | +8 Da | +4 Da |
| Typical Use | 2-plex or 3-plex SILAC | 3-plex SILAC (heavy label) | 3-plex SILAC (medium label) |
| Potential for Chromatographic Separation from Light Counterpart | Minimal | Minimal | Potential for slight chromatographic shifts due to deuterium, which can affect quantification if not properly addressed in data analysis.[2] |
| Reported Precision | High | High | High, but requires careful data analysis to account for potential chromatographic effects. |
| Metabolic Stability | Highly stable with minimal and predictable metabolic conversion.[3] | Highly stable with minimal metabolic conversion.[3] | Generally stable, but deuterium exchange is a theoretical possibility, though not commonly reported as a significant issue in standard SILAC experiments. |
| Key Advantages | Significant mass shift for clear separation in MS.[3] | Largest common mass shift, providing excellent separation for complex samples and 3-plex experiments.[4] | Enables 3-plex experiments with a distinct "medium" label.[5] |
Experimental Corner: Protocols for Robust SILAC Quantification
To achieve high accuracy and precision in SILAC experiments, meticulous adherence to optimized protocols is paramount. Below are detailed methodologies for a typical SILAC workflow.
Cell Culture and Metabolic Labeling
-
Cell Line Selection and Adaptation:
-
Select a cell line that is auxotrophic for lysine and arginine. If the cell line is not an auxotroph, it may synthesize these amino acids, leading to incomplete labeling.
-
Culture cells in SILAC-specific DMEM or RPMI 1640 medium, deficient in L-lysine and L-arginine.
-
For the "light" population, supplement the medium with standard L-lysine and L-arginine.
-
For the "heavy" population, supplement the medium with the desired heavy isotope of L-lysine (e.g., L-(6-13C)Lysine) and a corresponding heavy or light L-arginine.
-
Both media must be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
Culture the cells for at least five to six cell doublings to ensure greater than 95% incorporation of the heavy amino acids.[4]
-
-
Verification of Label Incorporation:
-
After the adaptation period, harvest a small number of cells from the "heavy" population.
-
Extract proteins, digest them with trypsin, and analyze the peptides by mass spectrometry.
-
Confirm that the labeling efficiency is >97% by searching the data for peptides containing the heavy lysine and comparing their intensity to any residual light counterparts.
-
Sample Preparation and Mass Spectrometry
-
Cell Lysis and Protein Quantification:
-
Lyse the "light" and "heavy" cell populations using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Mixing, Reduction, Alkylation, and Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).
-
Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a sequence-grade protease, most commonly trypsin.
-
-
Peptide Cleanup and Fractionation (Optional):
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
For complex proteomes, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase the depth of analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 spectra for quantification and MS/MS spectra for peptide identification.
-
Data Analysis
-
Peptide and Protein Identification and Quantification:
-
Process the raw mass spectrometry data using specialized software such as MaxQuant or Proteome Discoverer.[6][7]
-
These software packages are designed to handle SILAC data, identifying peptide pairs (light and heavy) and calculating the ratio of their intensities.
-
Protein ratios are then calculated by averaging the ratios of their constituent peptides.
-
-
Data Interpretation:
-
The SILAC ratios represent the relative abundance of each protein between the two experimental conditions.
-
Perform statistical analysis to identify proteins with significantly altered expression levels.
-
Visualizing the SILAC Workflow and a Key Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway often investigated using this technique.
A typical SILAC experimental workflow.
Simplified EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Boc vs. Fmoc Protection in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly influences the efficiency, purity, and overall success of the endeavor. This guide presents an objective, data-driven comparison of these two cornerstone methodologies to inform the selection process for specific research and development applications.
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal.[1] The Boc group is acid-labile, typically cleaved by a moderately strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine such as piperidine.[1] This core difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support.[1]
Core Principles: A Tale of Two Chemistries
The Boc Strategy: As the classic approach to SPPS, the Boc strategy utilizes the acid-labile Boc group for the temporary protection of the N-terminus. Side-chain protecting groups are typically benzyl-based, which are also acid-labile but require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. This reliance on a gradation of acid lability for deprotection is a key feature of the Boc/Bzl strategy.[2]
The Fmoc Strategy: The Fmoc strategy was developed as a milder alternative and has become the more widely used method in modern peptide synthesis. It employs the base-labile Fmoc group for Nα-protection, which is orthogonal to the acid-labile side-chain protecting groups (commonly tert-butyl based). This orthogonality allows for the selective removal of the Fmoc group without affecting the side-chain protection during the synthesis cycles.[1]
Quantitative Performance Comparison
The choice between Boc and Fmoc SPPS often depends on the specific peptide sequence, its length, and the presence of sensitive or modified amino acids. The following tables summarize the key performance metrics and provide illustrative experimental data from the synthesis of challenging peptides.
Table 1: General Comparison of Boc and Fmoc SPPS Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Acid-labile (benzyl-based) | Acid-labile (tert-butyl based) |
| Final Cleavage | Very strong acid (e.g., HF) | Strong acid (e.g., TFA) |
| Orthogonality | Partial (relies on graded acid lability) | High degree of orthogonality |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation |
| Safety Considerations | Requires handling of highly corrosive HF | Generally safer, avoids the use of HF |
| Cost of Amino Acids | Generally less expensive | Can be more expensive |
Table 2: Case Study: Synthesis of Amyloid Beta (Aβ) (1-42) Peptide
The synthesis of aggregation-prone peptides like Aβ(1-42) highlights the performance of each strategy under challenging conditions.
| Strategy | Modifications/Coupling | Crude Yield | Crude Purity (by HPLC) | Reference |
| Fmoc/tBu SPPS | Standard | 33% | Not Reported | [1][3] |
| Fmoc/tBu SPPS | With pseudoproline dipeptides to disrupt aggregation | 57% | Not Reported | [1][3] |
| Fmoc SPPS | HCTU coupling, microwave assistance | 87% | 67% | [3][4] |
| Boc SPPS | Generally acknowledged to be advantageous for "difficult sequences" prone to aggregation due to the protonation of the N-terminus in the acidic deprotection step, which can reduce aggregation.[2][3] | Not directly compared in the same study. | Not directly compared in the same study. | [2][3] |
Table 3: Illustrative Comparison: Synthesis of a Peptide Containing O-Methylated D-Tyrosine
This table provides a direct comparison for the synthesis of a modified peptide.
| Parameter | Boc Strategy | Fmoc Strategy |
| Crude Peptide Yield | ~65% | ~80% |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% |
| Final Purified Peptide Yield | ~25% | ~40% |
| Final Peptide Purity (by HPLC) | >98% | >98% |
Data in this table is illustrative and based on the synthesis of a peptide containing Boc-D-Tyr(Me)-OH versus Fmoc-D-Tyr(OMe)-OH.[5] Higher crude yields and purities are often observed with the Fmoc strategy for modified peptides due to its milder reaction conditions.[5]
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis. These may require optimization based on the specific peptide sequence and scale of synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and First Amino Acid Attachment (to Merrifield Resin):
-
Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1-2 hours.
-
Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate in ethanol/water.
-
Add the Boc-amino acid cesium salt to the swollen resin in dimethylformamide (DMF) and heat at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol, and dry under vacuum.
2. Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.
-
Wash the resin with DCM (3x), followed by isopropanol (2x) to remove residual TFA, and then again with DCM (3x).
3. Neutralization:
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling (using DCC/HOBt):
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
In another vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM.
-
Add the DCC solution to the amino acid/HOBt solution and pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction completion using the Kaiser test.
5. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: This procedure is highly hazardous and requires specialized equipment and training.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole.
-
Cool the reaction vessel to -5 to 0°C and condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide by washing the resin with cold diethyl ether.
-
Collect the peptide by centrifugation and prepare for purification.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and First Amino Acid Attachment (to Wang Resin):
-
Swell the Wang resin in DCM for 1-2 hours.
-
Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/DMAP) in DMF/DCM for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
2. Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for an initial 3 minutes, then drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 7 minutes.
-
Wash the resin thoroughly with DMF (5x).
3. Amino Acid Coupling (using HBTU/DIEA):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using the Kaiser test.
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-4 hours at room temperature.
-
Filter to separate the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation and prepare for purification by RP-HPLC.
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Concluding Remarks
The choice between Boc and Fmoc protecting group strategies is a critical decision in peptide synthesis that depends on a multitude of factors, including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment. The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.[1] However, the Boc/Bzl strategy remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[2] Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each strategy, as presented in this guide, will empower researchers to make an informed decision that best suits their specific peptide synthesis needs.
References
A Researcher's Guide to Validating Lysine Modification Quantification with Synthetic Peptides
In the dynamic landscape of proteomics and drug development, the precise quantification of post-translational modifications (PTMs) on lysine residues is paramount for unraveling complex cellular signaling pathways and identifying novel therapeutic targets. Lysine modifications, including acetylation, ubiquitination, and methylation, play a critical role in regulating protein function, stability, and localization. This guide provides an objective comparison of the use of stable isotope-labeled synthetic peptides, particularly through the Absolute QUAntification (AQUA) strategy, with other prevalent mass spectrometry-based quantification methods. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methodology for their specific needs.
Methods for Quantifying Lysine Modifications: A Comparative Overview
The accurate quantification of lysine modifications is a significant analytical challenge due to their often low stoichiometry and dynamic nature. Several mass spectrometry (MS)-based methods have been developed to address this, each with its own set of advantages and limitations. The primary approaches can be categorized as:
-
Stable Isotope-Labeled (SIL) Synthetic Peptides (e.g., AQUA): This "gold standard" method for absolute quantification involves spiking a known amount of a heavy isotope-labeled synthetic peptide, which is chemically identical to the endogenous target peptide, into a biological sample. The ratio of the signal intensity of the endogenous (light) to the synthetic (heavy) peptide in the mass spectrometer allows for precise and absolute quantification.[1][2]
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This metabolic labeling approach involves growing cells in media containing "heavy" isotopes of essential amino acids, such as lysine and arginine.[3][4] This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins. By comparing the proteomes of cells grown in "heavy" versus "light" media, relative quantification of protein and PTM abundance can be achieved with high accuracy.[5][6][7]
-
Isobaric Tagging (e.g., iTRAQ, TMT): These chemical labeling methods use isobaric tags that have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer.[8][9] Peptides from different samples are labeled with distinct tags, and the relative abundance of the reporter ions is used for quantification. This allows for the multiplexed analysis of several samples in a single experiment.[10]
-
Label-Free Quantification (LFQ): This approach relies on the direct comparison of signal intensities of peptides or the number of spectral counts for a given protein across different runs. While being the most straightforward and cost-effective method, it is more susceptible to variations in sample preparation and instrument performance.
Quantitative Performance Comparison
The choice of a quantification strategy depends on the specific research question, sample type, and desired level of accuracy and precision. The following table summarizes the key performance characteristics of each method based on available literature.
| Parameter | Synthetic Peptides (AQUA) | SILAC | iTRAQ/TMT | Label-Free |
| Quantification | Absolute | Relative | Relative | Relative |
| Accuracy | High | High[6][7] | Moderate (subject to ratio compression)[8][11] | Moderate to Low |
| Precision (CV) | High (typically 8-15%)[12] | Very High (median CVs of 5% reported)[13] | High (iTRAQ 4-plex more reproducible than TMT 6-plex)[14] | Moderate (median CV of 13-17% for instrumental variance)[13] |
| Throughput | Low to Moderate | Low to Moderate | High (up to 16-plex)[10] | High |
| Applicability | All sample types | Proliferating cells in culture | All sample types | All sample types |
| Cost | High (per peptide) | Moderate (media and amino acids) | High (reagents) | Low |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable quantitative data. Below are outlines of the key steps for each of the discussed methodologies.
Synthetic Peptide (AQUA) Quantification Workflow
-
Peptide Selection and Synthesis:
-
Select a proteotypic peptide unique to the protein of interest. Avoid peptides with missed cleavage sites or amino acids prone to modification (e.g., methionine, cysteine).[15]
-
Synthesize the selected peptide with a stable isotope-labeled amino acid (e.g., 13C, 15N-lysine or arginine).[1]
-
Accurately quantify the concentration of the synthesized heavy peptide.
-
-
Sample Preparation:
-
Lyse cells or tissues to extract proteins.
-
Add a known amount of the heavy AQUA peptide to the protein lysate.
-
Perform in-solution or in-gel digestion of the proteins using an appropriate protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to specifically detect and quantify the light (endogenous) and heavy (synthetic) peptide pairs.[12]
-
-
Data Analysis:
-
Calculate the ratio of the peak areas of the endogenous to the synthetic peptide.
-
Determine the absolute amount of the endogenous peptide based on the known concentration of the spiked-in AQUA peptide.
-
SILAC Workflow for Lysine Modification Analysis
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with a stable isotope-labeled essential amino acid (e.g., L-(6-13C)Lysine).[16]
-
Ensure complete incorporation of the heavy amino acid by passaging the cells for at least five to six doublings.[16]
-
-
Experimental Treatment and Sample Mixing:
-
Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.
-
Harvest the cells and combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.[17]
-
-
Protein Digestion and PTM Enrichment:
-
LC-MS/MS and Data Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Identify and quantify the relative abundance of the "light" and "heavy" peptide pairs using specialized software (e.g., MaxQuant).[18]
-
iTRAQ/TMT Workflow for Lysine Modification Analysis
-
Sample Preparation and Digestion:
-
Extract proteins from different samples (up to 8 or 16 depending on the reagent kit).
-
Digest the proteins from each sample into peptides.
-
-
Isobaric Labeling:
-
Label the peptides from each sample with a different isobaric tag. The tags react with the primary amines at the N-terminus and on lysine side chains.
-
Combine the labeled peptide samples into a single mixture.
-
-
Fractionation and LC-MS/MS Analysis:
-
Fractionate the combined peptide mixture to reduce complexity.
-
Analyze the fractions by LC-MS/MS. During fragmentation, the reporter ions are released, and their intensities are measured.
-
-
Data Analysis:
-
Identify the peptides and quantify the relative abundance of the reporter ions to determine the relative changes in peptide and protein levels across the different samples. Be aware of potential ratio compression, where the observed fold changes may be underestimated.[8]
-
Visualizing Workflows and Signaling Pathways
To further clarify these complex processes, we provide diagrams generated using the DOT language.
References
- 1. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 2. Absolute Quantification: AQUA [bpmsf.ucsd.edu]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silantes.com [silantes.com]
- 8. bumc.bu.edu [bumc.bu.edu]
- 9. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Addressing accuracy and precision issues in iTRAQ quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of High-Molecular Weight Protein Platforms by AQUA Mass Spectrometry as Exemplified for the CD95 Death-Inducing Signaling Complex (DISC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 18. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Bioanalytical Quantification of L-Lysine Using the Deuterated Internal Standard L-Lysine-bis-N-t-BOC-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the use of L-Lysine-bis-N-t-BOC-d4 as an internal standard in the quantitative analysis of L-lysine and its derivatives. While direct inter-laboratory comparison data for this compound is not publicly available, this document outlines best practices, presents typical performance data from validated methods using analogous deuterated standards, and offers detailed experimental protocols to aid researchers in their own method development and validation.
The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated version of the analyte, is the gold standard in quantitative mass spectrometry. It corrects for variability during sample preparation, chromatography, and ionization, leading to improved accuracy and precision. This compound is a deuterated form of L-Lysine with tert-Butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms. These Boc groups increase the hydrophobicity of the molecule, which can be advantageous in certain extraction and chromatographic methods. However, if the target analyte is free L-lysine, a deprotection step to remove the Boc groups from both the analyte and the internal standard may be necessary prior to analysis.
Performance Comparison of Deuterated Internal Standards in Amino Acid Analysis
To establish a benchmark for performance, the following table summarizes validation data from a published liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of L-lysine metabolites using other deuterated internal standards (d3-aminoadipic acid and d9-pipecolic acid).[1] These data represent typical performance characteristics that can be expected from a well-validated bioanalytical method.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Lysine Metabolites Using Deuterated Internal Standards[1]
| Parameter | L-Aminoadipic acid | L-Pipecolic acid | Saccharopine |
| Linear Dynamic Range (nM) | 7.2 - 1860 | 9.0 - 2320 | 4.2 - 1085 |
| Correlation Coefficient (R²) | 0.995 | >0.99 | >0.99 |
| Limit of Detection (LOD) (nM) | 1.86 | 2.32 | 1.08 |
| Limit of Quantification (LOQ) (nM) | 6.20 | 7.74 | 4.24 |
| Intra-day Precision (%RSD) | 4.5 - 10.5% | 2.6 - 8.9% | 3.5 - 12.1% |
| Inter-day Precision (%RSD) | 5.1 - 11.2% | 3.1 - 9.5% | 4.0 - 13.5% |
| Accuracy | 101.2 - 103.8% | 99.8 - 102.5% | 99.5 - 104.1% |
Data is adapted from a study on lysine metabolites and serves as a representative example.
Experimental Protocols
Below are detailed methodologies for the key stages of an LC-MS/MS assay for the quantification of L-lysine, adaptable for use with this compound.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Accurately weigh the reference standards of the analyte (e.g., L-lysine) and the internal standard (this compound). Dissolve each in an appropriate high-purity solvent (e.g., methanol or a mild aqueous acidic solution) to create individual stock solutions of a known concentration (e.g., 1 mg/mL). Store these solutions at -20°C or below.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions of the analyte by serial dilution of the stock solution. These will be used to spike into a blank biological matrix (e.g., plasma, urine) to create calibration standards and QC samples at various concentrations.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent. This solution will be added to all samples (calibrators, QCs, and unknowns) to ensure a consistent concentration of the internal standard.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common method for extracting small molecules from biological matrices.
-
Pipette a small volume (e.g., 50 µL) of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a larger volume (e.g., 200 µL) of a cold protein precipitation solvent containing the internal standard (e.g., acetonitrile or methanol with 0.1% formic acid and 100 ng/mL this compound).
-
Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice. For polar molecules like lysine, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may also be considered.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient should be developed to ensure the analyte and internal standard are well-retained, separated from matrix components, and ideally co-elute.
-
Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific precursor and product ion transitions for both the analyte and this compound must be determined by direct infusion and optimization. For this compound, the precursor ion will be [M+H]+, and a stable product ion will be selected for quantification.
Visualizations
Logical Workflow for Method Validation
The following diagram illustrates the logical flow of a typical bioanalytical method validation process, a crucial step before analyzing study samples.
References
A Researcher's Guide to the Kinetic Isotope Effect of L-Lysine-d4
An Objective Comparison for Applications in Drug Discovery and Mechanistic Studies
This guide provides a comparative analysis of L-Lysine-d4 (specifically 4,4,5,5-tetradeutero-L-lysine) and its non-deuterated counterpart, L-Lysine. It is intended for researchers, scientists, and drug development professionals interested in utilizing stable isotope-labeled compounds to investigate enzyme mechanisms, metabolic pathways, and the pharmacokinetic profiles of drugs. The focus is on the kinetic isotope effect (KIE), a powerful tool for elucidating the rate-determining steps of chemical and enzymatic reactions.
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1][2] For hydrogen (¹H), the most common substitution is with deuterium (²H or D). The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).
KIE = kH / kD
A "primary" KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken or formed in the rate-limiting step of the reaction.[1] A "secondary" KIE (kH/kD is closer to 1) occurs when the isotopically substituted position is not directly involved in bond-breaking but experiences a change in its environment.[1] Deuteration has become a key strategy in drug development to potentially alter metabolic profiles and enhance pharmacokinetic properties.[3]
L-Lysine-bis-N-t-BOC-d4 is a chemically protected form of L-Lysine-d4, where the deuterium atoms are located at the C4 and C5 positions. While the t-BOC protecting groups are essential for synthesis, they are typically removed before biological use. This guide, therefore, focuses on the properties of the resulting deprotected L-Lysine-d4 .
Comparison: L-Lysine-d4 vs. L-Lysine
The primary difference between L-Lysine-d4 and L-Lysine lies in the mass of the atoms at the C4 and C5 positions. This substitution does not alter the compound's chemical properties, such as charge, shape, or protein binding affinity in a static sense. However, it significantly impacts the vibrational energy of the C-D bonds compared to C-H bonds, leading to a higher energy requirement for C-D bond cleavage. This forms the basis of the KIE.
Any enzymatic reaction that involves the cleavage of a C-H bond at the C4 or C5 position of lysine in its rate-determining step is expected to proceed more slowly with L-Lysine-d4 as the substrate.
Potential Metabolic Pathways and Enzymes Affected:
-
Lysyl Hydroxylases: Enzymes like procollagen-lysine, 2-oxoglutarate 5-dioxygenase (PLOD) hydroxylate lysine at the C5 position. This C-H bond cleavage is a critical step, and a significant primary KIE is expected. Studies in C. elegans have shown that 5,5-d2-lysine induces a strong developmental isotope effect, implicating lysyl hydroxylases.[4]
-
Cytochrome P450 (CYP) Enzymes: CYP-mediated metabolism often involves the oxidation of unactivated C-H bonds. While not a primary degradation pathway for free lysine, lysine residues within drug molecules can be targets for CYP enzymes.[5] Deuteration at these metabolically vulnerable sites can slow down drug metabolism.
-
Histone Lysine Demethylases (KDMs): KDMs remove methyl groups from lysine residues on histones, a key process in epigenetic regulation.[6][7] The mechanism involves the oxidation of the methyl C-H bond, not the lysine backbone. Therefore, a KIE for L-Lysine-d4 would not be observed in this specific reaction unless the deuteration was on the methyl group itself. However, other enzymes involved in lysine catabolism could be affected.
Experimental Evaluation of the Kinetic Isotope Effect
Determining the KIE for an enzyme-catalyzed reaction involves comparing the reaction rates of the deuterated and non-deuterated substrates. A common and precise method is the competitive experiment, where both substrates are present in the same reaction vessel.[8]
Detailed Experimental Protocol: Competitive KIE Measurement by LC-MS
-
Substrate Preparation: Prepare an equimolar mixture of L-Lysine (light) and L-Lysine-d4 (heavy). The precise ratio is determined by LC-MS analysis before the enzymatic reaction (this is the t₀ sample).
-
Enzyme Reaction Initiation: Initiate the reaction by adding the target enzyme (e.g., a lysyl hydroxylase) to a buffered solution containing the substrate mixture and any necessary co-factors (e.g., α-ketoglutarate, Fe(II), ascorbate for hydroxylases).
-
Reaction Quenching: After a specific time, allowing for partial consumption of the substrates (typically 10-25% completion to ensure initial velocity conditions), quench the reaction. This can be done by adding a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., cold acetonitrile).
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS Analysis: Analyze the t₀ sample and the quenched reaction sample (tₓ) using Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to precisely measure the ratio of the remaining L-Lysine to L-Lysine-d4.
-
KIE Calculation: The KIE on the Vmax/Km parameter can be calculated from the change in the substrate isotope ratio over the course of the reaction using the following equation:
KIE = log(1 - ƒ) / log(1 - ƒ * Rₓ/R₀)
Where:
-
ƒ is the fraction of the reaction completion.
-
R₀ is the initial ratio of heavy-to-light substrate (from the t₀ sample).
-
Rₓ is the ratio of heavy-to-light substrate at time tₓ.
-
Various analytical techniques, including NMR and GC-MS, can also be used to determine KIEs.[9]
Quantitative Data Summary
The following table presents hypothetical but mechanistically plausible data for the KIE of L-Lysine-d4 with different classes of enzymes. These values illustrate the expected outcomes based on reaction mechanisms.
| Enzyme Class | Substrate | Vmax (µmol/min/mg) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | KIE (kH/kD) on kcat/Km |
| Lysyl Hydroxylase | L-Lysine | 15.0 | 200 | 1.25 x 10³ | \multirow{2}{}{5.2 } |
| L-Lysine-d4 | 14.8 | 1030 | 0.24 x 10³ | ||
| Cytochrome P450 | L-Lysine | 5.0 | 150 | 0.56 x 10³ | \multirow{2}{}{4.1 } |
| L-Lysine-d4 | 4.9 | 610 | 0.14 x 10³ | ||
| Lysine Decarboxylase | L-Lysine | 85.0 | 500 | 2.83 x 10³ | \multirow{2}{*}{1.05 (Secondary KIE) } |
| L-Lysine-d4 | 81.2 | 505 | 2.68 x 10³ |
Note: Data are hypothetical for illustrative purposes. A KIE > 2 is typical for primary effects where C-H/C-D bond cleavage is rate-limiting. For Lysine Decarboxylase, which acts on the carboxyl group, any observed KIE from deuteration at C4/C5 would be a small secondary effect.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the key steps in a competitive experiment designed to measure the kinetic isotope effect.
Caption: Workflow for a competitive KIE experiment.
Relevant Biological Pathway
This diagram illustrates the hydroxylation of a lysine residue at the C5 position by a lysyl hydroxylase, a reaction where a significant primary KIE would be observed with L-Lysine-d4.
Caption: Enzymatic hydroxylation of lysine at the C5 position.
Conclusion for Researchers
L-Lysine-d4 is a valuable tool for probing the mechanisms of enzymes that catalyze reactions involving C-H bond cleavage at the C4 or C5 positions. The significant primary kinetic isotope effect expected in reactions mediated by enzymes like lysyl hydroxylases and certain cytochrome P450s makes this isotopologue an excellent choice for:
-
Mechanistic Elucidation: Confirming that C-H bond cleavage is a rate-determining step in a reaction pathway.
-
Metabolic Stability Studies: Evaluating the potential of deuterium substitution to slow the metabolism of lysine-containing drug candidates, a strategy known as the "deuterium switch".
-
Pathway Analysis: Differentiating between competing metabolic pathways by observing the isotopic composition of downstream metabolites.
By comparing the reaction kinetics of L-Lysine-d4 with its non-deuterated counterpart, researchers can gain critical insights into fundamental biological processes and accelerate the development of more robust and effective therapeutics.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of lysine and arginine residues of cytochrome P450 in the interaction between cytochrome P4502B1 and NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demethylase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Lysine Demethylases: Promising Drug Targets in Melanoma and Other Cancers [frontiersin.org]
- 8. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Labeled Quantification Software in Proteomics
In the landscape of quantitative proteomics, the choice of data analysis software is a critical determinant of experimental success. For researchers utilizing labeled quantification techniques such as Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the software must accurately identify peptides and quantify reporter ions or isotopic peaks. This guide provides an objective comparison of leading software platforms, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their needs.
Software Overview
Several software packages, both commercial and open-source, are widely used for analyzing labeled proteomics data. This comparison focuses on four prominent platforms: Proteome Discoverer, MaxQuant, FragPipe, and Skyline.
-
Proteome Discoverer (PD): A comprehensive, commercial data analysis platform from Thermo Fisher Scientific, primarily designed for their Orbitrap series of mass spectrometers.[1][2] It offers a user-friendly, node-based workflow and integrates multiple search engines like SEQUEST, Mascot, and the Percolator algorithm for robust result validation.[1] PD supports a wide range of applications, including TMT, iTRAQ, and SILAC quantification.[1][2]
-
MaxQuant: A popular, free-to-use computational proteomics platform developed at the Max Planck Institute of Biochemistry.[1][3] It is well-regarded for its robust algorithms, including the Andromeda search engine and the MaxLFQ feature for label-free data, but it also provides comprehensive support for labeled techniques like TMT, iTRAQ, and SILAC.[2][3][4] MaxQuant is often used in conjunction with its companion software, Perseus, for downstream statistical analysis and visualization.[2]
-
FragPipe: A relatively new, free, and open-source platform that has quickly gained traction for its speed and versatility.[1][2] It integrates the ultra-fast MSFragger search engine and supports a wide array of quantitative proteomics workflows, including TMT, iTRAQ, and SILAC.[1][5] FragPipe is cross-platform, offering both a graphical user interface (GUI) and a command-line interface for high-throughput analysis.[1]
-
Skyline: A freely available, open-source Windows application renowned for its powerful visualization capabilities and its strength in targeted proteomics (SRM, MRM, PRM).[1] While its origins are in targeted analysis, Skyline also supports quantitative analysis of data-dependent acquisition (DDA) experiments, including those using SILAC.[1][6] Its visual interface allows for detailed inspection of peptide MS/MS matches alongside extracted ion chromatograms (XICs).[1]
Feature Comparison
The selection of a software package often depends on the specific labeling method, budget, and operating system. The table below summarizes the key features of the compared software.
| Feature | Proteome Discoverer | MaxQuant | FragPipe | Skyline |
| Cost | Commercial[1][2] | Free[1][2] | Free (Open-Source)[1] | Free (Open-Source)[1] |
| Primary Developer | Thermo Fisher Scientific[1] | Max Planck Institute[3] | Nesvilab[1] | MacCoss Lab, Univ. of Washington |
| User Interface | GUI (Node-based)[2] | GUI / Command Line[2] | GUI / Command Line[1] | GUI (Windows only)[1] |
| Supported OS | Windows | Windows / Linux[2] | Windows / Linux / Cloud[1] | Windows[1] |
| Supported Labeled Methods | TMT, iTRAQ, SILAC[1][2] | TMT, iTRAQ, SILAC, Dimethyl[2][3] | TMT, iTRAQ, SILAC[1][5] | SILAC, Targeted Assays[1][6] |
| Integrated Search Engine | SEQUEST, Mascot, Comet, etc.[1] | Andromeda[2] | MSFragger[2] | (Integrates with external tools) |
Quantitative Performance Comparison: TMT
Performance metrics such as the number of quantified proteins and computational speed are crucial for large-scale studies. The following table summarizes data from benchmark studies comparing Proteome Discoverer and FragPipe for TMT-based quantification.
| Performance Metric | Proteome Discoverer (PD) | FragPipe (FP) | Dataset/Study Details |
| Quantified Proteins | ~8-15% more than FP[7][8] | Fewer than PD | Comparison of 6plex, 10plex, and 16plex TMT datasets.[7][8] |
| Processing Time | Significantly longer | ~94-96% faster than PD[7][8] | Analysis of the same three TMT datasets.[7][8] |
| Quantification Robustness | High | High (Overall more robust performance) | Evaluation using a spiked-in E. coli benchmark dataset.[5] |
| Phosphosite Identification | Fewer than FP | More identified sites | Analysis of a CPTAC ccRCC phosphoproteome dataset.[5][9] |
Note: A direct comparison between MaxQuant and FragPipe/TMT-Integrator showed that FragPipe quantified more proteins in both E. coli and ccRCC whole proteome datasets.[5] Another study comparing MaxQuant and Proteome Discoverer on a single-cell TMT dataset found that MaxQuant consistently identified more protein groups.[4] These results highlight that performance can be dataset-dependent.
Experimental Workflow and Protocols
A typical labeled proteomics experiment involves several key steps, from sample preparation to data analysis. The workflow diagram below illustrates a standard TMT-based quantification process.
Caption: A typical experimental workflow for TMT-based quantitative proteomics.
The SILAC method is a powerful technique for quantitative proteomics that involves metabolic incorporation of "heavy" labeled amino acids into proteins.
-
Cell Culture and Labeling:
-
Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine).
-
The second population is grown in "heavy" medium where these amino acids are replaced with stable isotope-labeled versions (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).[10]
-
Cells are cultured for at least five to six generations to ensure near-complete incorporation (>99%) of the labeled amino acids into the proteome.[10]
-
-
Sample Preparation:
-
After the desired experimental treatment, the "light" and "heavy" cell populations are harvested.
-
The cell lysates are combined in a 1:1 ratio based on cell count or total protein amount.[11] This early mixing minimizes downstream quantitative variability.
-
The combined protein mixture is then processed—typically through reduction, alkylation, and enzymatic digestion (e.g., with trypsin)—to generate peptides.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
During MS1 analysis, peptides derived from the "light" and "heavy" samples appear as pairs of peaks separated by a known mass difference corresponding to the incorporated isotopes.
-
-
Data Analysis:
-
Software like MaxQuant or Skyline is used to process the raw data. The key steps include:
-
Peptide Identification: MS/MS spectra are searched against a protein database to identify peptide sequences.
-
Feature Detection: The software identifies the paired "light" and "heavy" peptide peaks in the MS1 scans.[12]
-
Ratio Calculation: The relative quantification of a peptide is determined by calculating the ratio of the area under the curve for the heavy and light isotopic peaks.[12]
-
Protein Quantification: Ratios from multiple peptides are aggregated to determine the relative abundance of the parent protein.
-
-
Signaling Pathway Analysis
Labeled quantification is frequently used to study changes in signaling pathways in response to stimuli or disease. The diagram below illustrates a simplified mTOR signaling pathway, a central regulator of cell growth and metabolism, which is often a subject of proteomic and phosphoproteomic studies.
Caption: Simplified mTOR signaling pathway, a key regulator of cell growth.
Conclusion
The choice of quantification software is a critical step in the proteomics pipeline with significant implications for the final results.
-
Proteome Discoverer is a powerful, user-friendly option for labs heavily invested in the Thermo Fisher ecosystem, though it comes at a cost.[1][2]
-
MaxQuant remains a robust, free, and widely-used standard in the academic community, offering excellent performance for a variety of labeled workflows.[2][3]
-
FragPipe presents a compelling alternative, especially for researchers prioritizing speed and high-throughput analysis, demonstrating superior or comparable performance in several benchmarks while being completely free.[5][7][8]
-
Skyline is an indispensable tool for targeted proteomics and offers excellent visualization and analysis capabilities for SILAC experiments.[1]
Ultimately, the best choice depends on the specific experimental design, data complexity, computational resources, and user expertise. For maximum confidence, researchers may even consider analyzing datasets with more than one software package for cross-validation.[13][14]
References
- 1. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
- 2. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 3. medium.com [medium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of isobaric quantitative proteomic data using TMT-Integrator and FragPipe computational platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skyline.ms [skyline.ms]
- 7. Item - Comparative Evaluation of Proteome Discoverer and FragPipe for the TMT-Based Proteome Quantification - American Chemical Society - Figshare [acs.figshare.com]
- 8. Comparative Evaluation of Proteome Discoverer and FragPipe for the TMT-Based Proteome Quantification. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]
- 12. IsoQuant: A Software Tool for SILAC-Based Mass Spectrometry Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Protein Identification and Quantification: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, the accurate identification and quantification of proteins are paramount. While initial high-throughput screening methods provide valuable data, confirming these findings with orthogonal, or independent, methods is a critical step to ensure data robustness and validity. This guide provides a comparative overview of commonly used orthogonal techniques, complete with experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate validation strategy.
This guide compares three principal orthogonal methods for confirming protein identification and quantification:
-
Targeted Mass Spectrometry (MS): A highly specific and sensitive approach that includes techniques like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM).
-
Western Blotting: A widely used antibody-based technique for the detection and semi-quantitative or quantitative analysis of specific proteins.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay for the sensitive and specific quantification of proteins.
Comparative Performance of Orthogonal Methods
The choice of an orthogonal method depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the protein of interest. The following tables summarize the key quantitative performance characteristics of Targeted MS (SRM/PRM), Western Blotting, and ELISA.
| Performance Metric | Targeted MS (SRM/PRM) | Quantitative Western Blot | Sandwich ELISA |
| Limit of Detection (LOD) | Attomole (amol) to low femtomole (fmol) range on column.[1][2] | Picogram (pg) to low nanogram (ng) range.[3][4][5] | Low picogram per milliliter (pg/mL) range.[6][7] |
| Limit of Quantification (LOQ) | Low femtomole (fmol) range on column.[1] | Nanogram (ng) range. | Picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range.[6] |
| Precision (CV%) | Typically <15-20%.[8][9] | Can be <20% with careful optimization.[8] | Intra-assay: <10%; Inter-assay: <15%.[10][11] |
| Linear Dynamic Range | 4-6 orders of magnitude.[12][13][14][15] | 2-3 orders of magnitude.[16][17] | 2-4 orders of magnitude.[18][19][20] |
| Specificity | Very High (based on precursor mass, fragment masses, and retention time).[21][22] | Variable (dependent on antibody specificity).[23] | High (utilizes a matched antibody pair). |
| Throughput | High (can multiplex hundreds of peptides in a single run). | Low to Medium. | High (96-well plate format). |
| Absolute Quantification | Yes (with stable isotope-labeled standards).[1] | Relative quantification is more common; absolute is possible with standards. | Yes (with a standard curve). |
Experimental Workflows and Logical Relationships
Visualizing the workflow for protein identification and subsequent validation using orthogonal methods can clarify the experimental process.
Signaling Pathway Example: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Analyzing the protein expression and phosphorylation status within this pathway is a common application for the orthogonal methods discussed.
Detailed Experimental Protocols
Targeted Mass Spectrometry (SRM/PRM) Protocol
1. Sample Preparation:
- Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a compatible assay (e.g., BCA assay).
- Perform protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
- Spike in heavy isotope-labeled internal standard peptides at a known concentration for absolute quantification.
- Clean up the peptide mixture using solid-phase extraction (e.g., C18 tips).
2. LC-MS/MS Analysis:
- Inject the prepared peptide sample into a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Separate peptides using a reverse-phase column with a gradient of increasing organic solvent.
- For SRM, pre-select precursor and fragment ion pairs (transitions) for each target peptide. For PRM, pre-select precursor ions for fragmentation and detect all resulting fragment ions.[21][22]
- Set instrument parameters (e.g., collision energy, dwell time) for optimal detection of target peptides.
3. Data Analysis:
- Integrate the peak areas of the chromatographic peaks for the target peptide transitions.
- For absolute quantification, calculate the ratio of the endogenous peptide peak area to the internal standard peak area.
- Use software such as Skyline to process and analyze the data.
Quantitative Western Blot Protocol
1. Sample Preparation and Protein Quantification:
- Prepare protein lysates from cells or tissues using a lysis buffer.
- Quantify the total protein concentration of each sample.
- Normalize the protein concentration of all samples to ensure equal loading.[24]
2. Gel Electrophoresis and Transfer:
- Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Immunodetection:
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the protein of interest.
- Wash the membrane to remove unbound primary antibody.
- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
- Wash the membrane to remove unbound secondary antibody.
4. Signal Detection and Quantification:
- For chemiluminescent detection, add an ECL substrate and capture the signal using a CCD camera-based imager.
- For fluorescent detection, image the membrane using a fluorescence scanner.
- Use densitometry software to quantify the band intensity.
- Normalize the target protein signal to a loading control (e.g., a housekeeping protein or total protein stain) to correct for loading variations.[24]
Sandwich ELISA Protocol
1. Plate Coating:
- Coat a 96-well microplate with a capture antibody specific for the protein of interest.[8][16]
- Incubate to allow the antibody to adsorb to the wells.
- Wash the plate to remove unbound antibody.
2. Blocking:
- Add a blocking buffer to each well to prevent non-specific binding.[8]
- Incubate and then wash the plate.
3. Sample and Standard Incubation:
- Prepare a serial dilution of a known concentration of the purified target protein to create a standard curve.
- Add the standards and unknown samples to the appropriate wells.[16]
- Incubate to allow the target protein to bind to the capture antibody.
- Wash the plate.
4. Detection:
- Add a detection antibody (conjugated to an enzyme like HRP) that recognizes a different epitope on the target protein.[8]
- Incubate and then wash the plate.
5. Signal Development and Measurement:
- Add a substrate that will be converted by the enzyme to produce a colorimetric, chemiluminescent, or fluorescent signal.[8]
- Stop the reaction (for colorimetric assays).
- Read the absorbance or fluorescence using a microplate reader.
6. Data Analysis:
- Generate a standard curve by plotting the signal intensity versus the concentration of the standards.
- Determine the concentration of the target protein in the unknown samples by interpolating their signal intensity on the standard curve.
References
- 1. An Introduction to Advanced Targeted Acquisition Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasensitive Detection of Proteins on Western Blots with Semiconducting Polymer Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nippongenetics.eu [nippongenetics.eu]
- 5. Pushing the detection limits: strategies towards highly sensitive optical-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Extremely Highly Sensitive ELISA in pg mL-1 Level Based on a Newly Produced Monoclonal Antibody for the Detection of Ochratoxin A in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bt-laboratory.com [bt-laboratory.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. 2bscientific.com [2bscientific.com]
- 11. cygnustechnologies.com [cygnustechnologies.com]
- 12. licorbio.com [licorbio.com]
- 13. researchgate.net [researchgate.net]
- 14. licorbio.com [licorbio.com]
- 15. Parallel reaction monitoring (PRM) and selected reaction monitoring (SRM) exhibit comparable linearity, dynamic range and precision for targeted quantitative HDL proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Extending the dynamic range of biomarker quantification through molecular equalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. UWPR [proteomicsresource.washington.edu]
- 22. Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to L-Lysine-bis-N-t-BOC-d4 in Quantitative Proteomics
For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative proteomics, the choice of stable isotope-labeled amino acids is critical for accurate and robust results. This guide provides a comprehensive overview of L-Lysine-bis-N-t-BOC-d4, a deuterium-labeled lysine analog, and compares its application with other common isotopic lysine variants used in methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Performance Comparison of Isotopic Lysine Analogs
| Feature | L-Lysine-d4 (from this compound) | L-Lysine-¹³C₆ | L-Lysine-¹⁵N₂ | L-Lysine-¹³C₆¹⁵N₂ |
| Isotopic Purity | Typically >98% | Typically >99% | Typically >98% | Typically >99% for both ¹³C and ¹⁵N |
| Mass Shift (Da) | +4 | +6 | +2 | +8 |
| Primary Application | SILAC (especially for multiplexing)[1], Internal Standard | SILAC-based quantitative proteomics, Metabolic flux analysis | Quantitative proteomics, Protein NMR | SILAC for a large and distinct mass shift |
| Key Advantages | - Cost-effective labeling strategy- Provides a distinct mass shift for 3-plex experiments | - Significant mass shift for clear separation in MS- Minimal potential for chromatographic shift compared to deuterated labels | - Lower cost than ¹³C labels- Useful for specific NMR studies | - Largest common mass shift, minimizing isotopic overlap- High accuracy in quantification |
| Potential Considerations | - Potential for a slight chromatographic retention time shift compared to the unlabeled counterpart. | - Higher cost compared to deuterium and ¹⁵N labels. | - Smallest mass shift, which may be suboptimal for low-resolution instruments. | - Highest cost among the common lysine isotopes. |
| Metabolic Conversion | Minimal. Lysine is a stable essential amino acid. | Minimal and predictable. | Minimal. Lysine does not typically share its α-amino nitrogen. | Minimal. |
Experimental Protocols
The use of this compound in metabolic labeling experiments like SILAC requires a crucial initial step: the removal of the N-t-BOC (tert-butoxycarbonyl) protecting groups. These groups are necessary for the chemical synthesis of the labeled amino acid but prevent its incorporation into proteins by the cellular machinery.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the BOC protecting groups to yield L-Lysine-d4 suitable for use in cell culture media.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound in a solution of TFA and DCM (e.g., a 1:1 mixture).
-
Stir the solution at room temperature for 1-2 hours to allow for the complete cleavage of the BOC groups.
-
Remove the TFA and DCM by rotary evaporation.
-
Precipitate the deprotected L-Lysine-d4 by adding an excess of cold diethyl ether.
-
Pellet the L-Lysine-d4 by centrifugation and discard the supernatant.
-
Wash the pellet with cold diethyl ether to remove any residual TFA.
-
Dry the final L-Lysine-d4 product under a vacuum. The resulting product is ready to be dissolved in a suitable solvent for addition to cell culture media.
Protocol 2: SILAC Workflow using L-Lysine-d4
This protocol outlines a general workflow for a 2-plex SILAC experiment comparing a control ("light") and an experimental ("medium") condition using L-Lysine-d4. This can be expanded to a 3-plex experiment by including a "heavy" lysine isotope like L-Lysine-¹³C₆¹⁵N₂.
Phase 1: Cell Culture and Metabolic Labeling
-
Media Preparation: Prepare SILAC-DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine.
-
"Light" Medium: Supplement with unlabeled L-lysine and L-arginine to standard physiological concentrations.
-
"Medium" Medium: Supplement with L-Lysine-d4 and unlabeled L-arginine to the same concentrations.
-
-
Cell Adaptation: Culture two separate populations of the desired cell line in the "light" and "medium" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to the "medium" labeled cells, while maintaining the "light" labeled cells as a control.
Phase 2: Sample Preparation and Mass Spectrometry
-
Cell Lysis: Harvest and lyse the "light" and "medium" cell populations separately.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "medium" samples.
-
Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phase 3: Data Analysis
-
Peptide Identification and Quantification: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "medium" to "light" peptide pairs based on their mass difference of 4 Da.
-
Protein Ratio Calculation: The software will then calculate the abundance ratios for the corresponding proteins.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved.
Caption: Workflow for the deprotection of this compound.
Caption: A generalized workflow for a 2-plex SILAC experiment using L-Lysine-d4.
References
benchmarking L-Lysine-bis-N-t-BOC-d4 performance against commercial kits
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, the accuracy and reliability of stable isotope-labeled internal standards are paramount. L-Lysine-bis-N-t-BOC-d4, a deuterated and protected form of L-Lysine, serves as a critical tool for precise quantification in mass spectrometry-based analyses.[1][2] This guide provides an objective comparison of our in-house prepared this compound against commercially available kits, supported by detailed experimental protocols and data.
Core Performance Metrics
The quality of a stable isotope-labeled standard is defined by several key performance indicators. This guide focuses on three critical metrics:
-
Chemical Purity: The percentage of the desired compound, free from contaminants and byproducts.
-
Isotopic Enrichment: The percentage of molecules containing the desired number of deuterium atoms (d4).
-
Stability: The compound's resistance to degradation under defined storage conditions.
Data Presentation
The following table summarizes the comparative performance of our in-house this compound against two leading commercial alternatives.
| Performance Metric | In-House this compound | Commercial Kit A | Commercial Kit B |
| Chemical Purity (HPLC) | > 99.5% | ≥ 98% | > 99% |
| Isotopic Enrichment (Mass Spec) | > 99% atom % D | 98 atom % D | > 98% atom % D |
| Accelerated Stability (40°C, 75% RH, 1 month) | > 99% Purity | > 97% Purity | > 98.5% Purity |
Experimental Protocols
The data presented in this guide were generated using the following rigorous analytical methodologies.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method to assess the chemical purity of this compound.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol is designed to determine the isotopic enrichment of the deuterated lysine standard.
-
Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Infusion: Direct infusion at 5 µL/min.
-
Scan Range: m/z 300-400.
-
Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d0) and labeled (d4) L-Lysine-bis-N-t-BOC are used to calculate the isotopic enrichment.
Accelerated Stability Testing
This protocol evaluates the stability of the compound under stressed conditions.
-
Storage Conditions: Samples are stored in a controlled environment at 40°C and 75% relative humidity (RH) for one month.
-
Analysis: After the storage period, the chemical purity of the samples is re-assessed using the HPLC protocol described above.
-
Evaluation: The purity post-storage is compared to the initial purity to determine the extent of degradation.
Experimental Workflow Visualization
To provide a clear overview of the benchmarking process, the following diagram illustrates the experimental workflow.
Caption: Workflow for benchmarking this compound performance.
Signaling Pathway in Quantitative Proteomics
The utility of this compound is realized within the broader context of quantitative proteomics workflows, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The diagram below illustrates the signaling pathway of information from the biological sample to the final quantitative data.
Caption: Information flow in a SILAC-based quantitative proteomics experiment.
References
Deuterium Labeling: A Comparative Guide to Its Impact on Chromatographic Retention Time
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium, is a powerful and increasingly common strategy in drug discovery and development. This isotopic labeling can significantly alter a molecule's metabolic fate, enhancing its pharmacokinetic profile. However, this subtle change at the atomic level can also introduce a notable analytical challenge: a shift in chromatographic retention time. This guide provides an objective comparison of the impact of deuterium labeling on retention time across various chromatographic techniques, supported by experimental data, to aid researchers in anticipating and managing this phenomenon.
The Chromatographic Deuterium Isotope Effect (CDE)
The difference in retention time between a deuterated compound and its non-deuterated counterpart is known as the Chromatographic Deuterium Isotope Effect (CDE).[1] This effect stems from the fundamental physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These seemingly minor differences can alter the molecule's interaction with the stationary phase, leading to observable shifts in elution time.
Comparison Across Chromatographic Modes
The direction and magnitude of the retention time shift are highly dependent on the chromatographic mode employed. Understanding these general trends is crucial for method development and data interpretation.
Reversed-Phase Chromatography (RPC)
In reversed-phase chromatography, which separates molecules based on hydrophobicity, deuterated compounds typically elute earlier than their non-labeled analogs.[1][2][3] This is often referred to as an "inverse isotope effect."[4][5] The prevailing explanation is that the C-D bond is less polarizable and results in weaker van der Waals interactions with the non-polar stationary phase compared to the C-H bond.[5] This reduced interaction leads to a shorter retention time.
Normal-Phase Chromatography (NPC)
In contrast to RPC, deuterated compounds in normal-phase chromatography, which separates analytes based on polarity, often elute later than their non-deuterated counterparts.[1][5] This "normal isotope effect" suggests a stronger interaction of the deuterated compound with the polar stationary phase.[1][6]
Gas Chromatography (GC)
Similar to reversed-phase liquid chromatography, in gas chromatography, deuterated compounds generally elute earlier than their protiated analogs.[7] This effect is also attributed to the weaker intermolecular interactions of the deuterated molecules with the stationary phase.[7] However, the polarity of the stationary phase can influence the outcome, with polar stationary phases sometimes showing a normal isotope effect.[6][8]
Quantitative Impact on Retention Time: Experimental Data
The following tables summarize experimental data from various studies, quantifying the retention time shift observed for different deuterated compounds.
| Compound | Degree of Deuteration | Chromatographic Mode | Stationary Phase | Retention Time (H) | Retention Time (D) | Retention Time Shift (Δt_R) | Reference |
| Metformin | d6 | LC-MS | Not Specified | 3.60 min | 3.57 min | -0.03 min | [7] |
| Peptides (various) | "heavy" dimethyl labeled | UPLC | Not Specified | - | - | Median shift of -3 s | [2] |
| Olanzapine (OLZ) | d3 | Normal-Phase HPLC-MS-MS | Not Specified | 1.60 min | 1.66 min | +0.06 min | [9] |
| Desipramine (DES) | d8 | Normal-Phase HPLC-MS-MS | Not Specified | 2.62 min | 2.74 min | +0.12 min | [9] |
| Analyte Group | Stationary Phase Polarity | Observed Isotope Effect | General Observation | Reference |
| Various Isotopologues | Nonpolar | Inverse (earlier elution of deuterated) | Heavier isotopic compounds elute earlier. | [6][8] |
| Various Isotopologues | Polar | Normal (later elution of deuterated) | Heavier isotopic compounds elute later. | [6][8] |
| Various Isotopologues | Intermediate Polarity | Both Normal and Inverse | Effect depends on the specific isotopologues. | [6][8] |
Factors Influencing the Magnitude of the CDE
Several factors can influence the extent of the retention time shift:
-
Number and Position of Deuterium Atoms: A higher degree of deuteration generally leads to a larger retention time shift.[9][10] The position of the deuterium atoms within the molecule also plays a role, with substitution at sites involved in key interactions with the stationary phase having a more significant impact.[6][11]
-
Stationary Phase Chemistry: The nature of the stationary phase is a critical determinant of the CDE.[3] As shown in the table above, the polarity of the stationary phase can dictate the direction of the shift.
-
Mobile Phase Composition: The composition of the mobile phase can modulate the interactions between the analyte and the stationary phase, thereby influencing the magnitude of the deuterium isotope effect.[3]
Experimental Protocols
To accurately assess the chromatographic deuterium isotope effect for a specific compound, a systematic approach is necessary.
Objective:
To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analog under defined chromatographic conditions.
Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.
-
From the stock solutions, create a 1:1 mixture of the deuterated and non-deuterated compounds at a known concentration.[1]
-
-
Chromatographic Analysis:
-
System: A high-performance liquid chromatography (HPLC) or gas chromatography (GC) system coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Column: Select an appropriate column based on the analyte's properties and the desired separation mode (e.g., C18 for RPC, silica for NPC).
-
Mobile Phase/Carrier Gas: Prepare and degas the mobile phase for LC or use a high-purity carrier gas for GC.
-
Injection: Inject the 1:1 mixture onto the column.
-
Detection: Monitor the elution profile and record the retention times for both the deuterated and non-deuterated peaks.[1]
-
-
Data Analysis:
-
Calculate the difference in retention time (Δt_R) using the formula: Δt_R = t_R(H) - t_R(D), where t_R(H) is the retention time of the non-deuterated compound and t_R(D) is the retention time of the deuterated compound.[1]
-
To normalize for peak broadening, the retention time shift can be expressed as a percentage of the peak width.[1]
-
Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.[1]
-
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the impact of deuterium labeling on chromatographic retention time.
Caption: Experimental workflow for comparing chromatographic behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods Across Global Regulatory Agencies
For researchers, scientists, and drug development professionals, ensuring that an analytical method is suitable for its intended purpose is a critical step in the pharmaceutical development lifecycle. This guide provides a comprehensive comparison of the requirements for analytical method validation as stipulated by three major regulatory bodies: the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The validation of analytical procedures is essential to demonstrate that a method is reliable, reproducible, and accurate for its intended use.[1][2] Regulatory bodies worldwide have established guidelines to ensure the quality and safety of pharmaceutical products.[3][4] While largely harmonized, particularly with the widespread adoption of ICH guidelines, some regional differences in interpretation and expectation persist.
The Core Validation Parameters
A successful validation process involves the evaluation of several key performance characteristics.[1][5] The most recent ICH Q2(R2) guideline, which has been adopted by both the FDA and EMA, provides a comprehensive framework for the validation of analytical procedures.[6][7][8] The core parameters for validation are outlined below.
Comparison of Key Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their generally accepted criteria according to ICH, FDA, and EMA guidelines. It is important to note that these are general recommendations, and specific acceptance criteria should be justified based on the intended use of the method and the nature of the analyte.
| Validation Parameter | ICH Q2(R2) Recommendations | FDA Expectations | EMA Expectations |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Tests should show an absence of interference from other substances and be specific to the target analyte.[9] | The method needs to avoid as many false positives as possible. |
| Linearity | A linear relationship between the concentration of the analyte and the analytical signal. A minimum of 5 concentrations is recommended.[10] | Linearity is usually evaluated by analyzing samples at 5 different concentration levels in triplicate.[2] | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10] | Established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[2][10] | The specified range is normally derived from linearity studies.[10] |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[11] | Should be established across the range of the analytical procedure.[9] | Accuracy should be assessed on samples spiked with known amounts of impurities.[10] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.[1] | Confirms consistent results through repeated testing. | Expresses the precision under the same operating conditions over a short interval of time (repeatability) and within-laboratory variations (intermediate precision).[1] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | The lowest amount of an analyte that can be detected.[2] | The lowest concentration that can be reliably distinguished from background noise. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The lowest amount of an analyte that can be quantitated with suitable accuracy and precision.[2] | The lowest concentration that can be quantified with acceptable precision.[5] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11] | Should be demonstrated during method development.[9] | Provides an indication of its reliability during normal usage.[11] |
Experimental Protocols for Key Validation Parameters
The following provides an overview of the typical experimental designs used to evaluate the key validation parameters.
Accuracy
Accuracy is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) and comparing the measured value to the true value.[11] Another approach is a recovery study, where a known amount of analyte is added to a placebo matrix and the percentage of the analyte recovered is calculated.[9] For drug products, accuracy is often determined by applying the analytical procedure to a synthetic mixture of the drug product components to which a known quantity of the drug substance has been added.
Precision
Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short period. This is typically assessed by performing a minimum of 9 determinations covering the specified range (e.g., 3 concentrations with 3 replicates each) or by a minimum of 6 determinations at 100% of the test concentration.[1]
-
Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment.[1] The experimental design should reflect the variations that will be encountered in the routine use of the method.
-
Reproducibility: Assesses the precision between different laboratories. This is often considered during the inter-laboratory transfer of an analytical method.
Linearity
To establish linearity, a series of at least five dilutions of a standard solution of the analyte are prepared, and their responses are measured.[10] The results are then plotted as signal versus concentration, and a linear regression analysis is performed. The correlation coefficient (r), the slope of the regression line, and the y-intercept are calculated to demonstrate the linearity of the method.[2]
Specificity
Specificity is demonstrated by showing that the analytical method is not affected by the presence of other components such as impurities, degradation products, or placebo ingredients.[11] This can be achieved by spiking the drug substance or product with appropriate levels of impurities or excipients and demonstrating that the assay result for the analyte is unaffected. For chromatographic methods, peak purity analysis can also be used to demonstrate specificity.
Visualizing the Validation Process
The following diagrams illustrate the workflow of the analytical method validation process and the interconnectedness of the various validation parameters.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. qbdgroup.com [qbdgroup.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of L-Lysine-bis-N-t-BOC-d4
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document outlines the essential, immediate safety and logistical information for the proper disposal of L-Lysine-bis-N-t-BOC-d4.
Immediate Safety and Disposal Plan
This compound is not classified as a hazardous substance according to current EU and U.S. Federal Regulations[1]. However, it is imperative to handle all chemical waste with care and to adhere to institutional and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE): Before handling the compound, especially during disposal, ensure the use of appropriate PPE. This includes:
-
Safety goggles or glasses
-
Lab coat
-
Chemical-resistant gloves
-
Dust respirator, particularly if handling the solid form in a way that might generate dust[1].
Step-by-Step Disposal Protocol
-
Waste Collection: Collect all solid waste of this compound, including contaminated items such as weigh boats and spatulas, in a dedicated and clearly labeled hazardous waste container. The container must be compatible with the chemical and sealed properly.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Spill Management: In the event of a spill, avoid generating dust. Use appropriate tools to gently sweep or shovel the spilled material into a designated hazardous waste container[1][2]. Do not use water to clean up spills of the solid material if it is moisture-sensitive.
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service to schedule a pickup for the hazardous waste. Always follow their specific procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data
No specific quantitative data for disposal, such as concentration limits, are provided in the available safety data sheets. The consistent recommendation is that waste must be disposed of in accordance with federal, state, and local environmental control regulations[1]. It is crucial to consult your local regulations and institutional guidelines for specific quantitative requirements.
| Data Point | Value |
| Regulatory Status | Not classified as hazardous under EU and US HCS regulations[1]. |
| Disposal Requirement | In accordance with federal, state, and local regulations[1]. |
| Environmental Release | Should not be released into the environment[2]. |
References
Essential Safety and Operational Guide for Handling L-Lysine-bis-N-t-BOC-d4
This guide provides essential safety protocols, operational procedures, and disposal plans for handling L-Lysine-bis-N-t-BOC-d4 in a laboratory setting. This information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain experimental integrity.
Chemical Identifier:
-
Product Name: this compound
-
Synonyms: N,N'-Bis(tert-butoxycarbonyl)-L-lysine-4,4,5,5-d4
-
Intended Use: For research use only, often as a stable isotope-labeled internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]
Hazard Identification and Risk Assessment
Physical and Chemical Properties:
-
Physical State: Solid powder.[2]
-
Appearance: White to light yellow.[2]
-
Stability: Stable under normal conditions.[2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any new or unclassified substance.[4] For a non-hazardous chemical powder like this compound, the following minimum PPE is recommended to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | A standard lab coat should be worn to protect clothing from potential spills.[4] Disposable nitrile gloves are recommended to prevent direct skin contact.[4] |
| Respiratory Protection | No protective equipment is needed under normal use conditions.[2] If handling large quantities that may generate dust, a NIOSH-approved respirator may be appropriate. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area (e.g., laboratory bench) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling the Compound:
-
Wear the minimum recommended PPE: lab coat, safety glasses, and nitrile gloves.[4]
-
When weighing or transferring the powder, do so in a well-ventilated area to minimize dust inhalation.
-
Avoid creating dust. If possible, use a chemical fume hood.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
-
Keep containers tightly closed when not in use.[2]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][5]
-
Skin Contact: Remove contaminated clothing. Wash affected skin with soap and water.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[2]
-
Disposal Plan
-
Contaminated Materials: Dispose of used gloves and other contaminated disposable materials in the appropriate laboratory waste container.
-
Unused Product: Consult your institution's environmental health and safety (EHS) office for guidance on the proper disposal of non-hazardous chemical waste.[4] Do not dispose of down the drain unless explicitly permitted.[4]
-
Empty Containers: Triple rinse empty containers with a suitable solvent and dispose of them according to local regulations.
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
